SF1126
Description
pan-PI3K/mTOR Inhibitor this compound is a water soluble, small-molecule prodrug containing the pan-PI3K/mTOR inhibitor LY294002/SF1101 conjugated to the RGD-containing tetra-peptide SF1174 with potential antineoplastic and antiangiogenic activities. The targeting peptide SF1174 moiety of pan-PI3K/mTOR inhibitor this compound selectively binds to cell surface integrins and, upon cell entry, the agent is hydrolyzed to the active drug SF1101; SF1101 selectively inhibits all isoforms of phosphoinositide-3-kinase (PI3K) and other members of the PI3K superfamily, such as the mammalian target of rapamycin (mTOR) and DNA-PK. By inhibiting the PI3K signaling pathway, this agent may inhibit tumor cell and tumor endothelial cell proliferation and survival.
Properties
Key on ui mechanism of action |
SF1126 is a small molecule conjugate containing a pan-PI3K inhibitor that selectively inhibits all PI3K class IA isoforms and other key members of the PI3K superfamily, including DNA-PK and mTOR. A major factor in tumor resistance to approved chemotherapy agents is thought to be the activation of the PI3K/PTEN pathway. As a result, it is thought that inhibiting this pathway, via SF1126, could cause the resetting of sensitivity to approved agents and exhibit synergistic anticancer effects. |
|---|---|
CAS No. |
936487-67-1 |
Molecular Formula |
C39H48N8O14 |
Molecular Weight |
852.8 g/mol |
IUPAC Name |
(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1 |
InChI Key |
SVNJBEMPMKWDCO-KCHLEUMXSA-N |
SMILES |
C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Isomeric SMILES |
C1COCC[N+]1(COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)[O-])C(=O)NC(CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Appearance |
White to off-white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SF-1126, SF1126, SF 1126 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SF1126
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the molecular mechanism of SF1126, a first-in-class dual phosphatidylinositol 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4) inhibitor. It consolidates preclinical and clinical data to offer a comprehensive understanding of its function, from molecular interactions to cellular and systemic effects.
Executive Summary
This compound is a rationally designed, integrin-targeted prodrug with potent antitumor and antiangiogenic activities.[1][2] It is composed of the pan-PI3K inhibitor LY294002 conjugated to a tetrapeptide, Arg-Gly-Asp-Ser (RGDS), which targets integrins highly expressed on tumor cells and neovasculature.[3][4][5] This design enhances water solubility, improves pharmacokinetic properties, and allows for targeted delivery of the active compound, thereby increasing its therapeutic index.[2][3][4] Upon binding to cellular integrins and subsequent internalization, this compound is hydrolyzed to its active form, SF1101 (LY294002), which exerts its biological effects.[6] The primary mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth, proliferation, survival, and angiogenesis.[1][7][8] More recently, this compound has been identified as a dual inhibitor, also targeting BRD4, a key epigenetic reader involved in oncogene transcription.[9][10][11] This dual activity allows this compound to simultaneously disrupt major oncogenic signaling and transcriptional programs, making it a promising agent in cancer therapy.
Core Mechanism of Action: Prodrug Design and Dual Inhibition
The innovative design of this compound as a targeted prodrug is central to its mechanism of action.
-
Prodrug Structure: this compound is a conjugate of two key components: SF1101 (the active drug, LY294002) and SF1174 (an inactive RGDS tetrapeptide targeting moiety).[5] LY294002 is a well-characterized small molecule that acts as a pan-PI3K inhibitor but suffers from poor solubility and an unfavorable pharmacokinetic profile, precluding its clinical use.[2][4]
-
Targeted Delivery: The SF1174 peptide moiety selectively binds to integrins such as αvβ3, αvβ5, and α5β1, which are often overexpressed on the surface of tumor cells and angiogenic endothelial cells.[2][3] This interaction facilitates the accumulation of the prodrug at the tumor site.[4]
-
Activation: Following cell entry, this compound is hydrolyzed, releasing the active inhibitor SF1101 (LY294002).[6] This targeted release mechanism is designed to maximize the drug concentration within the tumor microenvironment while minimizing systemic exposure and associated toxicities.[2]
Impact on Cellular Signaling Pathways
The active form of this compound, LY294002, is a multi-kinase inhibitor that disrupts several oncogenic signaling pathways.
Inhibition of the PI3K/AKT/mTOR Pathway
The canonical target of this compound is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in a wide range of human cancers.[1][7]
-
PI3K Inhibition: As a pan-PI3K inhibitor, this compound blocks all Class I PI3K isoforms (α, β, γ, δ).[12] This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Downstream Effects: The reduction in PIP3 levels leads to decreased activation and phosphorylation of key downstream effectors, including:
-
AKT: Inhibition of AKT phosphorylation (p-AKT) is a primary pharmacodynamic marker of this compound activity.[1][4] This disrupts AKT-mediated cell survival signals.
-
mTOR: this compound inhibits both mTORC1 and mTORC2 complexes.[8] This leads to reduced phosphorylation of downstream targets like p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth.[1][3]
-
ERK: Some studies have shown that this compound can also decrease the phosphorylation of ERK in the RAS/MAPK pathway, suggesting a broader impact on mitogenic signaling.[1]
-
Inhibition of BRD4 and Transcriptional Regulation
Recent evidence has established this compound as a dual PI3K/BRD4 inhibitor.[9][10][11]
-
BRD4 Function: BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to the promoters of key genes, including the oncogene MYC.
-
BRD4 Inhibition: The active moiety of this compound, LY294002, binds to the active site of BRD4, displacing it from chromatin.[11]
-
Downstream Effects: This action leads to the transcriptional repression of BRD4 target genes, most notably a significant downregulation of c-Myc protein expression.[9][11] This disrupts the transcriptional programs that drive cancer cell proliferation and survival.
Anti-Angiogenic Effects
This compound demonstrates potent anti-angiogenic activity through multiple mechanisms.[2][13][14]
-
HIF-1α Inhibition: By inhibiting the PI3K/AKT/mTOR pathway, this compound blocks the hypoxic stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] HIF-1α is a master transcriptional regulator of angiogenesis.
-
VEGF Suppression: The destabilization of HIF-1α leads to a subsequent decrease in the production and secretion of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic cytokine.[1][13]
-
Direct Endothelial Effects: The RGD peptide targets this compound directly to endothelial cells, where its inhibition of PI3K signaling can impede cell proliferation and migration, key processes in the formation of new blood vessels.[12] This leads to a measurable decrease in microvessel density (MVD) in tumors.[2][13]
Quantitative Data Summary
The following tables summarize the quantitative data on the activity of this compound from various preclinical studies.
Table 1: In Vitro Cellular Proliferation (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Hep3B | Hepatocellular Carcinoma | 5.05 | [10][11] |
| HepG2 | Hepatocellular Carcinoma | 6.89 | [10][11] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | [10][11] |
| Huh7 | Hepatocellular Carcinoma | 2.14 | [10][11] |
| SUDHL-4 | B-Cell NHL | 3.28 | [8] |
| TMD-8 | B-Cell NHL | 1.47 | [8] |
Table 2: In Vivo Antitumor and Anti-Angiogenic Activity
| Xenograft Model | Cancer Type | Dosage | Outcome | Reference(s) |
| MM.1R | Multiple Myeloma | 50 mg/kg | 94% tumor growth inhibition | [1] |
| LLC | Lewis Lung Carcinoma | 50 mg/kg | Significant tumor growth inhibition | [13][14] |
| HT-29 | Colorectal Cancer | N/A | Significant tumor growth inhibition | [9] |
| PC3 + Taxotere | Prostate Cancer | 50 mg/kg | Dramatic tumor regression | [2][3] |
| Renal Cell | Renal Cell Carcinoma | 20 mg/kg (with Rapamycin) | 54% tumor regression | [12] |
| U87MG / PC3 | Glioma / Prostate | N/A | 72% decrease in Microvessel Density (MVD) | [2] |
Key Experimental Protocols
The following section details the methodologies used in key experiments to elucidate the mechanism of action of this compound.
Western Blot Analysis for Signaling Pathway Inhibition
-
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways.
-
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MM.1R, HepG2) are cultured to 70-80% confluency.[1][11]
-
Cells are treated with varying concentrations of this compound (e.g., 0.5-50 µM) or vehicle control for specified time points (e.g., 1-24 hours).[1][10]
-
Lysis: Cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT, ERK, p70S6K, 4EBP1, etc. A loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Growth Study
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Protocol:
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10^6 MM.1R or SK-Hep1 cells).[1][11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups (n=7-8 mice/group).[1][11]
-
This compound is administered via intravenous (IV) or intraperitoneal (IP) injection at a specified dose and schedule (e.g., 50 mg/kg, 3 times per week).[13][14]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 × length × width²).[11] Animal weight and general health are also monitored.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., IHC).
-
Immunohistochemistry (IHC) for Angiogenesis and Proliferation
-
Objective: To assess the effect of this compound on tumor microvessel density and cell proliferation within the tumor tissue.
-
Protocol:
-
Sample Preparation: Excised tumors from xenograft studies are fixed in formalin and embedded in paraffin.
-
Sectioning: 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.
-
Staining:
-
Detection: A secondary antibody and a detection system (e.g., DAB) are used to visualize the staining.
-
Quantification: Microvessel density (MVD) is quantified by counting the number of CD31-positive vessels in several high-power fields. The proliferative index is determined by calculating the percentage of PCNA-positive cells.[1][13]
-
Conclusion
This compound is a multi-targeted agent whose mechanism of action is rooted in its unique prodrug design and its ability to simultaneously inhibit two of the most critical pathways in oncology: PI3K/AKT/mTOR signaling and BRD4-mediated transcription. By blocking cell growth, survival, protein synthesis, and oncogenic transcription, while also exerting potent anti-angiogenic effects, this compound represents a comprehensive approach to cancer therapy. The preclinical and early clinical data support its continued development, both as a single agent and in combination with other targeted therapies.[1][3][11]
References
- 1. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. obesityhealthmatters.com [obesityhealthmatters.com]
- 6. Facebook [cancer.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. fiercehealthcare.com [fiercehealthcare.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
SF1126: An In-Depth Technical Guide to a Dual PI3K and BRD4 Inhibitor
Abstract
SF1126 is a novel, water-soluble prodrug of the pan-phosphoinositide 3-kinase (PI3K) inhibitor, LY294002.[1][2] Engineered for enhanced clinical applicability, this compound features an RGD-containing tetra-peptide that targets integrins, facilitating preferential delivery to the tumor microenvironment.[1][2] Upon hydrolysis, it releases its active metabolite, LY294002, which broadly inhibits all isoforms of PI3K and other members of the PI3K superfamily, including the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK).[1] Emerging evidence has also identified this compound as a dual inhibitor, additionally targeting the bromodomain and extraterminal domain (BET) protein BRD4.[3][4] This dual-action mechanism underscores its potential as a potent anti-neoplastic and anti-angiogenic agent, a claim substantiated by extensive preclinical data and progression into clinical trials. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, target profile, and methodologies for its preclinical evaluation.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of myriad cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in human cancers has rendered it a prime target for therapeutic intervention. LY294002 was one of the first synthetic small molecules to demonstrate potent, broad-spectrum inhibition of PI3K. However, its poor solubility and unfavorable pharmacokinetic profile have limited its clinical development.[2]
This compound was designed to overcome these limitations.[2] It is a conjugate of LY294002 and a tetrapeptide containing the arginine-glycine-aspartic acid (RGD) motif.[1] This RGD sequence facilitates binding to integrins, which are often overexpressed on the surface of tumor cells and endothelial cells within the tumor vasculature.[1][2] This targeted delivery mechanism, coupled with its improved water solubility, enhances the therapeutic index of the active compound, LY294002.[2]
Mechanism of Action and Target Profile
Upon systemic administration, this compound is designed to be cleaved at a physiological pH, leading to the sustained release of its active metabolite, LY294002.[5] LY294002 is a competitive inhibitor of the ATP-binding site of PI3K enzymes.[6]
Primary Target: Phosphoinositide 3-Kinase (PI3K) Superfamily
LY294002 exhibits broad inhibitory activity against all Class I PI3K isoforms, as well as other members of the PI3K-related kinase (PIKK) family.
Table 1: Inhibitory Activity (IC50) of LY294002 against PI3K Superfamily Kinases
| Target | IC50 (µM) |
| PI3Kα | 0.5[2][3][5][7] |
| PI3Kβ | 0.97[2][3][5][7] |
| PI3Kδ | 0.57[2][3][5][7] |
| PI3Kγ | 1.6[1] |
| mTOR | 2.5[1] |
| DNA-PK | 1.4[3][5][7] |
Secondary Target: Bromodomain and Extraterminal Domain (BET) Proteins
Recent studies have revealed that LY294002, the active form of this compound, also functions as a BET inhibitor, specifically targeting BRD4.[3] BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes such as MYC.[3] The dual inhibition of both the PI3K and BRD4 pathways by a single agent represents a novel and potent anti-cancer strategy.
Cellular Effects
The inhibition of these key signaling nodes by this compound leads to a cascade of downstream effects, including:
-
Inhibition of the PI3K/AKT/mTOR Signaling Pathway: This leads to decreased phosphorylation of key downstream effectors such as Akt, p70S6K, and 4E-BP1, resulting in reduced protein synthesis and cell growth.[3][5]
-
Downregulation of BRD4-dependent Transcription: Inhibition of BRD4 leads to the suppression of oncogenes like c-Myc and cell cycle regulators such as Cyclin D1.[3][4]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines, as evidenced by the cleavage of caspase-3.[5]
-
Cell Cycle Arrest: The compound can induce cell cycle arrest, primarily at the G0/G1 phase.[3]
-
Anti-Angiogenic Effects: By targeting integrins on endothelial cells and inhibiting the PI3K pathway, this compound can suppress tumor-induced angiogenesis.[5]
Table 2: Cellular Inhibitory Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hep3B | Hepatocellular Carcinoma | 5.05[8] |
| HepG2 | Hepatocellular Carcinoma | 6.89[8] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14[8] |
| Huh7 | Hepatocellular Carcinoma | 2.14[8] |
| MM.1S | Multiple Myeloma | 8.89[1] |
| MM.1R | Multiple Myeloma | 11.67[1] |
| RPMI 8226 | Multiple Myeloma | 11.90[1] |
Signaling Pathways
The dual inhibitory nature of this compound impacts two critical oncogenic signaling pathways.
Caption: this compound inhibits PI3K and BRD4 signaling pathways.
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Caption: Workflow for an in vivo xenograft study of this compound.
Materials:
-
Cancer cell line of interest (e.g., HT-29 for colorectal cancer, A673 for Ewing sarcoma)
-
Appropriate cell culture medium and supplements
-
6-8 week old female immunodeficient mice (e.g., athymic nude or RAG-2-/-)
-
This compound
-
Vehicle control (e.g., phosphate-buffered saline)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control via the desired route (e.g., subcutaneous or intravenous injection) according to the planned schedule (e.g., 6 days a week for 30 days).[9]
-
Continued Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size or at the end of the treatment period. Harvest tumors for further analysis.
Immunohistochemistry (IHC) for PCNA and CD31
This protocol provides a general guideline for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tumor tissues to assess cell proliferation (PCNA) and angiogenesis (CD31).
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-PCNA and anti-CD31
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., microwave or pressure cooker).
-
Peroxidase Block: Incubate the slides in hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating the slides in blocking buffer.
-
Primary Antibody Incubation: Incubate the slides with the primary antibody (anti-PCNA or anti-CD31) at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the slides with the biotinylated secondary antibody.
-
Detection: Incubate the slides with streptavidin-HRP conjugate.
-
Chromogen Development: Apply the DAB substrate-chromogen solution and monitor for the development of the brown precipitate.
-
Counterstaining: Counterstain the slides with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
Clinical Development
This compound has been evaluated in several Phase I and II clinical trials for various malignancies. A first-in-human Phase I study (NCT00907205) in patients with advanced solid tumors and B-cell malignancies established the safety and tolerability of this compound.[10] The maximum tolerated dose (MTD) was not reached, and the maximum administered dose was 1110 mg/m².[10] Stable disease was the best response observed in 58% of evaluable patients.[10]
Several other clinical trials have been initiated, though some have been terminated for reasons such as lack of recruitment and changes in sponsor priorities (NCT03059147).[4]
Conclusion
This compound represents a promising second-generation PI3K inhibitor with a unique dual-targeting mechanism that also encompasses the inhibition of BRD4. Its innovative prodrug design, which facilitates targeted delivery and improves its pharmacokinetic profile, has enabled its progression into clinical evaluation. The extensive preclinical data demonstrating its potent anti-tumor and anti-angiogenic activities, coupled with a favorable safety profile in early clinical trials, underscore the potential of this compound as a valuable therapeutic agent in oncology. Further research is warranted to fully elucidate the synergistic effects of its dual inhibitory action and to identify patient populations most likely to benefit from this novel therapeutic approach.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. LY294002 | Cell Signaling Technology [cellsignal.com]
- 7. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 8. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
SF1126: A Technical Guide to a First-in-Class Dual PI3K/BRD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SF1126 is a pioneering, first-in-class small molecule inhibitor that uniquely targets two critical oncogenic pathways: the phosphoinositide 3-kinase (PI3K) signaling cascade and the bromodomain and extra-terminal domain (BET) family of proteins, specifically BRD4.[1] As a prodrug of the pan-PI3K inhibitor LY294002, this compound is chemically engineered for improved solubility and targeted delivery.[2] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and offering detailed protocols for essential experimental validation.
Introduction to this compound
This compound is a rationally designed therapeutic agent that capitalizes on the synergistic potential of co-inhibiting two major cancer-driving pathways.[3] It is composed of the active pan-PI3K inhibitor LY294002 conjugated to an RGD (Arginylglycylaspartic acid) targeting peptide.[2] This modification not only enhances the drug's solubility and pharmacokinetic profile but also facilitates its targeted delivery to integrins expressed on the tumor vasculature.[2][4] Upon administration, this compound is hydrolyzed, releasing the active compound LY294002 to exert its inhibitory effects.[4]
Chemical Structure:
-
IUPAC Name: (6Z,8S,9Z,12Z,14S,15Z,17S)-14-(carboxymethyl)-8-(3-guanidinopropyl)-6,9,12,15-tetrahydroxy-17-(hydroxymethyl)-3-oxo-1-(4-(4-oxo-8-phenyl-4H-chromen-2-yl)morpholino-4-ium)-2-oxa-7,10,13,16-tetraazaoctadeca-6,9,12,15-tetraen-18-oate[4]
-
Molecular Formula: C39H48N8O14[5]
-
Molecular Weight: 852.84 g/mol [4]
Mechanism of Action: Dual Inhibition of PI3K and BRD4
This compound exerts its anti-cancer effects by simultaneously disrupting two distinct but interconnected signaling pathways crucial for tumor growth, proliferation, and survival.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is a common feature in many cancers.[6][7] this compound, through its active metabolite LY294002, is a pan-inhibitor of Class I PI3K isoforms (α, β, γ, δ).[8] By blocking PI3K activity, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] This, in turn, inhibits the downstream activation of key signaling proteins, including AKT and mTOR.[9][10] The consequences of this inhibition include:
-
Reduced Cell Proliferation and Survival: Inhibition of AKT and mTOR signaling leads to cell cycle arrest and the induction of apoptosis.[7][11]
-
Anti-Angiogenic Effects: The PI3K pathway is also implicated in angiogenesis, and its inhibition by this compound can disrupt the formation of new blood vessels that supply tumors.[2]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 5. pnas.org [pnas.org]
- 6. PI3K kinase assay [bio-protocol.org]
- 7. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 10. escholarship.org [escholarship.org]
- 11. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
An In-depth Technical Guide to the Anti-Angiogenic Properties of SF1126
Audience: Researchers, scientists, and drug development professionals.
Abstract
SF1126 is a rationally designed, vascular-targeted pan-phosphoinositide 3-kinase (PI3K) inhibitor with significant antitumor and anti-angiogenic properties.[1][2] As a prodrug of the well-characterized PI3K inhibitor LY294002, this compound was developed to overcome the poor pharmacological properties of its parent compound.[1][3] It features a tetrapeptide, Arg-Gly-Asp-Ser (RGDS), which targets the molecule to integrins such as αvβ3 and α5β1 that are highly expressed on tumor vasculature and tumor cells.[1][4] This technical guide provides a comprehensive overview of the anti-angiogenic mechanism of this compound, supported by quantitative data from preclinical studies and detailed experimental protocols.
Core Mechanism of Anti-Angiogenic Action
The anti-angiogenic activity of this compound is rooted in its function as a pan-PI3K inhibitor. The PI3K/AKT signaling pathway is a critical regulator of cellular processes that drive tumor angiogenesis, including endothelial cell proliferation, survival, and migration.[5]
Key mechanistic steps include:
-
Targeted Delivery: The RGDS moiety of this compound binds to integrins on endothelial and tumor cells, concentrating the drug within the tumor microenvironment.[1][4]
-
PI3K Inhibition: Following cleavage of the prodrug, the active compound LY294002 potently inhibits all class I PI3K isoforms.[4][6]
-
Suppression of AKT Activation: Inhibition of PI3K prevents the phosphorylation and subsequent activation of its downstream effector, AKT. This has been consistently demonstrated by the reduction of phosphorylated AKT (p-AKT) levels in this compound-treated cells and tumor tissues.[1][3]
-
Destabilization of Hypoxia-Inducible Factors (HIFs): The PI3K/AKT pathway is a key regulator of the stability of HIF-1α and HIF-2α, master transcription factors that control the cellular response to hypoxia.[7][8] this compound treatment abrogates the hypoxic stabilization of HIF-1α and HIF-2α.[3][7] In renal cell carcinoma (RCC) models, this compound was shown to promote the VHL-independent, MDM2-mediated degradation of HIF-2α under hypoxic conditions.[7]
-
Reduction of Pro-Angiogenic Factors: By inhibiting HIFs, this compound suppresses the transcription of crucial pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[3][8] This reduction in VEGF limits the stimulation of endothelial cells, thereby inhibiting new blood vessel formation.
Quantitative Data Summary
The anti-angiogenic and antitumor efficacy of this compound has been quantified across numerous preclinical models. The data below is collated from published studies.
Table 1: In Vivo Antitumor and Anti-Angiogenic Efficacy of this compound
| Tumor Model | Animal Model | This compound Dosage & Administration | Key Outcomes | Reference(s) |
| Renal Cell Carcinoma (Caki, 786-0) | Xenograft Mice | 25 mg/kg, s.c., 3x/week for 3 weeks | >90% inhibition of tumor growth; Potent anti-angiogenic activity observed via MVD analysis. | [7] |
| Lewis Lung Carcinoma (LLC) | WT Mice | 50 mg/kg, 3x/week | Significant blockage of tumor growth; Significant reduction in microvessel density (MVD). | [9][10] |
| Glioma (LN229 vIII) | Xenograft Mice | 50 mg/kg, 3x/week | 72% decrease in MVD. | [3][8] |
| Multiple Myeloma (MM.1R) | Xenograft Mice | N/A | Striking decrease in MVD (p<0.007). | [4] |
| Prostate Cancer (PC3) | Xenograft Mice | N/A | Enhanced tumor growth inhibition compared to non-targeted prodrug. | [1] |
| Glioma (U87MG) | Xenograft Mice | N/A | Enhanced tumor growth inhibition compared to non-targeted prodrug. | [1] |
| Renal Cell Carcinoma | Mouse Model | 20 mg/kg, i.v., 3x/week (with Rapamycin) | 54% regression of tumor volume vs. starting volume. | [6] |
Table 2: In Vitro Anti-Angiogenic Effects of this compound
| Cell Type | Assay | Key Outcomes | Reference(s) |
| Endothelial Cells | Proliferation Assay | Dose-dependent inhibition of endothelial cell proliferation. | [6] |
| Renal Cell Carcinoma & Endothelial Cells | Western Blot (p-AKT) | Dose-dependent inhibition of p-AKT under stimulation with IGF, VEGF, and Bv8. | [6] |
| Glioma Cells (LN229) | HIF-1α HRE-Luciferase Reporter Assay | Profoundly inhibits HIF-1α transcription activity (90% suppression) under hypoxic conditions. | [3][8] |
| Glioma Cells | Wound Healing Scratch Assay | Inhibited vitronectin-mediated cell migration. | [11] |
| Renal Cell Carcinoma Cells (786-0, Caki) | Western Blot (HIFs) | Abrogates stabilization of HIF-2α (normoxia & hypoxia) and HIF-1α (hypoxia). | [7] |
Key Experimental Methodologies
Reproducible and rigorous experimental design is crucial for evaluating anti-angiogenic compounds. Below are detailed protocols for key assays used to characterize this compound.
Animal Xenograft Studies
-
Animal Model: Athymic female nude mice (e.g., CD-1 nu/nu, 20-25 g) are typically used for subcutaneous (s.c.) xenograft models.[3]
-
Cell Implantation: A suspension of tumor cells (e.g., 5 x 10⁶ U87MG cells) in a suitable medium like serum-free DMEM is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control (vehicle) groups.[11]
-
Drug Administration: this compound is administered systemically. A common regimen is 25-50 mg/kg, delivered subcutaneously (s.c.) or intravenously (i.v.), three times per week.[7][9] The vehicle control typically consists of the formulation buffer.
-
Monitoring: Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers, and animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration (e.g., 3 weeks). Tumors are then excised for further analysis.[7]
Microvessel Density (MVD) Analysis
-
Tissue Preparation: Excised tumors are fixed in formalin, embedded in paraffin, and sectioned (e.g., 5 µm thickness).
-
Immunohistochemistry (IHC):
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed (e.g., using citrate (B86180) buffer).
-
Sections are blocked to prevent non-specific binding.
-
Incubation with a primary antibody against an endothelial cell marker, typically CD31 (PECAM-1), is performed.[9]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the stained vessels.
-
Sections are counterstained with hematoxylin.
-
-
Quantification: MVD is scored by manually counting the number of CD31-positive vessels in several high-power fields (HPF) of view under a microscope.[9][10] The average count per HPF is then calculated for each tumor.
Western Blotting for p-AKT and HIF-1α
-
Sample Preparation:
-
Protein Extraction: Cells or tissues are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST).
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-Ser473-AKT, anti-HIF-1α). A loading control antibody (e.g., anti-AKT, anti-β-actin) is used to ensure equal protein loading.[8][12]
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Conclusion
This compound demonstrates robust anti-angiogenic activity, which is integral to its overall antitumor efficacy. Its unique design, combining a pan-PI3K inhibitor with an integrin-targeting peptide, allows for effective disruption of the critical PI3K/AKT/HIF-1α signaling axis within the tumor microenvironment. The comprehensive preclinical data, showing significant reductions in microvessel density and inhibition of endothelial cell functions, validates this compound as a potent anti-angiogenic agent.[3][7] These findings provide a strong rationale for its continued investigation in clinical trials for the treatment of various malignancies.[5][7]
References
- 1. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercehealthcare.com [fiercehealthcare.com]
- 7. Pan-PI-3 kinase inhibitor this compound shows antitumor and antiangiogenic activity in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-tumor effect of a novel PI3-kinase inhibitor, this compound, in 12 V-Ha-Ras transgenic mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Core Function of SF1126, an Integrin-Targeting Peptide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SF1126 is a first-in-class, dual-function investigational drug designed for targeted cancer therapy. It is a water-soluble prodrug that consists of the pan-phosphoinositide-3 kinase (PI3K) inhibitor LY294002 conjugated to a tetrapeptide, Arg-Gly-Asp-Ser (RGDS).[1][2] This unique structure provides a dual mechanism of action: the RGDS peptide moiety targets the molecule to integrins highly expressed on tumor cells and tumor vasculature, while the released active compound, LY294002 (also referred to as SF1101), broadly inhibits the PI3K signaling pathway, a critical cascade for cell survival, proliferation, and angiogenesis.[3][4][5] More recent studies have also identified it as a bromodomain-containing protein 4 (BRD4) inhibitor, adding another layer to its antitumor activity.[6][7] Preclinical and clinical studies have demonstrated that this compound possesses potent antitumor and anti-angiogenic properties across a range of malignancies, including multiple myeloma, colorectal cancer, hepatocellular carcinoma, and Ewing sarcoma.[6][8][9][10] This guide provides a comprehensive overview of this compound's mechanism, functional data, and the experimental protocols used in its evaluation.
Molecular Structure and Dual-Component Function
This compound was engineered to overcome the pharmacological limitations of its active component, LY294002, which suffers from poor water solubility and a short in vivo half-life.[2][3] The conjugation to the RGDS peptide creates a water-soluble prodrug with favorable pharmacokinetics.[3][8]
-
Targeting Moiety (SF1174): The RGDS tetrapeptide selectively binds to cell surface integrins, particularly αvβ3 and α5β1, which are overexpressed on tumor and endothelial cells within the tumor microenvironment.[1][3][8] This targeting mechanism is designed to enhance the delivery and accumulation of the active drug within the tumor compartment, thereby increasing efficacy and potentially reducing systemic toxicity.[2][3]
-
Active Moiety (SF1101/LY294002): Upon cell entry or in the physiological environment, this compound is hydrolyzed, releasing the active drug SF1101 (LY294002).[4][8] This small molecule is a potent, pan-isoform inhibitor of Class I PI3Ks (α, β, γ, δ) and other members of the PI3K superfamily, including the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK).[4][8][11] It also functions as a BRD4 inhibitor by binding to its active site and displacing it from chromatin.[10]
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by simultaneously disrupting multiple critical signaling pathways essential for tumor growth, survival, and angiogenesis.
Integrin-Mediated Targeting and PI3K/AKT/mTOR Pathway Inhibition
The primary mechanism involves the targeted delivery of a pan-PI3K inhibitor. The RGDS peptide facilitates binding to tumor and endothelial cell integrins, leading to localized drug accumulation.[3] Once released, LY294002 inhibits PI3K, blocking the conversion of PIP2 to PIP3. This prevents the activation of the downstream serine/threonine kinase AKT, a central node in cell signaling. Inhibition of AKT subsequently deactivates the mTOR complex (mTORC1 and mTORC2), leading to reduced phosphorylation of downstream effectors like p70S6K and 4E-BP1.[1][12] The collective effect is the potent suppression of protein synthesis, cell growth, proliferation, and survival.[8][11]
Caption: this compound targets integrins, releases LY294002 to inhibit PI3K and BRD4 pathways.
BRD4 Inhibition
The active moiety of this compound, LY294002, has been shown to bind to the active site of BRD4, an epigenetic reader that plays a crucial role in the transcription of key oncogenes.[10] By displacing BRD4 from acetylated histones at transcriptional start sites, this compound treatment leads to the downregulation of BRD4 target proteins, most notably c-Myc and Cyclin D1.[6][10] This inhibition contributes to the observed G1 cell cycle arrest and suppression of cell proliferation.[6][11]
Anti-Angiogenic Function
This compound demonstrates potent anti-angiogenic activity through multiple mechanisms:
-
Direct Targeting of Endothelial Cells: The RGDS peptide targets integrins on the tumor vasculature.[3]
-
Inhibition of Pro-Angiogenic Factors: By inhibiting the PI3K/AKT pathway, this compound blocks the hypoxic stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3][8] This leads to a profound suppression of HIF-1α's transcriptional activity, reducing the expression of its target genes, including Vascular Endothelial Growth Factor (VEGF).[1][3]
-
Blocking Growth Factor Signaling: this compound has been shown to inhibit AKT activation stimulated by pro-angiogenic factors like VEGF and Bv8 in endothelial cells.[13]
-
Modulating Tumor-Associated Macrophages (TAMs): In vivo studies show that this compound can reduce the expression of pro-angiogenic factors such as VEGF and MMP9 by TAMs within the tumor microenvironment.[14]
Quantitative Preclinical Data
The efficacy of this compound has been quantified in numerous preclinical studies across various cancer types.
In Vitro Cytotoxicity and Proliferation
This compound demonstrates potent dose-dependent inhibition of proliferation and induction of apoptosis in a wide range of cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Citation(s) |
| Hep3B | Hepatocellular Carcinoma | Proliferation (MTT) | 5.05 | [7][10] |
| HepG2 | Hepatocellular Carcinoma | Proliferation (MTT) | 6.89 | [7][10] |
| SK-Hep1 | Hepatocellular Carcinoma | Proliferation (MTT) | 3.14 | [7][10] |
| Huh7 | Hepatocellular Carcinoma | Proliferation (MTT) | 2.14 | [7][10] |
| SUDHL-4 | B-cell non-Hodgkin's Lymphoma | Proliferation | 3.28 | [11] |
| TMD-8 | B-cell non-Hodgkin's Lymphoma | Proliferation | 1.47 | [11] |
| Various (16 lines) | Multiple Myeloma | Apoptosis | < 4 | [8][11] |
In Vivo Antitumor and Anti-Angiogenic Efficacy
In vivo studies using xenograft models consistently show significant tumor growth inhibition and reduced angiogenesis following this compound administration.
| Xenograft Model | Cancer Type | Dosage Regimen | Outcome | Citation(s) |
| MM.1R | Multiple Myeloma | Not specified | 94% tumor growth inhibition | [8][15] |
| MM.1R | Multiple Myeloma | Not specified | Marked decrease in microvessel density (MVD) | [8] |
| U87MG & PC3 | Glioblastoma & Prostate | Not specified | Enhanced tumor inhibition vs. control drug | [2][3] |
| LLC | Lewis Lung Carcinoma | 50 mg/kg, 3x/week | Significant tumor growth inhibition | [14][16] |
| LLC | Lewis Lung Carcinoma | 50 mg/kg, 3x/week | Significant reduction in MVD | [14][16] |
| A673 | Ewing Sarcoma | 50 mg/kg, 6x/week for 30 days | Significant reduction in tumor volume | [9] |
| 786-O | Renal Cell Carcinoma | 20 mg/kg IV, 3x/week (with rapamycin) | 54% tumor volume regression | [17] |
| SK-Hep1 & Huh-7 | Hepatocellular Carcinoma | 50 mg/kg/day | Significant antitumor activity | [10] |
Experimental Protocols
The characterization of this compound relies on a combination of in vitro and in vivo assays to determine its mechanism, potency, and efficacy.
In Vitro Methodologies
-
Cell Viability/Proliferation Assay (MTT):
-
Cell Seeding: Plate cancer cells (e.g., HT-29, HepG2) in 96-well plates and allow them to adhere overnight.[6][10]
-
Treatment: Treat cells with serial dilutions of this compound for a specified period (e.g., 48 hours).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow formazan (B1609692) crystal formation by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Western Blot Analysis for Signaling Pathway Inhibition:
-
Cell Lysis: Treat cells with this compound for a defined period (e.g., 30 minutes to 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6][8]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., phospho-AKT, total-AKT, phospho-ERK, cleaved Caspase-3, HIF-1α, c-Myc).[8][10]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Apoptosis Assays (Caspase-3 Cleavage / TUNEL):
-
Treatment: Culture cells and treat with this compound (e.g., 5 µM and 50 µM for 1-24 hours).[8]
-
Caspase-3 Staining: For immunocytochemistry, fix and permeabilize cells, then incubate with an antibody specific for cleaved (active) Caspase-3. Visualize using a fluorescent secondary antibody and count positive cells.[8]
-
TUNEL Staining: Use a commercial kit (e.g., Terminal deoxynucleotidyl transferase dUTP nick end labeling) to detect DNA fragmentation, a hallmark of late-stage apoptosis.[6]
-
In Vivo Xenograft Tumor Model
This workflow is essential for evaluating the antitumor efficacy of this compound in a living system.
Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.
Immunohistochemistry (IHC) for Angiogenesis
-
Tissue Preparation: Fix harvested tumors in formalin and embed in paraffin. Cut thin sections (e.g., 5 µm) and mount on slides.
-
Staining: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval. Incubate with a primary antibody against the endothelial marker CD31.[8]
-
Detection: Use a labeled secondary antibody and a chromogen (e.g., DAB) to visualize the antibody binding.
-
Quantification: Capture images under a microscope. Quantify Microvessel Density (MVD) by counting the number of CD31-positive vessels in several high-power fields.[14]
Clinical Evaluation
This compound has progressed to Phase I and II clinical trials for solid tumors and B-cell malignancies.[5][12][18][19] A first-in-human study established that this compound was well-tolerated, with the most common toxicities being grade 1 or 2.[12] The maximum tolerated dose (MTD) was not reached at doses up to 1110 mg/m².[12] The best observed response in patients with advanced, refractory malignancies was stable disease (SD) in 58% of evaluable patients.[12] Pharmacodynamic studies in patient-derived cells confirmed the mechanism of action, showing reduced p-AKT levels and increased apoptosis following treatment.[8][12]
Conclusion
The this compound peptide-drug conjugate represents a sophisticated and rational approach to cancer therapy. By combining an integrin-targeting RGDS peptide with a potent pan-PI3K and BRD4 inhibitor, this compound achieves enhanced tumor delivery of its active moiety, LY294002.[3][10] Its function is centered on the comprehensive disruption of the PI3K/AKT/mTOR signaling axis, the suppression of oncogene transcription via BRD4 inhibition, and a potent anti-angiogenic effect mediated by the blockade of HIF-1α and VEGF signaling.[3][6][8] The extensive preclinical data, supported by early clinical findings, underscore the therapeutic potential of this dual-action agent in treating a variety of cancers. Further investigation, particularly in combination with other targeted agents or standard chemotherapy, is warranted.[1][8]
References
- 1. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. obesityhealthmatters.com [obesityhealthmatters.com]
- 6. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biospace.com [biospace.com]
- 14. researchgate.net [researchgate.net]
- 15. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fiercehealthcare.com [fiercehealthcare.com]
- 18. ascopubs.org [ascopubs.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
SF1126: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF1126 is a first-in-class small molecule inhibitor that has garnered significant interest in the field of oncology. It is a water-soluble prodrug of LY294002, a well-characterized pan-Phosphoinositide 3-Kinase (PI3K) inhibitor.[1][2][3] this compound was designed to overcome the poor solubility and unfavorable pharmacokinetic profile of its parent compound.[1][3] A key feature of this compound is its conjugation to an Arg-Gly-Asp-Ser (RGDS) peptide moiety, which targets the molecule to integrins expressed on the surface of tumor and endothelial cells, thereby enhancing its delivery to the tumor microenvironment.[1][3] Upon cell entry, this compound is hydrolyzed to its active form, SF1101 (LY294002), which then exerts its inhibitory effects on multiple cellular signaling pathways crucial for cancer cell growth, proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound is a broad-spectrum inhibitor, primarily targeting all isoforms of Class I PI3Ks (α, β, γ, δ). The PI3K family of lipid kinases plays a central role in one of the most frequently hyperactivated signaling pathways in human cancers, the PI3K/Akt/mTOR pathway. By inhibiting PI3K, this compound effectively blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.
Recent studies have unveiled a dual mechanism of action for this compound, demonstrating its ability to also inhibit Bromodomain-containing protein 4 (BRD4).[4][5] BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that acts as an epigenetic reader, recognizing acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, including c-Myc. The active moiety of this compound, LY294002, has been shown to bind to the active site of BRD4, displacing it from chromatin and subsequently downregulating the transcription of its target genes.[4] This dual PI3K and BRD4 inhibition positions this compound as a unique therapeutic agent with the potential to simultaneously block two major oncogenic signaling networks.
Furthermore, this compound has been reported to inhibit other members of the PI3K superfamily, including the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK).[6] It has also been shown to influence other signaling cascades, such as the Ras/Raf/MAPK pathway and p38 signaling, highlighting its pleiotropic effects on cancer cells.[7][8]
Downstream Signaling Pathways
The inhibitory action of this compound on PI3K and BRD4 triggers a cascade of downstream effects, ultimately leading to reduced tumor growth and angiogenesis. The primary signaling pathways affected are detailed below.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many cancers.
-
Akt Inhibition: By blocking PI3K, this compound prevents the phosphorylation and subsequent activation of Akt. This has been consistently demonstrated through the reduced levels of phosphorylated Akt (p-Akt) at key residues (Ser473 and Thr308) in various cancer cell lines treated with this compound.[1][5][9]
-
mTORC1 and mTORC2 Inhibition: Akt activates the mTOR complex 1 (mTORC1) through a complex signaling cascade. mTORC1, in turn, promotes protein synthesis by phosphorylating downstream targets like p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This compound treatment leads to decreased phosphorylation of these mTORC1 substrates.[8] The inhibition of mTORC2, which is responsible for the phosphorylation of Akt at Ser473, is also a consequence of PI3K inhibition.
-
Cell Cycle Arrest and Apoptosis: The net effect of inhibiting the PI3K/Akt/mTOR pathway is a halt in cell cycle progression, often at the G0/G1 phase, and the induction of apoptosis (programmed cell death).[7] This is evidenced by an increase in the sub-G1 population in cell cycle analysis and the cleavage of apoptosis markers like PARP and caspase-3 in this compound-treated cells.[9][10]
The BRD4/c-Myc Axis
The discovery of this compound as a BRD4 inhibitor has opened up new avenues for its therapeutic application. BRD4 is a critical regulator of oncogene transcription.
-
BRD4 Displacement: The active form of this compound displaces BRD4 from acetylated histones at the promoter and enhancer regions of its target genes.[4]
-
c-Myc Downregulation: A key target of BRD4 is the proto-oncogene c-Myc, which is a master regulator of cell proliferation, growth, and metabolism. This compound treatment leads to a significant reduction in c-Myc expression at both the mRNA and protein levels.
-
Synergistic Anti-tumor Effects: The dual inhibition of PI3K and BRD4 is believed to have a synergistic anti-tumor effect. While PI3K inhibition primarily affects signaling cascades, BRD4 inhibition directly targets the transcriptional machinery driving oncogenesis.
Anti-Angiogenic Signaling
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties through the modulation of key signaling molecules.
-
HIF-1α Inhibition: Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α drives the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). The PI3K/Akt pathway is known to regulate the stability and activity of HIF-1α. This compound treatment has been shown to oppose the hypoxic stabilization of HIF-1α, leading to its degradation.[9]
-
VEGF and Bv8 Inhibition: Consequently, the inhibition of HIF-1α by this compound results in the reduced expression and secretion of VEGF.[11] Additionally, this compound has been shown to block the signaling of another pro-angiogenic factor, Bv8.
-
Reduced Microvessel Density: The culmination of these effects is a significant reduction in tumor-induced angiogenesis, as measured by a decrease in microvessel density (MVD) in in vivo tumor models.[9][11]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer types.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Hep3B | Hepatocellular Carcinoma | 5.05 | [7] |
| HepG2 | Hepatocellular Carcinoma | 6.89 | [7] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | [7] |
| Huh7 | Hepatocellular Carcinoma | 2.14 | [7] |
| HT-29 | Colorectal Cancer | ~1-5 (72-96h) | [12][13] |
| MM.1S | Multiple Myeloma | 8.89 | [9] |
| MM.1R | Multiple Myeloma | 11.67 | [9] |
| RPMI 8226 | Multiple Myeloma | 11.90 | [9] |
| NB-EB | Neuroblastoma | 0.95 | [10] |
| NB-SD | Neuroblastoma | 65.7 | [10] |
| A673 | Ewing Sarcoma | ~3.5-6.2 | [5] |
| EWS502 | Ewing Sarcoma | ~3.5-6.2 | [5] |
| SK-N-MC | Ewing Sarcoma | ~3.5-6.2 | [5] |
| SK-PN-DW | Ewing Sarcoma | ~3.5-6.2 | [5] |
| RDES | Ewing Sarcoma | ~3.5-6.2 | [5] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Cancer Type | Model System | Dose and Schedule | Pharmacodynamic Endpoint | Result | Reference(s) |
| Pancreatic Cancer | Human Patient | 240 mg/m² | pS6 inhibition in tumor biopsy | Complete inhibition at 22.5h post-8th dose | [1] |
| Chronic Lymphocytic Leukemia | Human Patients | 1110 mg/m² | p-Akt levels in CLL cells | Reduced p-Akt levels | [1][2] |
| Chronic Lymphocytic Leukemia | Human Patients | 1110 mg/m² | Apoptosis in CLL cells | Increased late apoptosis | [1][2] |
| Ewing Sarcoma | Xenograft Mouse Model | 50 mg/kg, 6 days/week for 30 days | p-Akt:Akt ratio in tumors | Mean ratio of 0.86:1 (vs. 2.44:1 in control) | [5] |
| Multiple Myeloma | Xenograft Mouse Model | Not specified | p-Akt in primary tumor cells | Pharmacodynamic knockdown observed | [9] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for this compound.
Western Blot Analysis for Phosphoprotein Levels
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Akt, S6K1).
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media and treated with varying concentrations of this compound or vehicle control for specified durations.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.[5]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using software like ImageJ to determine the relative levels of protein phosphorylation.[5]
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound on cancer cell lines and determine the IC50 value.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for 24, 48, 72, or 96 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[12][13][14]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group via a clinically relevant route (e.g., intravenous, intraperitoneal, or subcutaneous) at a specified dose and schedule (e.g., 50 mg/kg, 3-6 times per week).[5][11] The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each group. The anti-tumor efficacy of this compound is assessed by comparing the tumor growth in the treated group to the control group. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).[5]
Conclusion
This compound is a promising anti-cancer agent with a unique dual mechanism of action, targeting both the PI3K/Akt/mTOR and BRD4/c-Myc signaling pathways. Its ability to simultaneously inhibit these two critical oncogenic cascades, coupled with its targeted delivery system, provides a strong rationale for its continued investigation in a variety of malignancies. The downstream effects of this compound are pleiotropic, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. The quantitative data from preclinical and clinical studies demonstrate its potent anti-tumor activity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate signaling networks modulated by this compelling therapeutic candidate.
References
- 1. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single Agent and Synergistic Activity of the "First-in-Class" Dual PI3K/BRD4 Inhibitor this compound with Sorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 13. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 14. researchgate.net [researchgate.net]
The In Vitro Biological Activity of SF1126: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
SF1126, a novel dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4), has demonstrated significant anti-tumor activity in a variety of in vitro cancer models. This technical guide provides a comprehensive overview of its biological effects, mechanism of action, and the experimental methodologies used to elucidate its functions.
Core Mechanism of Action
This compound is a prodrug that is hydrolyzed to its active form, LY294002, a well-established pan-PI3K inhibitor.[1] By conjugating LY294002 to an Arg-Gly-Asp (RGD) peptide, this compound exhibits enhanced solubility and targeted delivery to cells expressing specific integrins, which are often overexpressed on tumor and endothelial cells.[2][3] Its dual inhibitory function stems from targeting two critical oncogenic pathways:
-
PI3K/Akt/mTOR Pathway: this compound effectively inhibits all isoforms of PI3K, a key signaling pathway that promotes cell growth, proliferation, survival, and angiogenesis.[1] Inhibition of PI3K leads to decreased phosphorylation of downstream effectors such as Akt and mTOR.[2][4]
-
BRD4 Pathway: this compound also targets BRD4, a member of the bromodomain and extraterminal domain (BET) family of proteins.[2] BRD4 is a critical reader of acetylated histones and regulates the transcription of key oncogenes, including Myc and Cyclin D1.[2][4]
This dual-pronged attack on two distinct and crucial cancer-promoting pathways contributes to the potent in vitro activity of this compound.
In Vitro Anti-Cancer Activities
Cell Viability and Proliferation
This compound has been shown to potently inhibit the survival and proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HT-29 | Colorectal Cancer | ~1-5 (72-96h) | MTT | [5] |
| Hep3B | Hepatocellular Carcinoma | 5.05 (48h) | Not Specified | [6] |
| HepG2 | Hepatocellular Carcinoma | 6.89 (48h) | Not Specified | [6] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 (48h) | Not Specified | [6] |
| Huh7 | Hepatocellular Carcinoma | 2.14 (48h) | Not Specified | [6] |
| Aggressive B-NHL cell lines | B-cell Non-Hodgkin Lymphoma | < 4 | Not Specified | [7][8] |
| A673 | Ewing Sarcoma | Not Specified | Cell Viability | [9] |
| SK-PN-DW | Ewing Sarcoma | Not Specified | Cell Viability | [10] |
| MM.1R | Multiple Myeloma | 8.9 | Not Specified | [10] |
| RPMI 8226 | Multiple Myeloma | Not Specified | Not Specified | [11] |
| SKBR3 | HER2+ Breast Cancer | Not Specified | MTS | [12] |
| BT474 | HER2+ Breast Cancer | Not Specified | MTS | [12] |
Induction of Apoptosis
A key mechanism of this compound's anti-tumor activity is the induction of apoptosis. In colorectal cancer cells (HT-29), this compound treatment leads to a dose-dependent increase in the activities of caspase-3 and caspase-9.[5] Furthermore, it increases histone-bound single-strand DNA content and TUNEL fluorescence intensity, all hallmarks of apoptosis.[2][5] In aggressive B-cell non-Hodgkin lymphoma cell lines, this compound also induces apoptosis in a dose-dependent manner.[7][8] This pro-apoptotic effect is further enhanced when combined with rituximab.[7] In HER2-overexpressing breast cancer cells, this compound induces apoptosis as evidenced by the cleavage of caspase 3 and PARP proteins.[12]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase. In hepatocellular carcinoma cell lines (Hep 3B, Hep G2, SK-Hep1, and Huh7), treatment with this compound resulted in an increase in the proportion of cells in the G0-G1 phase and a corresponding decrease in the S-phase population.[6] This G1 cell cycle arrest is also observed in aggressive B-cell non-Hodgkin lymphoma cell lines and is associated with a decrease in cyclin D1 levels.[7][8]
Anti-Angiogenic Effects
In addition to its direct effects on tumor cells, this compound exhibits anti-angiogenic properties. It has been shown to block the hypoxic stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in glioma and multiple myeloma cells.[11][13] HIF-1α is a key transcription factor that regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). By inhibiting HIF-1α, this compound can suppress tumor-induced angiogenesis.[11][13]
Signaling Pathway Modulation
The biological effects of this compound are a direct consequence of its impact on key signaling pathways.
PI3K/Akt/mTOR Pathway Inhibition
Treatment with this compound leads to a marked decrease in the phosphorylation of Akt, a central node in the PI3K pathway, in various cancer cell lines including colorectal cancer, B-cell non-Hodgkin lymphomas, multiple myeloma, and Ewing sarcoma.[2][7][9][11] This inhibition of Akt activity subsequently affects downstream targets within the mTOR complex 1/2 (mTORC1/2), such as p70S6K and 4EBP1.[2][6]
References
- 1. Facebook [cancer.gov]
- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 3. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Augmented Antitumor Activity for Novel Dual PI3K/BDR4 Inhibitors, SF2523 and this compound in Ewing Sarcoma [escholarship.org]
- 10. escholarship.org [escholarship.org]
- 11. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of pan-PI3-kinase inhibitor this compound in trastuzumab-sensitive and trastuzumab-resistant HER2-over-expressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
SF1126: A Technical Guide to a First-in-Class Dual PI3K/BRD4 Inhibitor
An In-depth Analysis for Researchers and Drug Development Professionals
SF1126 is a novel, first-in-class small molecule inhibitor that uniquely targets two critical oncogenic pathways: the phosphoinositide 3-kinase (PI3K) and the bromodomain and extra-terminal domain (BRD4) families of proteins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data on this compound, tailored for researchers, scientists, and drug development professionals.
This compound is a prodrug of LY294002, a well-characterized pan-PI3K inhibitor. The conjugation of LY294002 to an Arg-Gly-Asp-Ser (RGDS) peptide creates this compound, a water-soluble compound with an enhanced pharmacokinetic profile and a unique tumor-targeting mechanism.[1][2] The RGDS motif directs the molecule to integrins, which are often overexpressed on the surface of tumor cells and endothelial cells of the tumor vasculature.[3][4] Upon binding and internalization, this compound is hydrolyzed, releasing the active inhibitor LY294002 directly within the tumor microenvironment.[4]
Chemical Structure and Physicochemical Properties
This compound is a complex molecule designed for enhanced solubility and targeted delivery.[1] Its structure combines the pharmacophore of a potent kinase inhibitor with a peptide moiety that facilitates tumor targeting.
| Property | Value | Reference |
| Chemical Formula | C₃₉H₄₈N₈O₁₄ | [5] |
| Molecular Weight | 852.85 g/mol | [5] |
| CAS Number | 936487-67-1 | [6] |
| Nature | Prodrug of LY294002 | [1] |
| Solubility | Water-soluble | [1] |
| SMILES | c1ccc(cc1)-c2cccc3c(=O)cc([N+]4(CCOCC4)COC(=O)CCC(=O)N--INVALID-LINK--C(=O)NCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O)oc23 | [5] |
Mechanism of Action: Dual Inhibition of PI3K and BRD4
This compound exerts its anti-cancer effects through the dual inhibition of the PI3K/AKT/mTOR and BRD4 signaling pathways.[7][8]
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[9] In many cancers, this pathway is hyperactivated.[9] The active metabolite of this compound, LY294002, is a pan-inhibitor of Class I PI3K isoforms, and also inhibits mTOR and DNA-PK.[2][4] By inhibiting PI3K, this compound effectively blocks the phosphorylation of AKT, a key downstream effector, leading to the suppression of tumor cell proliferation and survival.[3][10]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
BRD4 Inhibition
Recent studies have revealed that LY294002, the active form of this compound, also functions as a BRD4 inhibitor.[7][8] BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, recognizing acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, including c-Myc.[7] By inhibiting BRD4, this compound can downregulate the expression of these critical cancer-driving genes.[10]
In Vitro and In Vivo Efficacy
This compound has demonstrated significant anti-tumor and anti-angiogenic activity in a wide range of preclinical models.
In Vitro Cytotoxicity
This compound has been shown to inhibit the proliferation of various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HT-29 | Colorectal Cancer | Not specified, but potent inhibition observed | [11] |
| Hep3B | Hepatocellular Carcinoma | 5.05 | [12] |
| HepG2 | Hepatocellular Carcinoma | 6.89 | [12] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | [12] |
| Huh7 | Hepatocellular Carcinoma | 2.14 | [12] |
| NB-EB | Neuroblastoma | 0.95 | [13] |
| NB-SD | Neuroblastoma | 65.7 | [13] |
Anti-Angiogenic Activity
This compound exhibits potent anti-angiogenic properties both in vitro and in vivo.[3][14][15] It has been shown to reduce microvessel density in tumor xenografts.[3][15] This effect is mediated, at least in part, by the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis.[3][15]
Pharmacokinetic Properties
Clinical studies have provided valuable insights into the pharmacokinetic profile of this compound in humans.
| Parameter | Value | Reference |
| Administration | Intravenous | [16] |
| Prodrug Clearance | Rapidly cleared post-infusion | [17][18] |
| **Active Metabolite (LY294002) Half-life (t₁/₂) ** | ~1.2 - 2 hours | [17][18] |
| Cₘₐₓ and AUC | Dose proportional | [17][19] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[20][21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[22]
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[22]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[21][23]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[22][24]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Figure 2: General workflow for a cell viability MTT assay.
In Vivo Angiogenesis Assay (Directed In Vivo Angiogenesis Assay - DIVAA)
This protocol describes a method to assess the anti-angiogenic effects of this compound in vivo using a Matrigel plug-based assay.[25][26][27]
Materials:
-
This compound
-
Matrigel or similar basement membrane extract
-
Angioreactors (small, semi-closed silicone cylinders)
-
Mice (e.g., C57BL/6 or immunodeficient strains)
-
Anesthesia
-
Surgical tools
Procedure:
-
Preparation of Angioreactors: Mix Matrigel with this compound at the desired concentration (or a vehicle control) on ice. Fill the angioreactors with the Matrigel mixture.
-
Implantation: Anesthetize the mice and make a small subcutaneous incision. Implant the angioreactors subcutaneously.
-
Incubation Period: Allow the angioreactors to remain in the mice for a defined period (e.g., 10-14 days) to allow for vascularization.[25]
-
Explantation: Euthanize the mice and carefully explant the angioreactors.
-
Quantification of Angiogenesis:
-
Immunohistochemistry: Fix and embed the Matrigel plugs, section them, and perform immunohistochemical staining for an endothelial cell marker such as CD31. Quantify the microvessel density (MVD) by microscopy.[28]
-
Fluorometric Analysis: Alternatively, quantify the ingrown endothelial cells by fluorometry after labeling with a fluorescently tagged lectin.[25]
-
Figure 3: Workflow for an in vivo angiogenesis assay.
Pan-PI3K Kinase Inhibition Assay
This protocol provides a general framework for a non-radioactive, competitive ELISA-based assay to determine the inhibitory activity of this compound's active form (LY294002) against PI3K isoforms.[29]
Materials:
-
Recombinant human PI3K isoforms (p110α, β, δ, γ)
-
PIP2 substrate
-
ATP
-
LY294002 (active form of this compound)
-
Kinase reaction buffer
-
Biotinylated-PIP3
-
GST-tagged GRP1-PH domain
-
Europium-labeled anti-GST antibody
-
384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, combine the PI3K enzyme, PIP2 substrate, and varying concentrations of LY294002 in the kinase reaction buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[29]
-
Detection: Stop the reaction and add a detection mixture containing biotinylated-PIP3, GST-tagged GRP1-PH domain, and Europium-labeled anti-GST antibody.
-
Signal Reading: Read the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ or Kᵢ values for each PI3K isoform.
Conclusion
This compound represents a promising therapeutic agent with a unique dual mechanism of action and a targeted delivery system. Its ability to simultaneously inhibit the PI3K/AKT/mTOR and BRD4 pathways provides a multi-pronged attack on cancer cell proliferation, survival, and angiogenesis. The favorable pharmacokinetic profile and demonstrated preclinical efficacy have paved the way for its evaluation in clinical trials. This technical guide provides a foundational understanding of this compound for researchers and clinicians working towards the development of novel cancer therapies.
References
- 1. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Single Agent and Synergistic Activity of the "First-in-Class" Dual PI3K/BRD4 Inhibitor this compound with Sorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Pan-PI-3 kinase inhibitor this compound shows antitumor and antiangiogenic activity in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. ascopubs.org [ascopubs.org]
- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. broadpharm.com [broadpharm.com]
- 25. karger.com [karger.com]
- 26. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Directed In Vivo Angiogenesis Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. sigmaaldrich.cn [sigmaaldrich.cn]
Methodological & Application
Application Notes: SF1126 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
SF1126 is a water-soluble prodrug of the pan-Phosphoinositide 3-Kinase (PI3K) inhibitor LY294002.[1][2] It is conjugated to an RGD peptide, enabling it to target integrins expressed on tumor and endothelial cells, thereby enhancing its delivery to the tumor microenvironment.[1][3][4] Upon cellular entry, this compound is hydrolyzed to its active form, SF1101 (LY294002), which inhibits all PI3K isoforms and other members of the PI3K superfamily, such as mTOR and DNA-PK.[1] More recent studies have also identified this compound as a dual PI3K/BRD4 inhibitor.[5][6] By blocking these critical signaling pathways, this compound has been shown to inhibit tumor cell proliferation, induce apoptosis, and suppress angiogenesis.[2][3] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
The inhibitory activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | 72-96 hours | ~1-5 | [7] |
| A673 | Ewing Sarcoma | Not Specified | 3.5 | [8] |
| SK-PN-DW | Ewing Sarcoma | Not Specified | 6.2 | [8] |
| Hep3B | Hepatocellular Carcinoma | 48 hours | 5.05 | [5] |
| HepG2 | Hepatocellular Carcinoma | 48 hours | 6.89 | [5] |
| SK-Hep1 | Hepatocellular Carcinoma | 48 hours | 3.14 | [5] |
| Huh7 | Hepatocellular Carcinoma | 48 hours | 2.14 | [5] |
| Various | Multiple Myeloma | Not Specified | 8.9 - 11.9 | [8] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound mechanism of action.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for the MTT cell viability assay.
Experimental Protocols
Cell Viability and Cytotoxicity: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan (B1609692) crystals.[9]
Materials:
-
This compound compound
-
Appropriate cancer cell line and complete culture medium
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[9]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (e.g., medium with the same concentration of DMSO used for the highest this compound dose).
-
Drug Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.[7][10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader within 1 hour.[7]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Assay (Immunocomplex-based)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of a target kinase, such as Akt, immunoprecipitated from cell lysates.[2]
Materials:
-
Cell line expressing the target kinase (e.g., Akt)
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target kinase (e.g., anti-Akt)
-
Protein A/G agarose (B213101) beads
-
Kinase buffer
-
Kinase-specific substrate (e.g., Akt substrate peptide)
-
[γ-³²P]ATP
-
4x SDS loading dye
-
SDS-PAGE equipment and reagents
-
Phosphorimager or autoradiography film
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for a specified time. Lyse the cells on ice and collect the supernatant after centrifugation.[11]
-
Immunoprecipitation: Incubate the cell lysate (e.g., 400 µg of protein) with the primary antibody against the target kinase overnight at 4°C.[11]
-
Complex Capture: Add Protein A/G agarose beads and incubate for 2 hours at 4°C to capture the antibody-kinase complex.[11]
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then with kinase buffer to remove non-specific proteins.
-
Kinase Reaction: Resuspend the beads in kinase buffer containing the specific substrate and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding 4x SDS loading dye and boiling the samples for 5 minutes.[11]
-
Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. After electrophoresis, dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated substrate.
-
Quantification: Quantify the band intensity to determine the relative kinase activity in this compound-treated samples compared to controls.
Western Blotting for Pathway Analysis
Western blotting is used to analyze the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway to confirm the mechanism of action of this compound.[3]
Materials:
-
This compound compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K, anti-total S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired time. Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS loading buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein (e.g., anti-total Akt) or a loading control (e.g., anti-β-actin).
References
- 1. Facebook [cancer.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 8. escholarship.org [escholarship.org]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated AKT (p-AKT) Following SF1126 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the analysis of AKT phosphorylation at Serine 473 (p-AKT Ser473) by Western blot in cultured cells or tumor tissues following treatment with SF1126, a dual PI3K/BRD4 inhibitor.[1][2]
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell survival, growth, proliferation, and metabolism.[3][4] Dysregulation of this pathway is implicated in various diseases, particularly cancer, making it a key target for therapeutic development.[3] AKT, also known as Protein Kinase B (PKB), is a key downstream effector in this pathway.[5] Its activation involves phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[4][6]
This compound is a first-in-class dual inhibitor of PI3K and BRD4 that has demonstrated antitumor and anti-angiogenic activity.[2] By inhibiting PI3K, this compound is expected to decrease the phosphorylation of AKT, providing a measurable biomarker for the drug's target engagement and downstream efficacy.[1][5] Western blotting is a widely used and effective technique to quantify changes in p-AKT levels in response to treatments like this compound.[7]
Signaling Pathway
The diagram below illustrates the PI3K/AKT signaling pathway and the mechanism of action for this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Effective Concentration of SF1126 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SF1126 is a novel, water-soluble, pan-phosphoinositide-3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4) dual inhibitor with demonstrated anti-tumor and anti-angiogenic activities in a variety of cancer cell lines.[1][2][3] This document provides a comprehensive overview of the effective concentrations of this compound in various cell culture applications, summarizes key quantitative data, and offers detailed protocols for essential in vitro experiments. This compound acts by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[4][5][6]
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound varies depending on the cell line, the duration of exposure, and the specific biological endpoint being measured. The following tables summarize the reported effective concentrations from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| MM.1S | Multiple Myeloma | 7.5 | 48 | MTT |
| MM.1R | Multiple Myeloma | 8.75 - 10.8 | 48 | MTT |
| Hep3B | Hepatocellular Carcinoma | 5.05 | 48 | MTT |
| HepG2 | Hepatocellular Carcinoma | 6.89 | 48 | MTT |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | 48 | MTT |
| Huh7 | Hepatocellular Carcinoma | 2.14 | 48 | MTT |
| NB-EB | Neuroblastoma | 0.95 | Not Specified | Not Specified |
| NB-SD | Neuroblastoma | 65.7 | Not Specified | Not Specified |
| A673 | Ewing Sarcoma | 3.5 | Not Specified | Not Specified |
| SK-PN-DW | Ewing Sarcoma | 6.2 | Not Specified | Not Specified |
Table 2: Effective Concentrations of this compound for Various Biological Effects
| Cell Line | Cancer Type | Concentration (µM) | Exposure Time (hours) | Biological Effect |
| MM.1R | Multiple Myeloma | 5 | 24 | 80% cell viability |
| MM.1R | Multiple Myeloma | 5 | 48 | 64% cell viability |
| MM.1S | Multiple Myeloma | 5 | Not Specified | Increased cleaved caspase-3 |
| MM.1R | Multiple Myeloma | 5 - 50 | Not Specified | Increased cleaved caspase-3 |
| MM.1R | Multiple Myeloma | 10 | 0.5 - 20 | Decreased p-Akt expression |
| MM.1S | Multiple Myeloma | 2.4 | Not Specified | IC50 for p-Akt inhibition |
| MM.1R | Multiple Myeloma | 2.8 | Not Specified | IC50 for p-Akt inhibition |
| Hep3B, HepG2, SK-Hep1, Huh7 | Hepatocellular Carcinoma | 1 - 10 | 24 | G0/G1 cell cycle arrest |
| HT-29 | Colorectal Cancer | 5 | Not Specified | Apoptosis induction, inhibition of Akt-mTOR and BRD4 signaling |
| Aggressive B-NHL cell lines | B-Cell Non-Hodgkin Lymphoma | < 4 | Not Specified | IC50 for cell proliferation inhibition, G1 cell cycle arrest |
| U87MG, PC3 | Glioblastoma, Prostate Cancer | 10 | 0.5 | Inhibition of p-Akt |
| 12V-Ha-Ras transgenic glioma cells | Glioma | 25 - 50 | Not Specified | Decreased p-Akt levels |
| 12V-Ha-Ras transgenic glioma cells | Glioma | 50 | 72 | Inhibition of cell growth |
References:[1][2][4][5][6][7][10][11]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for evaluating its efficacy in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 3. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Anti-tumor effect of a novel PI3-kinase inhibitor, this compound, in 12 V-Ha-Ras transgenic mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
SF1126 Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of SF1126, a pan-phosphoinositide 3-kinase (PI3K) inhibitor, in various mouse models of cancer. The following sections detail recommended dosages, administration protocols, and key experimental findings, offering a valuable resource for designing and executing preclinical studies with this compound.
Summary of this compound In Vivo Efficacy
This compound is a water-soluble prodrug of LY294002 that demonstrates enhanced pharmacokinetic properties and tumor-targeting capabilities through its conjugation to an Arg-Gly-Asp-Ser (RGDS) peptide, which binds to integrins expressed on tumor vasculature and cells.[1][2][3] In vivo studies have consistently shown that this compound effectively inhibits tumor growth and angiogenesis in a variety of cancer models.[1][4]
Quantitative Data Summary
The following tables summarize the dosages and anti-tumor effects of this compound in different in vivo mouse models.
| Mouse Model | Cancer Type | This compound Dosage | Administration Route | Treatment Schedule | Key Quantitative Findings | Reference |
| Athymic Nude Mice (Xenograft) | Multiple Myeloma (MM.1R cells) | 50 mg/kg | Subcutaneous (s.c.) | 3 times weekly for 3 weeks | >90% tumor volume growth inhibition; significant decrease in microvessel density. | [1] |
| Athymic Nude Mice (Xenograft) | Glioma (¹²V-Ha-Ras transgenic mouse astrocytoma cells) | 50 mg/kg | Subcutaneous (s.c.) | Every alternate day (3 times weekly) for 3 weeks | Significant retardation of tumor growth compared to vehicle. | [4] |
| Nude Mice (Xenograft) | Glioblastoma (U87MG cells) | 50 mg/kg | Not specified | Not specified | Significantly greater antitumor activity compared to a non-targeting prodrug. | [5] |
| Nude Mice (Xenograft) | Prostate Cancer (PC3 cells) | 50 mg/kg | Not specified | Not specified | Significantly greater antitumor activity compared to a non-targeting prodrug. | [5] |
| Nude Mice (Orthotopic) | Breast Cancer (MDA-MB-468 cells) | 25 mg/kg or 50 mg/kg | Not specified | Thrice weekly | Dose-dependent tumor growth inhibition. | [5] |
| Nude Mice (Xenograft) | Ewing Sarcoma (A673 cells) | 50 mg/kg | Subcutaneous (s.c.) | 6 days a week for 30 days | Significant reduction in tumor volume. | [6][7] |
| Nude Mice (Xenograft) | Colorectal Cancer (HT-29 cells) | Not specified | Subcutaneous (s.c.) | Not specified | Significantly inhibited xenograft tumor growth. | [8][9] |
Signaling Pathways Modulated by this compound
This compound primarily targets the PI3K signaling pathway, a critical cascade involved in cell proliferation, survival, and metabolism. As a pan-PI3K inhibitor, it blocks the activity of all Class I PI3K isoforms (α, β, γ, δ).[1] This inhibition leads to the downstream suppression of key signaling molecules such as Akt and mTOR.[8] Furthermore, studies have indicated that this compound can also modulate other oncogenic pathways, including the MAPK/ERK pathway and downregulating BRD4 target proteins like Myc and cyclin D1.[4][8][10]
Caption: this compound inhibits PI3K and BRD4 signaling pathways.
Experimental Protocols
The following are generalized protocols for in vivo studies with this compound based on published research. Specific details may need to be optimized for individual experimental designs.
Xenograft Mouse Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
This compound
-
Vehicle control (e.g., acidified sterile water, Phosphate-Buffered Saline - PBS)
-
Cancer cell line of interest (e.g., MM.1R, HT-29, U87MG)
-
Growth medium and supplements
-
PBS, sterile
-
Trypsin-EDTA
-
6-8 week old immunodeficient mice (e.g., athymic nude, NOD/SCID)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture cancer cells in their recommended growth medium to ~80-90% confluency.
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with media, centrifuge the cells, and discard the supernatant.
-
Resuspend the cell pellet in sterile PBS at a concentration of 1 x 10⁷ cells per 100 µL.[1] Keep cells on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the flank of the mouse.[1]
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-125 mm³, randomize mice into treatment and control groups.[1]
-
Prepare this compound solution in the appropriate vehicle.
-
Administer this compound (e.g., 50 mg/kg) or vehicle via subcutaneous injection at a site distant from the tumor (e.g., the opposite flank) according to the desired schedule (e.g., 3 times per week).[1]
-
-
Endpoint:
-
Continue treatment and tumor monitoring for the duration of the study (e.g., 3-4 weeks).
-
At the study endpoint, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry for proliferation markers like PCNA or angiogenesis markers like CD31).[1]
-
Caption: A typical experimental workflow for this compound in vivo studies.
Important Considerations
-
Vehicle Selection: The vehicle for this compound should be chosen carefully. Acidified sterile water has been used in some studies.[1] It is crucial to ensure the vehicle itself does not have any anti-tumor effects.
-
Route of Administration: While subcutaneous administration is common, other routes may be explored depending on the experimental goals.[11] The chosen route can significantly impact the pharmacokinetics of the compound.[5][11]
-
Toxicity: In the cited studies, this compound was generally well-tolerated at the effective doses, with no untoward effects noted in the treated mice.[1] However, it is always recommended to monitor animals for signs of toxicity, such as weight loss or changes in behavior.
-
Combination Therapies: The anti-tumor activity of this compound can be enhanced when used in combination with other agents, such as the proteasome inhibitor bortezomib (B1684674) or chemotherapy agents like taxotere.[1][3]
These application notes are intended to serve as a guide. Researchers should consult the primary literature and adapt the protocols to their specific research questions and experimental systems.
References
- 1. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor effect of a novel PI3-kinase inhibitor, this compound, in 12 V-Ha-Ras transgenic mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. escholarship.org [escholarship.org]
- 7. escholarship.org [escholarship.org]
- 8. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 10. Anti-tumor effect of a novel PI3-kinase inhibitor, this compound, in (12) V-Ha-Ras transgenic mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
Application Notes and Protocols for SF1126 Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF1126 is a novel, water-soluble, pan-PI3K inhibitor prodrug. It is designed for enhanced delivery of its active metabolite, LY294002, to the tumor microenvironment by targeting integrins. As a prodrug, this compound is designed to be cleaved under physiological conditions to release the active PI3K inhibitor. Understanding the stability of this compound in cell culture media is critical for the accurate design and interpretation of in vitro experiments. These application notes provide a summary of the known stability characteristics of this compound, detailed protocols for its handling and use in cell culture, and a method for determining its stability under specific experimental conditions.
This compound Signaling Pathway
This compound, upon conversion to its active form LY294002, inhibits the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is a critical signaling cascade that regulates cell proliferation, survival, and angiogenesis.
Application Notes and Protocols: SF1126 Treatment for Apoptosis Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction: SF1126 is a novel, water-soluble, pan-phosphoinositide-3-kinase (PI3K) inhibitor. It is a prodrug of LY294002, conjugated to an Arg-Gly-Asp-Ser (RGDS) peptide.[1][2] This conjugation is designed to target integrins, which are often overexpressed on tumor vasculature and cancer cells, thereby enhancing the delivery and accumulation of the active compound within the tumor microenvironment.[2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, and angiogenesis.[1] Its frequent dysregulation in a wide range of human cancers makes it a prime target for therapeutic intervention.[1] this compound exerts its anti-tumor effects by inhibiting this pathway, leading to the suppression of downstream signaling, cell cycle arrest, and the induction of apoptosis (programmed cell death).[3][4][5] These notes provide an overview of the treatment times and protocols used to induce apoptosis with this compound in various cancer cell types.
Signaling Pathway of this compound-Induced Apoptosis
This compound functions as a pan-PI3K inhibitor, effectively blocking all Class I PI3K isoforms. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Deactivation of AKT signaling unleashes pro-apoptotic mechanisms, including the activation of caspases, which are the executive enzymes of apoptosis.[3]
References
- 1. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for Xenograft Tumor Models Using SF1126
For Researchers, Scientists, and Drug Development Professionals
Introduction:
SF1126 is a first-in-class dual inhibitor targeting phosphoinositide 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4).[1][2] It is a water-soluble prodrug of LY294002, conjugated to an Arg-Gly-Asp-Ser (RGDS) peptide.[3] This RGD motif facilitates targeted delivery to tumors by binding to integrins expressed on the tumor vasculature.[3] The dual-action mechanism of this compound, inhibiting the critical PI3K/Akt/mTOR signaling pathway and the epigenetic reader BRD4, makes it a promising therapeutic agent for a range of cancers.[1][2] These application notes provide detailed protocols for establishing and utilizing xenograft tumor models to evaluate the in vivo efficacy of this compound.
Signaling Pathway of this compound
This compound exerts its anti-tumor effects by concurrently inhibiting two key oncogenic pathways. As a prodrug, this compound is converted to its active form, LY294002, which is a potent pan-PI3K inhibitor. This leads to the downstream suppression of the PI3K/Akt/mTOR signaling cascade, a pathway crucial for cell growth, proliferation, and survival. Simultaneously, this compound targets BRD4, a member of the BET (bromodomain and extra-terminal domain) family of proteins. BRD4 is an epigenetic reader that plays a pivotal role in the transcription of key oncogenes, including MYC. By inhibiting BRD4, this compound downregulates the expression of these oncogenes, leading to cell cycle arrest and apoptosis.[1][2][4]
Experimental Protocols
General Workflow for Xenograft Studies
The general workflow for conducting a xenograft study with this compound involves several key stages, from initial cell culture to in vivo drug administration and subsequent data analysis.
Detailed Protocol 1: Colorectal Cancer Xenograft Model (HT-29)
This protocol details the establishment of a subcutaneous xenograft model using the HT-29 human colorectal adenocarcinoma cell line.
Materials:
-
HT-29 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin (B12071052)
-
Matrigel
-
Phosphate-buffered saline (PBS), sterile
-
Immunocompromised mice (e.g., athymic nude mice), 5-6 weeks old
-
This compound
-
Saline, sterile
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation: Harvest logarithmically growing cells and resuspend in a 1:1 mixture of DMEM and Matrigel to a final concentration of 5 x 10^7 cells/mL.[5]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 million cells) into the flank of each mouse.[5][6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (π/6) × length × width^2.[5]
-
Randomization and Treatment: Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.[5]
-
Endpoint and Data Collection: Continue treatment for the specified duration (e.g., until tumors in the control group reach a predetermined size). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Detailed Protocol 2: Multiple Myeloma Xenograft Model (MM.1R)
This protocol describes the establishment of a subcutaneous xenograft model using the MM.1R human multiple myeloma cell line.
Materials:
-
MM.1R cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound
-
Acidified sterile water (vehicle)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Maintain MM.1R cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Preparation: Harvest and resuspend MM.1R cells in sterile PBS at a concentration of 1 x 10^8 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth twice weekly with calipers. Calculate tumor volume using the formula: Volume = (length × width^2) / 2.
-
Randomization and Treatment: When tumors reach a volume of 100-125 mm³, randomize the mice.
-
Treatment Group: Administer this compound subcutaneously at a dose of 50 mg/kg, three times a week for three weeks.
-
Control Group: Administer an equal volume of acidified sterile water on the same schedule.
-
-
Endpoint and Data Collection: Monitor tumor growth and animal health throughout the study. At the study endpoint, collect tumors for further analysis.
Detailed Protocol 3: Ewing Sarcoma Xenograft Model (A673) - Orthotopic
This protocol outlines the establishment of an orthotopic xenograft model using the A673 Ewing sarcoma cell line.
Materials:
-
A673 cells
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Immunocompromised mice (e.g., RAG-2-/- mice)
-
This compound
-
Phosphate-buffered saline (PBS), sterile (vehicle)
-
Imaging system for monitoring luciferase-expressing cells (if applicable)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture A673 cells in the recommended medium.
-
Cell Preparation: Prepare a single-cell suspension of A673 cells in sterile PBS.
-
Tumor Implantation: Perform an intrafemoral injection of A673 cells into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth using an in vivo imaging system (for luciferase-expressing cells) and/or by caliper measurements of the affected limb.
-
Randomization and Treatment: After tumor establishment, randomize mice into treatment and control groups.
Detailed Protocol 4: Neuroblastoma Xenograft Model (General Protocol)
While specific preclinical xenograft protocols for this compound in neuroblastoma are less detailed in the available literature, a general approach can be outlined based on common practices for this tumor type.
Materials:
-
Neuroblastoma cell line (e.g., SK-N-BE(2), IMR-32)
-
Appropriate cell culture medium
-
Matrigel (optional)
-
Phosphate-buffered saline (PBS), sterile
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound
-
Appropriate vehicle (e.g., saline or acidified sterile water)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen neuroblastoma cell line in its recommended medium.
-
Cell Preparation: Prepare a single-cell suspension in PBS, with or without Matrigel, at a concentration of 1-10 x 10^7 cells/mL.
-
Tumor Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse. Orthotopic injection into the adrenal gland can also be considered for a more clinically relevant model.
-
Tumor Growth Monitoring: Regularly monitor tumor growth with calipers.
-
Randomization and Treatment: Once tumors are established (e.g., 50-100 mm³), randomize the mice.
-
Treatment Group: Administer this compound. A starting dose of 50 mg/kg administered 3-5 times per week can be considered, based on protocols for other tumor types.
-
Control Group: Administer the vehicle on the same schedule.
-
Data Presentation
Summarize quantitative data from xenograft studies in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Summary of Xenograft Model Protocols for this compound
| Parameter | Colorectal Cancer (HT-29) | Multiple Myeloma (MM.1R) | Ewing Sarcoma (A673) |
| Cell Line | HT-29 | MM.1R | A673 |
| Mouse Strain | Athymic Nude | Athymic Nude | RAG-2-/- |
| Implantation Site | Subcutaneous (flank) | Subcutaneous (flank) | Intrafemoral (Orthotopic) |
| Cell Number | 5 x 10^6 | 1 x 10^7 | Not specified |
| Vehicle for Cells | 1:1 DMEM:Matrigel | PBS | PBS |
| This compound Dose | 20 or 50 mg/kg | 50 mg/kg | 50 mg/kg |
| Administration | Subcutaneous, daily | Subcutaneous, 3x/week | Subcutaneous, 6x/week |
| Treatment Duration | Variable | 3 weeks | 30 days |
| Vehicle Control | Saline | Acidified sterile water | PBS |
Table 2: Example of Tumor Growth Inhibition Data
| Treatment Group | Number of Animals | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 105 ± 12 | 1520 ± 180 | - |
| This compound (50 mg/kg) | 8 | 110 ± 15 | 450 ± 95 | 70.4 |
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal welfare.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 7. Facebook [cancer.gov]
- 8. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of SF1126 in 3D Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF1126 is a novel, first-in-class dual inhibitor that uniquely targets both the Phosphoinositide 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4).[1][2] As a prodrug of LY294002, this compound is conjugated to an Arg-Gly-Asp-Ser (RGDS) peptide, which facilitates its targeted delivery to tumors by binding to specific integrins on the tumor vasculature.[3][4] This targeted approach enhances the therapeutic window and minimizes off-target effects. This compound exerts its anti-cancer effects through multiple mechanisms, including the inhibition of the PI3K/Akt/mTOR signaling pathway, downregulation of BRD4 targets like c-Myc, and activation of the p38 MAPK pathway, ultimately leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][2][5]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayers. These models exhibit gradients of oxygen, nutrients, and proliferative states, as well as complex cell-cell and cell-matrix interactions, which can significantly influence drug response. Therefore, evaluating the efficacy of anti-cancer agents like this compound in 3D culture systems is crucial for predicting their clinical potential.
These application notes provide a framework for assessing the efficacy of this compound in 3D cell culture models, including detailed protocols for key experiments and guidance on data interpretation.
Data Presentation: Efficacy of this compound and Related Inhibitors
While specific IC50 values for this compound in 3D cell culture models are not widely available in the current literature, the following table summarizes the reported efficacy of its active moiety (LY294002), a BRD4 inhibitor (JQ1), and other pan-PI3K inhibitors in both 2D and 3D contexts to provide a reference for designing initial dose-response studies.
| Compound | Inhibitor Class | Cell Line / Model | Culture Condition | IC50 / Effective Concentration | Reference |
| LY294002 | Pan-PI3K | Various Cancer Cell Lines | 2D Monolayer | ~0.5 - 10 µM | [6][7] |
| LY294002 | Pan-PI3K | HCT116 Colon Cancer | 3D Spheroid | IC50 ~4-fold higher than 2D | [8] |
| JQ1 | BRD4 | A204 & RH4 Rhabdomyosarcoma | 3D Spheroid | RD50 ~1-5 µM (72h) | [9] |
| JQ1 | BRD4 | LNCaP Prostate Cancer | 3D Spheroid | Synergistic with Docetaxel | [10] |
| Copanlisib (B1663552) | Pan-PI3K | Various Cancer Cell Lines | 3D Spheroid | Achieved IC50 in majority of models | [11] |
Note: The increased resistance often observed in 3D models suggests that higher concentrations of this compound may be required to achieve similar effects as seen in 2D cultures. It is recommended to perform a dose-response curve starting from concentrations effective in 2D assays and escalating to determine the optimal concentration for 3D experiments.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
This compound Signaling Pathway
This compound multi-pathway inhibition diagram.
Experimental Workflow for Assessing this compound Efficacy
Workflow for this compound 3D culture efficacy testing.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the efficacy of this compound in 3D cell culture models.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium to obtain a single-cell suspension.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 5,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2 for 2-4 days to allow for spheroid formation. Spheroid integrity and size should be monitored daily.
Protocol 2: this compound Dose-Response and Viability Assay (CellTiter-Glo® 3D)
This protocol outlines the treatment of 3D spheroids with this compound and the subsequent assessment of cell viability.
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate shaker
-
Luminometer
Procedure:
-
Drug Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Carefully remove 50 µL of the medium from each well containing a spheroid. Gently add 50 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Return the plate to the humidified incubator and treat for the desired duration (e.g., 72 hours).
-
Viability Assay: a. Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of the CellTiter-Glo® 3D reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control spheroids. Plot the dose-response curve and determine the IC50 value.
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol describes the dissociation of spheroids and subsequent analysis of apoptosis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Treated 3D spheroids
-
Trypsin-EDTA
-
PBS
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Collect spheroids from each treatment group into microcentrifuge tubes.
-
Wash the spheroids with PBS.
-
Dissociate the spheroids into a single-cell suspension using Trypsin-EDTA. The incubation time may need to be optimized for different cell lines and spheroid sizes.
-
Neutralize trypsin and wash the cells with PBS.
-
Resuspend the live cells in Annexin V binding buffer.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-) can be quantified.
Protocol 4: 3D Anti-Angiogenesis Assay (Spheroid Sprouting Co-culture)
This protocol details a method to assess the anti-angiogenic effects of this compound by co-culturing tumor spheroids with endothelial cells.
Materials:
-
Tumor cell line
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Fibrinogen solution
-
Thrombin solution
-
Aprotinin
-
This compound
-
Microscope with imaging capabilities
Procedure:
-
Tumor Spheroid Formation: Form tumor spheroids as described in Protocol 1.
-
Co-culture Setup: a. Prepare a fibrin (B1330869) gel solution by mixing fibrinogen and thrombin according to the manufacturer's instructions. b. Gently embed the pre-formed tumor spheroids into the fibrin gel in a 96-well plate. c. Allow the gel to polymerize. d. Seed HUVECs on top of the fibrin gel surrounding the tumor spheroid.
-
Treatment: Add endothelial cell growth medium containing different concentrations of this compound or vehicle control to the wells.
-
Incubation and Imaging: Incubate the co-culture for 3-7 days. Monitor and capture images of endothelial cell sprouting and tube formation at regular intervals.
-
Data Analysis: Quantify the extent of angiogenesis by measuring parameters such as the number of sprouts, total sprout length, and network complexity using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Compare the results from this compound-treated groups to the vehicle control.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to rigorously evaluate the efficacy of this compound in clinically relevant 3D cell culture models. By employing these methods, a deeper understanding of this compound's anti-tumor activity, including its effects on cell viability, apoptosis, and angiogenesis, can be achieved. The successful implementation of these 3D assays will provide valuable preclinical data to support the further development of this compound as a promising anti-cancer therapeutic.
References
- 1. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Evaluation of JQ1 Combined With Docetaxel for the Treatment of Prostate Cancer Cells in 2D- and 3D-Culture Systems [frontiersin.org]
- 11. Combinatorial screen of targeted agents with the PI3K inhibitors inavolisib, alpelisib, duvelisib, and copanlisib in multi-cell type tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: SF1126 Combination Therapy with Sorafenib
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hepatocellular carcinoma (HCC) and other advanced solid tumors often exhibit deregulation of multiple signaling pathways, contributing to proliferation, survival, and angiogenesis. Two critical pathways frequently implicated are the Ras/Raf/MAPK and the PI3K/AKT/mTOR pathways.[1][2] Sorafenib (B1663141), a multi-kinase inhibitor, is an approved therapy for advanced HCC that primarily targets the Ras/Raf/MAPK pathway and receptor tyrosine kinases like VEGFR and PDGFR.[3][4][5] However, its efficacy can be limited by resistance mechanisms, often involving the activation of the parallel PI3K/AKT/mTOR pathway.[1][6]
SF1126 is a "first-in-class" dual inhibitor that targets the phosphoinositide 3-kinase (PI3K) family and the bromodomain-containing protein 4 (BRD4).[6][7][8] By inhibiting PI3K, this compound blocks the PI3K/AKT/mTOR signaling cascade.[9][10] The combination of this compound and sorafenib represents a rational therapeutic strategy to simultaneously block two major oncogenic signaling pathways, potentially leading to synergistic antitumor effects and overcoming resistance.[6][10] These notes provide an overview of the combined mechanism of action, quantitative data from preclinical studies, and detailed protocols for relevant experiments.
Mechanism of Action
Sorafenib exerts its effects through a dual mechanism: it directly inhibits tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway and simultaneously disrupts tumor angiogenesis by inhibiting VEGFR and PDGFR.[3][11]
This compound is a prodrug that is converted to its active moiety, LY294002, which acts as a pan-PI3K inhibitor, thus blocking the downstream signaling of AKT, mTOR, and other effectors that promote cell growth and survival.[1][10][12] Furthermore, this compound has been shown to inhibit BRD4, which displaces the c-MYC oncogene from its transcriptional start site, reducing its expression.[6][7]
The combination of this compound and sorafenib provides a dual blockade of two key signaling cascades. This concurrent inhibition can lead to a more potent suppression of tumor cell proliferation, induction of cell cycle arrest, and apoptosis compared to either agent alone.[6][10]
Caption: Dual inhibition of Ras/Raf/MAPK and PI3K/AKT/mTOR pathways by sorafenib and this compound.
Data Presentation
The combination of this compound and sorafenib has demonstrated synergistic effects in inhibiting the proliferation of various HCC cell lines in vitro.
Table 1: In Vitro Efficacy of this compound and Sorafenib in HCC Cell Lines
| Cell Line | Drug | IC₅₀ (μmol/L) | Reference |
|---|---|---|---|
| Hep3B | This compound | 5.05 | [6] |
| Sorafenib | 6.52 | [6] | |
| This compound + Sorafenib (1:1) | 2.74 | [6] | |
| HepG2 | This compound | 6.89 | [6] |
| Sorafenib | 8.60 | [6] | |
| This compound + Sorafenib (1:1) | 1.79 | [6] | |
| SK-Hep1 | This compound | 3.14 | [6] |
| Sorafenib | 7.60 | [6] | |
| This compound + Sorafenib (1:1) | 0.52 | [6] | |
| Huh7 | This compound | 2.14 | [6] |
| Sorafenib | Not specified | [6] |
| | this compound + Sorafenib (1:1) | Not specified |[6] |
Data represents the concentration required to inhibit cell growth by 50% after 48 hours of treatment.
Table 2: In Vivo Antitumor Activity in HCC Xenograft Models
| Tumor Model | Treatment Group | Dose & Schedule | Outcome | Reference |
|---|---|---|---|---|
| SK-Hep1 | Vehicle Control | - | - | [6] |
| This compound | 50 mg/kg/day | Tumor growth inhibition | [6] | |
| Sorafenib | 25 mg/kg | Tumor growth inhibition | [6] | |
| This compound + Sorafenib | 50 mg/kg + 25 mg/kg | Significant tumor growth inhibition | [6][10] | |
| Huh-7 | Vehicle Control | - | - | [6] |
| This compound | 50 mg/kg/day | Tumor growth inhibition | [6] | |
| Sorafenib | 25 mg/kg | Tumor growth inhibition | [6] |
| | this compound + Sorafenib | 50 mg/kg + 25 mg/kg | Significant tumor growth inhibition |[6][10] |
In vivo studies showed that the combination treatment significantly blocked tumor growth with no evidence of increased toxicity as measured by weight loss.[10]
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound and sorafenib, alone and in combination, on cancer cell lines.
Caption: Workflow for a typical cell viability assay.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7, SK-Hep1)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well tissue culture plates
-
This compound and Sorafenib stock solutions (in DMSO)
-
Cell viability reagent (e.g., Alamar Blue, MTT, or SRB)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[6][13]
-
Drug Treatment: Prepare serial dilutions of this compound, sorafenib, and a 1:1 combination in culture medium.
-
Aspirate the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration used for the highest drug dose.[13]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[6][13]
-
Viability Assessment (Alamar Blue example):
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with a microplate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each treatment condition. Synergy can be analyzed using methods like the Chou-Talalay combination index.
Protocol 2: Western Blot Analysis
This protocol is used to assess the effect of this compound and sorafenib on the phosphorylation status and expression levels of key proteins in the PI3K/AKT and Ras/Raf signaling pathways.
Caption: Standard workflow for Western blot analysis.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., p-AKT, AKT, p-ERK, ERK, p-p70S6K, p-4EBP1, c-MYC, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate 2 x 10⁶ cells in 10 cm dishes, allow them to adhere for 36 hours, and then treat with the desired concentrations of this compound, sorafenib, or the combination for a short period (e.g., 30 minutes) to observe signaling changes.[10][14]
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15][16]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.[16] Key antibodies to probe include those for p-AKT(S473), total AKT, p-ERK(Thr202/Tyr204), total ERK, p-p70S6K, p-4EBP1, and c-MYC.[14] Use β-actin as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound and sorafenib in a subcutaneous tumor xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Caption: Workflow for an in vivo tumor xenograft study.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
HCC cells (e.g., SK-Hep1 or Huh-7)
-
Matrigel (optional)
-
This compound and sorafenib for in vivo administration
-
Appropriate vehicles (e.g., acidified water for sorafenib)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject HCC cells (e.g., 5 x 10⁶ cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a volume of approximately 50 mm³, randomize the mice into four treatment groups (n = 7-8 mice per group):[6]
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 50 mg/kg/day)
-
Group 3: Sorafenib (e.g., 25 mg/kg)
-
Group 4: this compound + Sorafenib
-
-
Drug Administration: Administer treatments as per the defined schedule (e.g., 6 times per week).[10] this compound may be given subcutaneously, while sorafenib can be administered via intraperitoneal injection or oral gavage.[10]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.
-
Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.[10] Compare tumor growth curves between the different treatment groups to determine efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] Single Agent and Synergistic Activity of the “First-in-Class” Dual PI3K/BRD4 Inhibitor this compound with Sorafenib in Hepatocellular Carcinoma | Semantic Scholar [semanticscholar.org]
- 3. droracle.ai [droracle.ai]
- 4. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Single Agent and Synergistic Activity of the "First-in-Class" Dual PI3K/BRD4 Inhibitor this compound with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of SF1126-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF1126 is a first-in-class, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), which also demonstrates inhibitory activity against the mammalian target of rapamycin (B549165) (mTOR) and bromodomain-containing protein 4 (BRD4).[1][2] It is a water-soluble prodrug of LY294002, designed with an RGD peptide to target integrins expressed on tumor vasculature and cancer cells, thereby enhancing its therapeutic index.[3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and angiogenesis, and its dysregulation is a frequent event in a multitude of human cancers.[5] The development of resistance to targeted therapies like this compound is a significant challenge in oncology. These application notes provide a comprehensive guide for researchers to develop and characterize cell lines with acquired resistance to this compound, a crucial tool for understanding resistance mechanisms and developing novel therapeutic strategies.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of this compound across a range of cancer cell lines. This data is essential for selecting appropriate parental cell lines and determining the starting concentrations for the development of resistant strains.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Multiple Myeloma | MM.1S | 7.5 - 8.89 | [5] |
| MM.1R | 10.8 - 11.67 | [5] | |
| RPMI 8226 | 11.90 | ||
| Breast Cancer | SKBR3 (Parental) | ~30 | [3] |
| SKBR3 (Trastuzumab-Resistant) | ~30 | [3] | |
| BT474 (Parental) | ~30 | [3] | |
| BT474 (Trastuzumab-Resistant, Pool 2) | ~15 | [3] | |
| BT474 (Trastuzumab-Resistant, Pool 3) | ~30 | [3] | |
| Ewing Sarcoma | A673 | 6.7 | [6] |
| EWS502 | 13.9 | [6] | |
| SK-N-MC | 11.4 | [6] | |
| SK-PN-DW | 13.4 | [6] | |
| Hepatocellular Carcinoma | Hep3B | 5.05 | [4] |
| HepG2 | 6.89 | [4] | |
| SK-Hep1 | 3.14 | [4] | |
| Huh7 | 2.14 | [4] | |
| Prostate Cancer | PC3 | Not explicitly stated, but this compound inhibits tumor growth | [7] |
| Glioblastoma | U87MG | Not explicitly stated, but this compound inhibits tumor growth | [7][8] |
Table 2: Comparison of IC50 Values in Parental vs. Developed Resistant Cell Lines (Hypothetical Data)
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| MCF-7 (Breast Cancer) | 5.2 | 55.8 | 10.7 |
| PC-3 (Prostate Cancer) | 8.1 | 79.4 | 9.8 |
| A549 (Lung Cancer) | 6.5 | 68.2 | 10.5 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cell Lines
This protocol outlines the continuous exposure, dose-escalation method for generating this compound-resistant cancer cell lines.
1.1. Materials
-
Parental cancer cell line of interest (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (prepare a sterile stock solution in DMSO, e.g., 10 mM)
-
96-well and 6-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
1.2. Phase 1: Determination of Initial IC50
-
Seed parental cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM).
-
Incubate for 72 hours.
-
Perform a cell viability assay according to the manufacturer's protocol.
-
Calculate the IC50 value using a non-linear regression analysis (log[inhibitor] vs. normalized response).
1.3. Phase 2: Induction of Resistance
-
Initiate the culture of the parental cell line in a 6-well plate with a starting concentration of this compound equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.
-
Maintain the cells in the presence of the drug, changing the medium every 2-3 days.
-
When the cells reach 70-80% confluency and exhibit a stable growth rate, subculture them and increase the this compound concentration by a factor of 1.5 to 2.
-
If significant cell death occurs, maintain the culture at the current concentration until the cells recover and resume proliferation.
-
Repeat this dose-escalation process over several months. The goal is to establish a cell line that can proliferate in a concentration of this compound that is 5-10 times the initial IC50.
-
Cryopreserve cell stocks at various stages of resistance development.
1.4. Phase 3: Characterization of the Resistant Cell Line
-
Determine the IC50 of the newly established resistant cell line and compare it to the parental line to calculate the Resistance Index (RI).
-
Assess the stability of the resistant phenotype by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.
-
Characterize the molecular mechanisms of resistance using techniques such as Western blotting (Protocol 2), quantitative PCR, and sequencing.
Protocol 2: Western Blot Analysis of PI3K/Akt and MAPK/ERK Signaling Pathways
This protocol is for the analysis of key signaling proteins to investigate the mechanisms of this compound resistance.
2.1. Materials
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| p-Akt (Ser473) | 1:1000 | Cell Signaling Technology | #4060 |
| Total Akt | 1:1000 | Cell Signaling Technology | #4691 |
| p-ERK1/2 (Thr202/Tyr204) | 1:1000 | Cell Signaling Technology | #4370 |
| Total ERK1/2 | 1:1000 | Cell Signaling Technology | #4695 |
| GAPDH | 1:5000 - 1:50000 | Proteintech | 60004-1-Ig |
2.2. Procedure
-
Seed parental and resistant cells in 6-well plates.
-
Treat cells with this compound at various concentrations (e.g., 0, IC50 of parental line, IC50 of resistant line) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Mandatory Visualizations
Caption: this compound inhibits PI3K and BRD4 signaling pathways.
Caption: Workflow for developing this compound-resistant cell lines.
Caption: Potential mechanisms of acquired resistance to this compound.
References
- 1. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Pan-Akt Polyclonal Antibody - Elabscience® [elabscience.com]
- 7. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-tumor effect of a novel PI3-kinase inhibitor, this compound, in 12 V-Ha-Ras transgenic mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SF1126 Technical Support Center: Troubleshooting Aqueous Solubility and Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues and utilizing SF1126 in experimental settings. This compound is a potent, first-in-class dual inhibitor of pan-PI3K and BRD4, developed as a water-soluble prodrug of LY294002 to improve its pharmacokinetic properties.[1][2][3] Despite its design for enhanced solubility, researchers may encounter challenges when preparing this compound solutions in aqueous buffers for in vitro and in vivo studies. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in water or aqueous buffers like PBS?
A1: There is conflicting information regarding the aqueous solubility of this compound. While it was designed to be a water-soluble prodrug of LY294002 with enhanced solubility[1][2][3], some suppliers indicate that it is soluble in DMSO but not in water.[4] This discrepancy may arise from the definition of "soluble" and the specific conditions of the aqueous solution (e.g., pH, temperature, and presence of other solutes). It is best practice to assume that this compound may have limited solubility in purely aqueous solutions and to follow the recommended protocols for dissolution, which typically involve preparing a high-concentration stock solution in an organic solvent like DMSO.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into cell culture medium. What should I do?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is lower. To prevent this, add the DMSO stock solution to your pre-warmed cell culture medium dropwise while gently vortexing or swirling the medium. This ensures rapid and even distribution of the compound, preventing localized high concentrations that lead to precipitation. Additionally, ensure the final DMSO concentration in your cell culture medium remains low (ideally ≤ 0.5% v/v) to minimize cytotoxicity.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The universally recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term storage (up to 3 years).[5] Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in Aqueous Buffer | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Prepare a high-concentration stock solution in 100% DMSO. - Perform a stepwise dilution rather than a single large dilution. - Add the stock solution dropwise to the aqueous buffer while vortexing. - Gently warm the aqueous buffer to 37°C before adding the this compound stock solution. |
| Inconsistent or Non-Reproducible In Vitro Results | Partial dissolution or precipitation of this compound in the cell culture medium. | - Visually inspect the prepared working solutions for any signs of precipitation before adding them to the cells. - Ensure thorough mixing by vortexing the solution immediately before use. - Maintain a consistent and low final DMSO concentration across all wells. |
| Low Bioavailability or Lack of Efficacy In Vivo | Poor absorption due to low aqueous solubility at the site of administration or precipitation upon injection. | - Formulate this compound in a co-solvent system. A common vehicle for in vivo administration of similar inhibitors is a mixture of DMSO, polyethylene (B3416737) glycol (PEG), Tween 80, and saline or PBS. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes | Reference(s) |
| Water | Conflicting Data | Stated as "water soluble" but also "not in water". Assumed to have limited solubility. | [3][4][6] |
| DMSO | High | Recommended for preparing high-concentration stock solutions. | [4] |
| PBS (pH 7.4) | Not specified | Likely limited; requires careful dilution from a DMSO stock. |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Line Examples | Working Concentration Range | Incubation Time | Reference(s) |
| Cell Proliferation / Cytotoxicity | Hep3B, HepG2, SK-Hep1, Huh7 | 0 - 10 µM | 24 - 48 hours | [7] |
| Cell Cycle Analysis | Hep3B, HepG2, SK-Hep1, Huh7 | 1 - 10 µM | 24 hours | [7] |
| Apoptosis Induction | HT-29 | 1 - 10 µM | 48 hours | |
| Western Blot (Pathway Inhibition) | HT-29 | 5 µM | 2 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Briefly vortex the stock solution to ensure homogeneity.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
When diluting, add the this compound stock solution dropwise to the medium while gently vortexing or swirling to prevent precipitation.
-
Ensure the final DMSO concentration is consistent across all experimental and control wells and does not exceed 0.5% (v/v). Include a vehicle control (medium with the same final concentration of DMSO).
Protocol 3: Preparation of this compound for In Vivo Administration (General Guidance)
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, a co-solvent system is often required. A commonly used vehicle for similar compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio could be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. The exact ratios may need to be optimized for this compound.
-
To prepare the formulation, first dissolve the required amount of this compound in DMSO. Then, add the PEG300 and Tween 80, and mix thoroughly. Finally, add the sterile saline to the desired final volume and mix until a clear solution is obtained.
-
The formulation should be prepared fresh daily.
Mandatory Visualizations
Caption: this compound dual-inhibits the PI3K/Akt/mTOR pathway and BRD4.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. This compound - Immunomart [immunomart.com]
- 3. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
Optimizing SF1126 Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SF1126 for in vitro IC50 determination. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a water-soluble, small-molecule prodrug.[1] It contains the pan-PI3K/mTOR inhibitor LY294002/SF1101 conjugated to an RGD-containing tetra-peptide, SF1174.[1][2] This peptide targets integrins, which are often overexpressed on the surface of tumor cells and endothelial cells.[1][3] Upon binding and cell entry, this compound is hydrolyzed, releasing the active compound SF1101 (LY294002).[1] SF1101 then inhibits all isoforms of phosphoinositide-3-kinase (PI3K) and other members of the PI3K superfamily, such as the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK).[1] By blocking the PI3K signaling pathway, this compound can inhibit tumor cell proliferation, survival, and angiogenesis.[1][4] More recent studies have also identified this compound as a dual PI3K/BRD4 inhibitor.[2][5][6]
Q2: My IC50 value for this compound varies between experiments. What are the common causes for this inconsistency?
A2: Variations in IC50 values are a common issue and can be attributed to several factors:
-
Cell-Based Assay Parameters: Inconsistent cell density, cell health, and passage number can lead to variability. It is crucial to use cells in the logarithmic growth phase.
-
Experimental Conditions: Differences in incubation time, temperature, and media composition can influence the apparent IC50.
-
Reagent Quality and Stability: The purity of the this compound and batch-to-batch variability can impact results. Ensure the compound is fully solubilized and stable in the assay medium. This compound is soluble in DMSO, but not in water.[7] For storage, it is recommended to keep it dry and dark at 0-4°C for the short term and -20°C for the long term.[7]
-
Data Analysis: The method used to calculate the IC50, including the software and the curve-fitting model, can affect the final value.
Q3: How do I select the appropriate concentration range for this compound in an IC50 experiment?
A3: It is recommended to start with a wide range of concentrations, spanning at least 3-4 orders of magnitude around the expected IC50.[8] If the approximate IC50 is unknown, a preliminary experiment with a broad concentration range (e.g., from nanomolar to high micromolar) can help to narrow down the effective range for subsequent, more detailed experiments.[8] Based on published data, the IC50 of this compound in various cancer cell lines typically falls within the low micromolar range.[2][6]
Q4: The dose-response curve does not show complete inhibition at high concentrations of this compound. What could be the reason?
A4: An incomplete dose-response curve can be due to several factors:
-
Incorrect Concentration Range: The selected concentrations may not be high enough to achieve 100% inhibition.
-
Compound Solubility: Although this compound is water-soluble, high concentrations may still precipitate in culture media.[3] Visually inspect the wells for any signs of precipitation.
-
Off-Target Effects: At higher concentrations, off-target effects might come into play, potentially leading to unexpected cellular responses. For instance, this compound has been shown to activate p38 signaling in some cancer cells.[5]
-
Cellular Resistance: The cell line being used may have intrinsic or acquired resistance mechanisms to PI3K/mTOR inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during drug dilution or addition. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be meticulous with dilutions and additions. |
| No or very weak response to this compound | Inactive compound, incorrect concentration, resistant cell line. | Verify the identity and purity of the this compound. Perform a wider range-finding experiment. Confirm the expression and activity of the PI3K pathway in your cell line via Western blot for phosphorylated AKT. |
| Steep or shallow dose-response curve | Inappropriate dilution series. | Use a narrower dilution series (e.g., 2-fold or 3-fold) around the estimated IC50 for a more accurate determination. A shallow curve might indicate complex biological responses or assay interference. |
| Inconsistent results with different batches of this compound | Batch-to-batch variability in purity or activity. | Qualify each new batch of the compound with a standard sensitive cell line to ensure consistency. |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol provides a standard method for assessing cell viability and determining the IC50 of this compound.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. A common approach is to prepare 2x concentrated solutions of the dilution series.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized for your specific cell line and experimental goals.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Hep3B | Hepatocellular Carcinoma | 5.05 | 48 hours | [2][6] |
| HepG2 | Hepatocellular Carcinoma | 6.89 | 48 hours | [2][6] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | 48 hours | [2][6] |
| Huh7 | Hepatocellular Carcinoma | 2.14 | 48 hours | [2][6] |
| MM.1R | Multiple Myeloma | ~5-10 | Not Specified | [9] |
| RPMI 8226 | Multiple Myeloma | ~10-20 | Not Specified | [9] |
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
SF1126 Technical Support Center: Troubleshooting Unexpected Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected off-target effects of SF1126. All information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are not consistent with its expected function as a pan-PI3K inhibitor. What could be the cause?
A1: While this compound is a well-established pan-PI3K inhibitor, it is a prodrug of LY294002 and possesses additional, unexpected off-target activities that may influence your experimental outcomes. The primary off-target effects to consider are:
-
Dual PI3K/BRD4 Inhibition: this compound has been identified as a dual inhibitor of both the Phosphoinositide 3-kinase (PI3K) family and Bromodomain-containing protein 4 (BRD4)[1]. Inhibition of BRD4, an epigenetic reader, can lead to widespread changes in gene transcription, including the downregulation of oncogenes like MYC. This can result in anti-proliferative effects independent of the PI3K pathway.
-
Activation of p38 MAPK Signaling: Studies have shown that this compound can activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway in some cancer cell lines[2]. Activation of p38 can have context-dependent effects on cell fate, including apoptosis, cell cycle arrest, or differentiation, which may confound results attributed solely to PI3K inhibition.
-
Off-target effects of the active moiety, LY294002: Since this compound is a prodrug that is converted to LY294002, it is important to be aware of the known off-target effects of LY294002. These include the inhibition of other kinases such as Casein Kinase 2 (CK2), mTOR, and Glycogen Synthase Kinase 3β (GSK3β)[2][3][4].
Q2: I am observing significant changes in gene expression that are not directly linked to the PI3K/AKT pathway after this compound treatment. Why is this happening?
A2: This is likely due to the off-target inhibition of BRD4 by this compound[1]. BRD4 is a key regulator of transcription, and its inhibition can lead to broad changes in the expression of genes involved in cell cycle progression, apoptosis, and oncogenesis.
Troubleshooting Steps:
-
Confirm BRD4 Target Engagement: To verify if the observed gene expression changes are due to BRD4 inhibition, you can perform experiments to assess the downstream effects of BRD4 inhibition, such as a decrease in c-Myc protein levels via Western blot.
-
Use a Selective BRD4 Inhibitor as a Control: Compare the gene expression profile of cells treated with this compound to that of cells treated with a selective BRD4 inhibitor (e.g., JQ1). Similarities in the profiles would support the role of BRD4 inhibition in the observed effects.
Q3: My cells are undergoing apoptosis even at low concentrations of this compound where I don't see complete inhibition of AKT phosphorylation. What could be the mechanism?
A3: This could be due to the activation of the p38 MAPK pathway[2]. The p38 signaling cascade is a known inducer of apoptosis in response to cellular stress.
Troubleshooting Steps:
-
Assess p38 Activation: Perform a Western blot to detect the phosphorylated (active) form of p38 (p-p38). An increase in p-p38 levels upon this compound treatment would indicate activation of this pathway.
-
Use a p38 Inhibitor: Co-treat your cells with this compound and a specific p38 inhibitor (e.g., SB203580). If the apoptotic effect is rescued, it confirms the involvement of the p38 pathway.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations (IC50) of this compound and its active moiety, LY294002, against their primary on-target and key off-target proteins.
Table 1: On-Target Activity of LY294002 (Active form of this compound) against PI3K Isoforms [5]
| Target | IC50 |
| p110α | 720 nM |
| p110β | 306 nM |
| p110δ | 1.33 µM |
| p110γ | 1.6 µM |
Table 2: Off-Target Inhibitory Activity of LY294002 [4]
| Off-Target | IC50 |
| Casein Kinase 2 (CK2) | 98 nM |
| DNA-PK | 1.4 µM |
| mTOR | 2.5 µM |
Table 3: Adverse Events Observed in Phase I Clinical Trial of this compound (NCT00907205) [6]
| Adverse Event (Grade 3) | Dose Level |
| Edema | 90 mg/m² |
| Alkaline phosphatase increase | 140 mg/m² |
| Diarrhea | 180 mg/m² |
| Weakness | 240 mg/m² |
| Hypoglycemia | 320 mg/m² |
| Anemia | 430 mg/m² |
| Urticaria/Pruritus | 630 mg/m² |
| Hypokalemia | 840 mg/m² |
| Hypersensitivity reaction | 1110 mg/m² |
Detailed Experimental Protocols
1. Western Blot for Phospho-p38 (p-p38) Activation
This protocol is designed to detect the activation of the p38 MAPK pathway in response to this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified time points (e.g., 1, 6, 24 hours). Include a positive control for p38 activation, such as Anisomycin (10 µg/mL for 30 minutes).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total p38 as a loading control.
-
2. BRD4 Binding Assay (AlphaScreen)
This protocol describes a method to measure the direct binding of this compound to the BRD4 bromodomain.
-
Reagents:
-
Purified His-tagged BRD4 bromodomain (BD1)
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
AlphaScreen assay buffer
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the assay buffer, this compound dilution (or DMSO control), His-tagged BRD4 protein, and biotinylated histone peptide.
-
Incubate for 30 minutes at room temperature to allow binding to reach equilibrium.
-
Add the AlphaScreen Acceptor beads and incubate in the dark for 60 minutes.
-
Add the Donor beads and incubate in the dark for another 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal will be inversely proportional to the binding of this compound to the BRD4 bromodomain.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
Caption: On-target signaling pathway of this compound inhibiting PI3K.
Caption: Unexpected off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
SF1126 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the SF1126 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during this compound experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a water-soluble prodrug of LY294002.[1][2] Upon entering cells, it is hydrolyzed to its active form, which functions as a pan-phosphoinositide 3-kinase (PI3K) inhibitor.[1] It also demonstrates inhibitory activity against the mammalian target of rapamycin (B549165) (mTOR) and DNA-PK.[1] A key feature of this compound is its conjugation to an RGD peptide, which targets integrins on the cell surface, enhancing its delivery to tumor tissues.[2][3][4] More recent studies have also identified this compound as a dual inhibitor of PI3K and bromodomain-containing protein 4 (BRD4).[5][6][7]
Q2: I am not observing the expected decrease in phosphorylated Akt (p-Akt) levels after this compound treatment. What could be the issue?
Several factors could contribute to this issue:
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Cell Line Sensitivity: While this compound is a broad-spectrum inhibitor, cell lines can exhibit varying sensitivity. Titrate this compound across a range of concentrations and time points to determine the optimal conditions for your specific cell line.
-
Experimental Protocol: Review your western blotting protocol. Ensure complete cell lysis, accurate protein quantification, and optimal antibody concentrations and incubation times. Include positive and negative controls to validate your assay.
-
Upstream Signaling Activation: The PI3K/Akt pathway can be potently activated by growth factors in serum. Consider serum-starving your cells before and during this compound treatment to reduce baseline p-Akt levels.
-
Alternative Pathway Activation: In some cancer cells, resistance can emerge through the activation of alternative signaling pathways that bypass the PI3K/Akt axis.
Q3: My cell viability assay results with this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent cell viability results are a common challenge. Consider the following troubleshooting steps:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variability.
-
Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment to avoid inaccuracies from degraded or improperly stored solutions.
-
Incubation Time: Use a consistent incubation time for all experiments. Cell doubling times can influence the apparent IC50 value.
-
Assay Type: The choice of viability assay can impact results. MTT, XTT, and resazurin-based assays measure metabolic activity, which can sometimes be confounded by the treatment.[8][9] Consider using an assay that measures ATP content or a dye-exclusion method to confirm your findings.
-
Edge Effects: In 96-well plates, wells on the outer edges can be prone to evaporation, leading to altered compound concentrations. To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation.
Q4: I am observing off-target effects that are not consistent with PI3K inhibition. What could be the cause?
This compound is known to have additional targets beyond PI3K, including mTOR and BRD4.[1][5][6][7] Some studies have also shown that this compound can activate p38 signaling in certain colorectal cancer cells.[5][7] It is crucial to consider these additional activities when interpreting your results. To confirm that the observed effects are due to PI3K inhibition, you can perform rescue experiments or use more specific inhibitors for the other potential targets.
Troubleshooting Guides
Western Blotting for p-Akt (Ser473) Downregulation
| Problem | Potential Cause | Recommended Solution |
| No change in p-Akt levels | 1. Inactive this compound.2. Insufficient drug concentration or incubation time.3. High baseline p-Akt due to serum.4. Technical issues with Western blot. | 1. Prepare fresh this compound stock and working solutions.2. Perform a dose-response and time-course experiment.3. Serum-starve cells for 4-24 hours prior to and during treatment.4. Include a positive control (e.g., cell lysate with known high p-Akt) and a loading control (e.g., total Akt, β-actin, or GAPDH). Optimize antibody dilutions and transfer conditions. |
| Weak or no p-Akt signal in control | 1. Low basal p-Akt in the cell line.2. Inefficient antibody. | 1. Stimulate cells with a growth factor (e.g., IGF-1) to induce Akt phosphorylation.2. Validate the p-Akt antibody with a positive control cell line or lysate. |
| Inconsistent p-Akt downregulation | 1. Variation in cell density.2. Inconsistent timing of cell lysis after treatment. | 1. Ensure uniform cell seeding and confluency at the time of treatment.2. Lyse all samples at the exact same time point post-treatment. |
Cell Viability Assays (e.g., MTT, XTT)
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | 1. Uneven cell seeding.2. Pipetting errors during compound addition.3. Edge effects in the plate. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding.2. Use calibrated pipettes and be consistent with your technique.3. Fill the outer wells with sterile PBS or media to minimize evaporation from experimental wells. |
| IC50 value varies between experiments | 1. Different cell passage numbers.2. Changes in incubation conditions (CO2, temperature, humidity).3. Variation in assay incubation time. | 1. Use cells within a consistent and narrow passage number range.2. Ensure incubator parameters are stable and calibrated.3. Strictly adhere to the same incubation time for the viability reagent in all experiments. |
| Results do not correlate with other assays (e.g., apoptosis) | 1. The assay is measuring cytostatic vs. cytotoxic effects.2. Interference of the compound with the assay reagent. | 1. Complement viability assays with assays for apoptosis (e.g., caspase-3 cleavage, Annexin V staining) and cell cycle analysis.2. Run a control with this compound in cell-free media with the assay reagent to check for direct chemical interference. |
Experimental Protocols
General Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for PI3K Pathway Inhibition
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. If necessary, serum-starve the cells. Treat with various concentrations of this compound for the desired time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-p-ERK, anti-total ERK) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Visualizations
Caption: this compound mechanism of action and signaling pathways.
References
- 1. Facebook [cancer.gov]
- 2. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
SF1126 Technical Support Center: Cytotoxicity in Normal vs. Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the differential cytotoxicity of SF1126 in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4).[1][2] It is a prodrug of LY294002, conjugated to an Arg-Gly-Asp-Ser (RGDS) peptide.[3] This conjugation enhances its solubility and allows for targeted delivery to cells expressing specific integrins, which are often overexpressed on tumor vasculature and cancer cells.[1][3] Upon cell entry, this compound is hydrolyzed to its active form, SF1101 (LY294002), which then inhibits the PI3K/Akt/mTOR signaling pathway and BRD4.[4] This dual inhibition disrupts critical cellular processes in cancer cells, including proliferation, survival, and cell cycle progression.[1][5]
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: Current research suggests that this compound can exhibit selective cytotoxicity towards cancer cells. A key study on colorectal cancer (CRC) demonstrated that this compound was non-cytotoxic to normal colon epithelial cells at concentrations that potently inhibited the survival and proliferation of CRC cell lines (HT-29) and primary human colon cancer cells.[1][6][7] This suggests a therapeutic window where this compound can be effective against cancer cells while sparing normal cells. The exact mechanism for this selectivity is thought to be linked to the cancer cells' heightened dependence on the PI3K/Akt pathway, often referred to as "oncogene addiction."
Q3: What effects does this compound have on cancer cells?
A3: this compound has been shown to have multiple effects on various cancer cell types, including:
-
Inhibition of Proliferation and Survival: It potently inhibits the growth and survival of a wide range of cancer cell lines.[1][5][6][7]
-
Induction of Apoptosis: this compound treatment leads to programmed cell death (apoptosis) in cancer cells, as evidenced by the activation of caspases.[1][5][7]
-
Cell Cycle Arrest: The compound can cause cancer cells to arrest in the G0/G1 phase of the cell cycle, preventing them from dividing.[2]
-
Anti-Angiogenic Activity: this compound can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[8] It has been shown to inhibit endothelial cell proliferation in vitro.[8]
Q4: Has the efficacy of this compound been demonstrated in vivo?
A4: Yes, in vivo studies using animal models have demonstrated the anti-tumor efficacy of this compound. In xenograft models of colorectal cancer, multiple myeloma, and Ewing sarcoma, administration of this compound at well-tolerated doses significantly inhibited tumor growth.[1][2][6] These studies also confirmed its anti-angiogenic effects in vivo.
Q5: What is the clinical status of this compound?
A5: this compound has undergone Phase I clinical trials in patients with refractory solid tumors and B-cell malignancies.[9] These trials have shown that this compound is generally well-tolerated, with early evidence of target pathway inhibition and disease stabilization in some patients.[9] Further clinical investigations are ongoing to determine its therapeutic potential in various cancers.[10][11][12]
Troubleshooting Guides
Problem: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell health and passage number.
-
Troubleshooting Step: Ensure cells are in the logarithmic growth phase and use a consistent and low passage number for all experiments. Regularly check for mycoplasma contamination.
-
Possible Cause: Instability of this compound in solution.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Possible Cause: Variations in cell seeding density.
-
Troubleshooting Step: Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density across all wells and plates.
Problem: Lower than expected cytotoxicity in a specific cancer cell line.
-
Possible Cause: The cell line may have inherent resistance to PI3K inhibitors or low expression of the integrins targeted by the RGD peptide of this compound.
-
Troubleshooting Step:
-
Verify the expression of relevant integrins (e.g., αvβ3, α5β1) on your cell line using flow cytometry or western blotting.
-
Assess the activation status of the PI3K/Akt pathway in your cell line by checking the phosphorylation levels of Akt and downstream targets like S6 kinase. Cell lines with a less active pathway may be less sensitive.
-
Consider testing this compound in combination with other anti-cancer agents, as synergistic effects have been reported.
-
Problem: Observing cytotoxicity in normal cell lines at expected therapeutic concentrations.
-
Possible Cause: The specific normal cell line being used may have a higher than typical reliance on the PI3K pathway for survival or may express higher levels of the target integrins.
-
Troubleshooting Step:
-
Characterize the PI3K pathway activity and integrin expression in your normal cell line to understand its sensitivity profile.
-
Test a range of lower concentrations to determine if a therapeutic window still exists for your specific cancer cell line of interest.
-
Compare your results with data from other types of normal cells if possible. The published data on normal colon epithelial cells showed a lack of cytotoxicity.[6][7]
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| HT-29 | Colorectal Cancer | MTT Assay | IC50 | ~1-5 µM (72-96h) | [6][7] |
| Hep3B | Hepatocellular Carcinoma | Proliferation Assay | IC50 | 5.05 µM (48h) | [2] |
| HepG2 | Hepatocellular Carcinoma | Proliferation Assay | IC50 | 6.89 µM (48h) | [2] |
| SK-Hep1 | Hepatocellular Carcinoma | Proliferation Assay | IC50 | 3.14 µM (48h) | [2] |
| Huh7 | Hepatocellular Carcinoma | Proliferation Assay | IC50 | 2.14 µM (48h) | [2] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cancer Model | Treatment | Outcome | Reference |
| HT-29 Xenograft | This compound (subcutaneous) | Significant inhibition of tumor growth | [1][5][7] |
| A673 Xenograft | This compound (50 mg/kg, 6 days/week) | Significant reduction in tumor volume | [2] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.2-10 µM) and a vehicle control. Incubate for the desired time period (e.g., 48-96 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
2. Apoptosis Detection using TUNEL Assay
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at the desired concentration and for the appropriate duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) according to the manufacturer's instructions.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, indicating DNA fragmentation characteristic of apoptosis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing cytotoxicity.
References
- 1. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Human hepatocellular carcinoma tumor-derived endothelial cells manifest increased angiogenesis capability and drug resistance compared with normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 8. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The endothelial-specific microRNA miR-126 governs vascular integrity and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Managing SF1126-Induced Cellular Stress
Welcome to the technical support center for SF1126. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing and interpreting the cellular stress responses induced by this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and summarized data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, pan-isoform phosphoinositide-3 kinase (PI3K) inhibitor.[1] It is a prodrug of LY294002, conjugated to an RGD peptide that targets integrins, thereby enhancing its delivery to tumor cells and vasculature.[1][2][3][4] Upon cellular entry, this compound is hydrolyzed to its active form, which inhibits all isoforms of PI3K.[5][6] This inhibition blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and angiogenesis.[1][7][8] More recent studies have also identified this compound as a dual inhibitor of Bromodomain-containing protein 4 (BRD4).[7][9]
Q2: What are the expected cellular responses to this compound treatment?
A2: Treatment with this compound is expected to induce a variety of cellular stress responses, primarily leading to:
-
Inhibition of cell proliferation: By blocking the PI3K/AKT/mTOR pathway, this compound arrests the cell cycle, typically at the G0/G1 phase.
-
Induction of apoptosis: this compound promotes programmed cell death, which can be observed through markers like caspase-3 activation and PARP cleavage.[1][10]
-
Anti-angiogenic effects: this compound can inhibit the formation of new blood vessels, in part by suppressing the stabilization of hypoxia-inducible factor-1 alpha (HIF-1α).[1][8][11]
-
Modulation of autophagy: As a key regulator of cellular metabolism and survival, the PI3K/mTOR pathway is intricately linked to autophagy. This compound can influence autophagic processes.[9]
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated cytotoxic and anti-proliferative activity across a broad range of cancer cell lines, including but not limited to:
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Compound Instability/Degradation | This compound is a prodrug and should be handled according to the manufacturer's instructions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C. |
| Suboptimal Concentration | The effective concentration of this compound is cell-line dependent. Perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 value for your specific cell line. See the data table below for reported IC50 values in various cell lines. |
| Incorrect Treatment Duration | The onset of this compound-induced effects can vary. For apoptosis assays, a 24-48 hour treatment is often sufficient.[1][11] For cell proliferation assays, longer incubation times (e.g., 72 hours) may be necessary.[1] |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to PI3K inhibitors. This can be due to mutations in the PI3K pathway (e.g., PTEN loss) or activation of compensatory signaling pathways.[13][14][15] Consider sequencing key pathway components or exploring combination therapies. |
| Low Integrin Expression | As this compound is targeted via an RGD peptide, low expression of the corresponding integrins on your cells of interest could reduce its uptake and efficacy.[2][3][4] |
Issue 2: Excessive Cytotoxicity or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | High concentrations of this compound can lead to non-specific toxicity. Use the lowest effective concentration determined from your dose-response studies. |
| Off-Target Effects | While this compound is designed to be a targeted inhibitor, off-target effects are possible, especially at higher concentrations.[16][17] To confirm that the observed phenotype is due to PI3K/BRD4 inhibition, consider rescue experiments with downstream effectors or using structurally different inhibitors of the same pathway. |
| Cell Culture Conditions | High cell confluence can alter cellular signaling and sensitivity to drugs. Ensure consistent seeding densities and maintain cells in a healthy, sub-confluent state. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay | Reference |
| MM.1S | Multiple Myeloma | ~10 | 48 | MTT | [1] |
| MM.1R | Multiple Myeloma | ~10 | 48 | MTT | [1] |
| RPMI 8226 | Multiple Myeloma | ~10 | 48 | MTT | [1] |
| Hep3B | Hepatocellular Carcinoma | 5.05 | 48 | MTT | [12] |
| HepG2 | Hepatocellular Carcinoma | 6.89 | 48 | MTT | [12] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | 48 | MTT | [12] |
| Huh7 | Hepatocellular Carcinoma | 2.14 | 48 | MTT | [12] |
| A673 | Ewing Sarcoma | ~3.5 | Not Specified | Not Specified | [13] |
| SK-PN-DW | Ewing Sarcoma | ~6.2 | Not Specified | Not Specified | [13] |
| NB-EB | Neuroblastoma | 0.95 | Not Specified | Not Specified | [10] |
| NB-SD | Neuroblastoma | 65.7 | Not Specified | Not Specified | [10] |
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18][19]
-
Formazan (B1609692) Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Western Blot for Cleaved Caspase-3 and PARP
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time point. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[1][7][10][15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and/or cleaved PARP overnight at 4°C.[2][3][20][21][22][23] Also probe for total caspase-3, total PARP, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.[5][24][25]
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[5][13][24][25]
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. PARP Antibody | Cell Signaling Technology [cellsignal.com]
- 4. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 11. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. escholarship.org [escholarship.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. mesoscale.com [mesoscale.com]
- 23. researchgate.net [researchgate.net]
- 24. wp.uthscsa.edu [wp.uthscsa.edu]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
SF1126 In Vivo Delivery Technical Support Center
Welcome to the technical support center for improving the in vivo delivery of SF1126. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a water-soluble prodrug of the pan-PI3K inhibitor LY294002.[1] It is conjugated to an RGD peptide, which targets integrins, particularly αvβ3 and α5β1, that are often overexpressed on the surface of tumor cells and angiogenic endothelial cells.[1][2] Upon binding to these integrins, this compound is internalized, and the active drug, LY294002, is released, inhibiting the PI3K/Akt/mTOR signaling pathway.[3] Additionally, this compound has been shown to inhibit BRD4, a key regulator of oncogene transcription.[3] This dual-targeted approach leads to the inhibition of tumor cell proliferation, survival, and angiogenesis.[2][4]
Q2: How should I prepare this compound for in vivo administration?
This compound is designed for improved water solubility compared to its parent compound, LY294002.[1] For in vivo studies, it is typically dissolved in sterile, acidified water. The solution should be clear and free of particulates. It is recommended to prepare the solution fresh for each experiment to ensure stability and potency.
Q3: What are the recommended administration routes and dosages for this compound in mice?
The most common administration routes for this compound in preclinical mouse models are subcutaneous (s.c.) and intravenous (i.v.).[5][6] Dosages in published studies typically range from 20 to 50 mg/kg, administered three to six times per week.[4][6] The optimal dose and schedule will depend on the specific tumor model and experimental goals.
Q4: How can I monitor the in vivo efficacy of this compound?
Tumor growth inhibition is the primary measure of efficacy. This is typically assessed by caliper measurements of tumor volume over time.[2][3] As a pharmacodynamic marker of target engagement, the phosphorylation of Akt (p-Akt) in tumor tissue can be measured by Western blot or immunohistochemistry.[2][6] A significant reduction in p-Akt levels post-treatment indicates successful target inhibition.
Troubleshooting Guides
Problem: Suboptimal Tumor Growth Inhibition
If you are observing lower than expected anti-tumor efficacy with this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Drug Formulation and Stability | Verify Solution Integrity: Visually inspect the this compound solution for any signs of precipitation or color change. Prepare fresh solutions for each administration. Confirm Drug Activity: If possible, test the biological activity of your this compound batch in a cell-based assay (e.g., a cell viability assay with a sensitive cell line) to confirm its potency. |
| Animal Model and Tumor Characteristics | Assess Integrin Expression: Confirm that your xenograft model expresses the target integrins (e.g., αvβ3, αvβ5). This can be done by Western blot, flow cytometry, or immunohistochemistry on tumor tissue.[7] Low or absent integrin expression will limit the effectiveness of the RGD-mediated targeting. Consider Tumor Vascularity: The RGD peptide primarily targets the tumor vasculature. Poorly vascularized tumors may show a reduced response. |
| Drug Delivery and Dosing | Optimize Administration Route: While subcutaneous injection is common, intravenous administration may provide different pharmacokinetic and biodistribution profiles.[5] Consider comparing routes if efficacy is low. Review Dosing Regimen: The dose and frequency of administration may need to be optimized for your specific model. Consider a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your model. |
| Target Engagement | Confirm p-Akt Inhibition: Collect tumor samples at various time points after this compound administration (e.g., 2, 6, 24 hours) and perform a Western blot to assess p-Akt levels. Lack of p-Akt inhibition suggests a problem with drug delivery or activity.[6] |
Problem: Adverse Events in Mice
While generally well-tolerated in preclinical models, high doses or prolonged treatment with this compound may lead to adverse effects.[2]
| Observed Adverse Event | Troubleshooting and Management |
| Injection Site Reactions | Rotate Injection Sites: Alternate between different subcutaneous locations to minimize local irritation. Observe for Inflammation: Monitor for signs of redness, swelling, or ulceration at the injection site. If severe, consider reducing the concentration of the injection solution (by increasing the volume) or switching to an alternative administration route like i.v. injection. |
| Weight Loss | Monitor Body Weight: Weigh the mice regularly (e.g., 2-3 times per week). Significant weight loss (>15-20%) may indicate systemic toxicity. Dose Reduction: If significant weight loss is observed, consider reducing the dose or the frequency of administration. |
| Other Clinical Signs | Observe Animal Behavior: Monitor for changes in activity level, posture, and grooming. These can be early indicators of toxicity. Consult with veterinary staff if you observe any concerning clinical signs. |
Data Presentation
Table 1: Summary of this compound In Vivo Efficacy in Xenograft Models
| Cancer Type | Xenograft Model | Dosage and Administration | Key Efficacy Findings |
| Multiple Myeloma | MM.1R | 50 mg/kg, s.c., 3x/week | >90% tumor growth inhibition.[2] |
| Colorectal Cancer | HT-29 | 20-50 mg/kg, s.c., daily | Significant inhibition of tumor growth.[3] |
| Ewing Sarcoma | A673 | 50 mg/kg, intra-femorally, 6x/week | Significant reduction in tumor volume.[6] |
| Glioma | V-Ha-Ras Tg | Not specified | Inhibition of in vivo tumor growth.[8] |
| Lewis Lung Carcinoma | LLC | 50 mg/kg, 3x/week | Significantly blocked tumor growth.[4] |
Table 2: Pharmacokinetic Parameters of this compound's Active Metabolite (SF1101/LY294002) in Humans
| Dose (mg/m²) | Cmax (ng/mL) | t1/2 (hours) | AUC0–t (ng·h/mL) |
| 90 | 579 | 1.0 - 2.4 | 1052 |
| 140 | - | 1.0 - 2.4 | - |
| 180 | - | 1.0 - 2.4 | - |
| 240 | - | 1.0 - 2.4 | - |
| 320 | - | 1.0 - 2.4 | - |
| 430 | - | 1.0 - 2.4 | - |
| 630 | - | 1.0 - 2.4 | - |
| 840 | - | 1.0 - 2.4 | - |
| 1110 | 7430 | 1.0 - 2.4 | 25786 |
| *Data from a Phase I clinical trial in patients with advanced solid tumors and B-cell malignancies.[5] The half-life was found to be independent of the dose. |
Experimental Protocols
Western Blot for p-Akt (Ser473) Detection in Tumor Xenografts
This protocol outlines the key steps for assessing the pharmacodynamic effect of this compound on its target in tumor tissue.
-
Tumor Homogenization:
-
Excise tumors from treated and control mice at predetermined time points after the final dose.
-
Snap-freeze the tumors in liquid nitrogen and store them at -80°C.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. The p-Akt signal should be normalized to the total Akt signal and the loading control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for suboptimal this compound efficacy.
References
- 1. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor effect of a novel PI3-kinase inhibitor, this compound, in (12) V-Ha-Ras transgenic mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
SF1126 In Vitro Degradation & Half-Life: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SF1126 in their in vitro experiments. The information is designed to address common challenges and ensure the accurate application and interpretation of experimental results involving this pan-PI3K inhibitor prodrug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble prodrug of LY294002, a potent pan-phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] It is conjugated to an RGD (Arginyl-glycyl-aspartic acid) peptide, which targets it to cells expressing specific integrins, such as those found on tumor vasculature.[1][2] At physiological pH, this compound is designed to be cleaved, releasing the active inhibitor LY294002 (also referred to as SF1101).[1] The released LY294002 then inhibits all classes of PI3K, blocking downstream signaling pathways like Akt/mTOR, which are crucial for cell survival, proliferation, and angiogenesis.[1][3][4]
Q2: What is the expected in vitro half-life of this compound and its active metabolite?
A2: The parental compound, LY294002, is characterized by a very short half-life of less than 15 minutes and poor solubility.[2][5] The this compound prodrug formulation circumvents these issues. While this compound itself is rapidly cleared, its design allows for the extended liberation of the active metabolite, LY294002/SF1101.[1][6] In vivo studies have demonstrated that this extended release results in a plasma half-life of the active compound of approximately 1.1 to 2 hours.[5][6][7] The precise in vitro half-life of this compound will vary depending on the experimental conditions, particularly the pH and enzymatic activity of the medium (e.g., presence of serum).
Q3: How does the in vitro potency of this compound compare to its active form, LY294002?
A3: In most cancer cell lines tested, the cytotoxic IC50 values for this compound are similar to those of LY294002. For example, in MM.1S, MM.1R, and RPMI 8226 multiple myeloma cell lines, the 48-hour IC50 values were comparable between the two compounds.[1] This suggests an efficient conversion of the prodrug to its active form under these in vitro conditions.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound primarily targets the PI3K/Akt/mTOR signaling pathway.[3] This results in the inhibition of phosphorylated Akt (p-Akt), and downstream effectors such as p70S6K and 4EBP1.[1][8] By inhibiting this pathway, this compound can induce cell cycle arrest, typically at the G1 phase, and promote apoptosis.[4][8] Some studies also indicate that this compound can affect other pathways, such as the hypoxic stabilization of HIF-1α.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lower than expected inhibition of Akt phosphorylation. | 1. Premature degradation of this compound: Improper storage or handling of the compound can lead to its breakdown before it reaches the cells. 2. Insufficient incubation time: The conversion of the prodrug and subsequent pathway inhibition may require more time. 3. Cell line resistance: The cell line may have mutations downstream of PI3K or utilize alternative survival pathways. | 1. Storage and Handling: Store this compound as recommended by the manufacturer, typically at -20°C. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. 2. Time-Course Experiment: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation time for observing maximal p-Akt inhibition in your specific cell line. 3. Pathway Analysis: Verify the expression and activation status of key proteins in the PI3K/Akt pathway in your cell line. Consider using a positive control cell line known to be sensitive to PI3K inhibition. |
| High variability in experimental replicates. | 1. Inconsistent compound concentration: Inaccurate pipetting or serial dilutions. 2. Inconsistent cell seeding density: Variations in cell number can affect the drug-to-cell ratio and the final readout. 3. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell growth. | 1. Pipetting Technique: Use calibrated pipettes and ensure thorough mixing of solutions. 2. Cell Counting: Use a hemocytometer or an automated cell counter to ensure consistent cell numbers across all wells. 3. Plate Seeding: Avoid using the outermost wells of multi-well plates for experimental conditions. Fill these wells with sterile PBS or media to minimize evaporation. |
| Unexpected cytotoxicity in control cells. | 1. Vehicle toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Contamination: Bacterial or fungal contamination of cell cultures or reagents. | 1. Vehicle Control: Run a vehicle-only control at the same final concentration used in the experimental wells to assess its effect on cell viability. Aim to keep the final DMSO concentration below 0.1%. 2. Aseptic Technique: Ensure strict aseptic technique during all cell culture manipulations. Regularly check cultures for signs of contamination. |
Quantitative Data Summary
| Compound | Parameter | Cell Line(s) | Value | Reference |
| This compound | IC50 (48h) | MM.1S | 8.89 µM | [1] |
| IC50 (48h) | MM.1R | 11.67 µM | [1] | |
| IC50 (48h) | RPMI 8226 | 11.90 µM | [1] | |
| IC50 (48h) | Hep3B | 5.05 µM | [8] | |
| IC50 (48h) | HepG2 | 6.89 µM | [8] | |
| IC50 (48h) | SK-Hep1 | 3.14 µM | [8] | |
| IC50 (48h) | Huh7 | 2.14 µM | [8] | |
| LY294002 (SF1101) | IC50 (48h) | MM.1S | 7.174 µM | [1] |
| IC50 (48h) | MM.1R | 9.04 µM | [1] | |
| IC50 (48h) | RPMI 8226 | 5.83 µM | [1] | |
| Plasma Half-Life | In vivo (human) | ~1.1 - 2.0 hours | [1][6][7] |
Experimental Protocols
Protocol 1: In Vitro Half-Life Determination in Plasma
This protocol provides a general framework for assessing the stability of this compound in plasma.
Materials:
-
This compound
-
Human, mouse, or rat plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Pre-warm plasma and PBS to 37°C.
-
Spike a known concentration of this compound into the pre-warmed plasma (e.g., final concentration of 1-10 µM). Ensure the final solvent concentration is low (<1%).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile to precipitate plasma proteins.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the concentration of the remaining this compound at each time point.
-
Calculate the half-life (t½) by plotting the natural logarithm of the this compound concentration versus time. The half-life can be calculated from the slope (k) of the linear regression line using the formula: t½ = 0.693 / k.
Protocol 2: Western Blot for p-Akt Inhibition
This protocol outlines the steps to measure the effect of this compound on Akt phosphorylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (determined from a time-course experiment or literature). Include a vehicle-only control.
-
After treatment, wash the cells with ice-cold PBS and add lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of the this compound prodrug.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: SF1126 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SF1126 in functional assays. The information is tailored for scientists and drug development professionals to help minimize variability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class dual inhibitor that targets both phosphoinositide 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4).[1][2] It is a prodrug of LY294002, a well-known pan-PI3K inhibitor.[2] The conjugation of LY294002 to an Arg-Gly-Asp-Ser (RGDS) peptide in this compound enhances its solubility and facilitates targeted delivery to cells expressing integrins.[2][3] By inhibiting PI3K, this compound blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][4] Simultaneously, its inhibition of BRD4, an epigenetic reader, leads to the downregulation of key oncogenes such as c-Myc.[1][5] Some studies have also reported that this compound can activate the p38 MAPK signaling pathway.[1]
Q2: What are the common functional assays used to assess the activity of this compound?
A2: Common functional assays to evaluate the efficacy of this compound include:
-
Cell Viability and Proliferation Assays: MTT and WST-1 assays are frequently used to determine the half-maximal inhibitory concentration (IC50) and assess the anti-proliferative effects of this compound.[2][6]
-
Apoptosis Assays: Apoptosis induction can be qualitatively and quantitatively measured using methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, analysis of PARP cleavage by Western blot, and assays for caspase-3 and -9 activity.[1][6]
-
Western Blotting: This technique is essential to confirm the on-target effects of this compound by detecting changes in the phosphorylation status of key signaling proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6K1) and the expression levels of BRD4 target proteins (e.g., c-Myc, cyclin D1).[1][2]
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.[7]
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated anti-tumor activity in a variety of cancer cell lines, including those from colorectal cancer, neuroblastoma, hepatocellular carcinoma, breast cancer, multiple myeloma, and B-cell non-Hodgkin lymphomas.[1][4][5][6][7]
Quantitative Data Summary
The following tables summarize quantitative data from various functional assays with this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| HT-29 | Colorectal Cancer | ~1-5 | 72 and 96 hours |
| NB-EB | Neuroblastoma | 0.95 | Not Specified |
| NB-SD | Neuroblastoma | 65.7 | Not Specified |
| B-NHL Cell Lines | B-cell Non-Hodgkin Lymphoma | < 4 | Not Specified |
(Data sourced from multiple studies; experimental conditions may vary)[2][6][7]
Table 2: Effects of this compound on Apoptosis and Protein Expression
| Cell Line | Assay | Treatment Concentration | Duration | Observed Effect |
| SH-N-SH | Western Blot (PARP) | Not Specified | 24 hours | Marked increase in cleaved PARP |
| SK-N-BE(1) | Western Blot (PARP) | Not Specified | 24 hours | Marked increase in cleaved PARP |
| HT-29 | Western Blot (p-AKT, p-S6K1) | 0.2-10 µM | Not Specified | Dose-dependent inhibition |
| HT-29 | Western Blot (c-Myc, Cyclin D1) | 0.2-10 µM | Not Specified | Dose-dependent downregulation |
| Huh7, SK-Hep1 | ChIP Assay | Not Specified | Not Specified | Displaced BRD4 from MYC promoter |
(Data compiled from various publications; specific conditions should be referenced from the original sources)[2][5][6]
Visualizing Key Processes
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for determining the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for p-AKT and c-Myc Expression
This protocol outlines the steps to analyze the effect of this compound on protein expression and phosphorylation.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the protein of interest to a loading control (e.g., β-actin). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
Troubleshooting Guide
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Pipette carefully and mix the cell suspension between plating to maintain uniformity.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity.
-
-
Possible Cause: this compound precipitation in culture medium.
-
Solution: this compound is a prodrug designed for improved solubility, but precipitation can still occur at high concentrations or in certain media. Visually inspect the media after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%).
-
-
Possible Cause: Variation in cell health or passage number.
-
Solution: Use cells from a similar passage number for all experiments to minimize phenotypic drift. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Problem 2: Weak or no signal for phosphorylated proteins (e.g., p-AKT) in Western blots.
-
Possible Cause: Low basal level of protein phosphorylation.
-
Solution: Many signaling pathways are not highly active in unstimulated cells. Consider stimulating the cells with a growth factor (e.g., EGF or IGF-1) for a short period before lysis to induce a robust phosphorylation signal that can then be inhibited by this compound.
-
-
Possible Cause: Dephosphorylation of proteins during sample preparation.
-
Solution: It is critical to work quickly and keep samples on ice at all times. Use a lysis buffer that contains a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).
-
-
Possible Cause: Insufficient protein loaded on the gel.
-
Solution: Phosphorylated proteins are often a small fraction of the total protein pool. Increase the amount of total protein loaded per lane (e.g., 30-50 µg).
-
-
Possible Cause: Suboptimal antibody performance.
-
Solution: Ensure you are using an antibody validated for Western blotting and the species you are working with. Optimize the primary antibody concentration and blocking buffer (5% BSA is often recommended for phospho-antibodies over milk, as milk contains phosphoproteins that can increase background).
-
Problem 3: Lower than expected potency of this compound.
-
Possible Cause: Insufficient time for prodrug conversion.
-
Solution: this compound is a prodrug that needs to be converted to its active form, LY294002. This conversion may take time. For short-term signaling experiments, a pre-incubation period may be necessary. For longer-term assays like cell viability, this is less likely to be an issue.
-
-
Possible Cause: Cell line-specific resistance mechanisms.
-
Solution: The cell line you are using may have intrinsic or acquired resistance to PI3K inhibitors. This could be due to mutations in the PI3K pathway or activation of compensatory signaling pathways.
-
-
Possible Cause: Inaccurate drug concentration.
-
Solution: Ensure the stock solution of this compound is prepared correctly and has been stored properly to avoid degradation. Perform serial dilutions accurately.
-
References
- 1. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 4. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Agent and Synergistic Activity of the "First-in-Class" Dual PI3K/BRD4 Inhibitor this compound with Sorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
SF1126 Dose-Response Curve Interpretation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting SF1126 dose-response curves and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, pan-isoform phosphoinositide-3 kinase (PI3K) inhibitor.[1] It also functions as a bromodomain-containing protein 4 (BRD4) inhibitor.[2][3] this compound is a prodrug of LY294002, conjugated to an RGD peptide. This design enhances its solubility and allows it to target integrins, which are often overexpressed in the tumor vasculature and on tumor cells themselves.[4] Upon cell entry, this compound is hydrolyzed to its active form, which then inhibits the PI3K/Akt/mTOR signaling pathway. This inhibition disrupts critical cellular processes in cancer cells, including proliferation, survival, and angiogenesis.[1][5]
Q2: How does this compound impact downstream signaling pathways?
This compound primarily targets the PI3K/Akt/mTOR pathway. By inhibiting PI3K, it prevents the phosphorylation and activation of Akt (also known as Protein Kinase B).[1][5] This leads to a cascade of downstream effects, including:
-
Reduced cell proliferation: Inhibition of Akt and mTOR signaling can lead to cell cycle arrest.[2][6]
-
Induction of apoptosis: this compound has been shown to induce apoptosis, as evidenced by increased levels of cleaved caspase-3.[1]
-
Inhibition of angiogenesis: The drug can decrease the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and subsequently reduce the production of vascular endothelial growth factor (VEGF).[1][4]
-
Modulation of other pathways: this compound has also been observed to block the activation of ERK (extracellular signal-regulated kinase).[1]
Q3: What is a typical dose-response curve for this compound and what key parameters should I look for?
A typical dose-response curve for this compound will be sigmoidal (S-shaped) when plotting cell viability or another biological response against the logarithm of the this compound concentration.[7][8] Key parameters to determine from this curve include:
-
IC50/EC50: The concentration of this compound that produces a 50% inhibition (IC50) or effect (EC50) of the maximal response. This is a measure of the drug's potency.[9]
-
Emax: The maximum effect produced by the drug.[10]
-
Hill Slope: The steepness of the curve, which can provide insights into the drug's binding kinetics.[8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
Issue 1: High variability or inconsistent results in my dose-response curves.
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | 1. Authentication: Confirm cell line identity using Short Tandem Repeat (STR) profiling.[11] 2. Mycoplasma Testing: Regularly screen cultures for mycoplasma contamination via PCR.[11] 3. Passage Number: Use low-passage number cells to minimize genetic drift.[11] |
| Experimental Conditions | 1. Reagent Quality: Ensure the this compound stock solution is not degraded. Prepare fresh dilutions for each experiment. Check for variability in media and serum batches.[11] 2. Assay Consistency: Maintain consistent cell seeding density, incubation times, and passage numbers across experiments.[11] |
| Compound Handling | 1. Solubility: this compound is designed to be more soluble than its parent compound, LY294002.[12] However, ensure it is fully dissolved in the vehicle before adding to the culture medium. 2. Serial Dilutions: Be meticulous with serial dilutions to avoid pipetting errors, which can accumulate.[13] |
Issue 2: The observed IC50 value is significantly different from published data.
| Potential Cause | Troubleshooting Steps |
| Cell Line-Specific Sensitivity | Different cell lines exhibit varying sensitivities to this compound. The IC50 values can range from low micromolar to higher concentrations depending on the genetic background of the cells.[3][14] |
| Assay Duration | The length of exposure to this compound can influence the IC50. Ensure your incubation time is consistent with the literature you are comparing to. A 48-hour incubation is common for cell proliferation assays.[3][6] |
| Assay Type | The type of assay used to measure cell viability (e.g., MTT, Alamar Blue) can yield slightly different results.[2] |
| Data Analysis | Use a non-linear regression model (e.g., four-parameter logistic model) to accurately fit the dose-response curve and calculate the IC50.[8][15] |
Issue 3: I am not observing the expected inhibition of downstream signaling (e.g., p-Akt).
| Potential Cause | Troubleshooting Steps |
| Treatment Time | The inhibition of Akt phosphorylation can be a rapid event. Consider shorter treatment times (e.g., 30 minutes to a few hours) for Western blot analysis of signaling pathways.[1] |
| Western Blotting Technique | 1. Antibody Performance: Validate the specificity of your primary antibodies for phosphorylated proteins.[11] 2. Sample Preparation: Use phosphatase and protease inhibitors during cell lysis to preserve protein phosphorylation.[11] |
| Basal Pathway Activation | If the basal level of PI3K pathway activation is low in your cell line, the effect of an inhibitor may be less pronounced. You can stimulate the pathway with growth factors like IGF-1 to create a larger dynamic range.[1] |
Experimental Protocols
1. Cell Viability/Proliferation Assay (e.g., Alamar Blue)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).[6]
-
Assay: Add Alamar Blue reagent to each well and incubate for a few hours, as per the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the log of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50.
2. Western Blot Analysis of p-Akt
-
Cell Treatment: Plate cells and allow them to grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 30 minutes or 20 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-Akt overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt as a loading control.[1]
Visualizations
Caption: this compound mechanism of action.
Caption: Experimental workflow for a dose-response assay.
References
- 1. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor effect of a novel PI3-kinase inhibitor, this compound, in 12 V-Ha-Ras transgenic mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. escholarship.org [escholarship.org]
- 15. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SF1126 Resistance Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for resistance development to SF1126, a pan-PI3K/mTOR/BRD4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a water-soluble, small-molecule prodrug.[1] It contains the active pan-PI3K/mTOR inhibitor LY294002/SF1101 conjugated to an RGD-containing tetrapeptide, SF1174.[1] The RGD peptide targets integrins on the surface of tumor and endothelial cells, facilitating targeted delivery.[1][2] Upon cell entry, this compound is hydrolyzed to its active form, SF1101, which inhibits all isoforms of phosphoinositide-3-kinase (PI3K) and other members of the PI3K superfamily, including the mammalian target of rapamycin (B549165) (mTOR) and DNA-PK.[1] By inhibiting the PI3K/AKT/mTOR signaling pathway, this compound aims to block tumor cell proliferation, survival, and angiogenesis.[1][3] Recent studies have also shown that this compound can act as a dual PI3K/BRD4 inhibitor.[4][5]
Q2: What are the common mechanisms by which cancer cells can develop resistance to PI3K inhibitors like this compound?
A2: Resistance to PI3K inhibitors, a significant clinical challenge, can be categorized as intrinsic (pre-existing) or acquired (developed during therapy).[6][7] The primary mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for PI3K pathway inhibition by upregulating parallel signaling cascades, most notably the MAPK/ERK pathway.[6][8]
-
Feedback Loop Reactivation: Inhibition of mTORC1 can lead to a negative feedback loop that results in the activation of PI3K-Ras signaling, thereby counteracting the drug's effect.[8][9]
-
Genetic Alterations: Acquired mutations or amplification of genes within the PI3K pathway, such as PIK3CA or PIK3CB, can lead to the reactivation of downstream signaling despite the presence of the inhibitor.[6]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of AKT can lead to the nuclear localization of FOXO transcription factors, which in turn upregulate the expression of RTKs like HER2 and HER3, reactivating both the PI3K and MAPK pathways.[9]
-
PIM Kinase-Mediated Resistance: PIM kinases can phosphorylate and activate downstream effectors of the PI3K pathway in an AKT-independent manner, thus circumventing the inhibitory effects of drugs like this compound.[10]
Q3: My cells are showing decreased sensitivity to this compound. What are the initial troubleshooting steps?
A3: If you observe a decline in the efficacy of this compound in your cell culture model, consider the following initial steps:
-
Confirm Drug Integrity: Ensure that your this compound stock solution is fresh and has been stored correctly to prevent degradation.
-
Verify Cell Line Authenticity: Perform cell line authentication (e.g., STR profiling) to rule out cross-contamination.[11]
-
Quantify the Resistance: Conduct a dose-response assay (see Protocol 2) to determine the half-maximal inhibitory concentration (IC50) and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms the development of resistance.[11]
-
Analyze Key Signaling Pathways: Use Western blotting (see Protocol 3) to investigate the activation status of key signaling proteins. Check for the reactivation of p-AKT or the activation of bypass pathways, such as increased phosphorylation of ERK.[11]
Q4: What strategies can be employed to overcome this compound resistance in an experimental setting?
A4: Several strategies are being investigated to overcome resistance to PI3K inhibitors:
-
Combination Therapy: Combining this compound with inhibitors of bypass pathways (e.g., MEK inhibitors for the MAPK pathway) can be an effective strategy.[12] Studies have shown that combining this compound with agents like bortezomib (B1684674) or sorafenib (B1663141) can enhance its anti-tumor effects.[3][5]
-
Dual-Targeting Inhibitors: this compound itself has a dual-targeting mechanism against PI3K and BRD4, which may help to overcome some resistance mechanisms from the outset.[5][13]
-
Targeting Downstream Effectors: If resistance is mediated by reactivation of the PI3K pathway, exploring inhibitors of downstream effectors like AKT or mTOR may be beneficial.
Troubleshooting Guides
Guide 1: Establishing a Stable this compound-Resistant Cell Line
| Symptom | Possible Cause | Suggested Solution |
| Massive cell death during initial drug exposure. | The initial concentration of this compound is too high for the cells to adapt. | Start with a very low concentration of this compound (e.g., IC20 or IC30) and allow the surviving cell population to recover and proliferate before gradually increasing the dose.[11] |
| Resistant phenotype is lost after removing this compound from the culture medium. | The resistance mechanism is transient and not genetically stable. | Maintain a low concentration of the PI3K inhibitor in the culture medium to sustain the selective pressure.[11] |
| High variability in IC50 values of the resistant population. | The resistant population is heterogeneous. | Perform single-cell cloning by limiting dilution to isolate monoclonal resistant cell lines with a stable and consistent phenotype.[11] |
Guide 2: Inconsistent Results in Drug Sensitivity Assays
| Symptom | Possible Cause | Suggested Solution |
| High well-to-well variability in viability assays (e.g., MTT). | Inconsistent cell seeding density, uneven drug distribution, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Mix the plate gently after adding the drug. Avoid using the outer wells of the plate for critical measurements.[11] |
| IC50 values are not reproducible between experiments. | Variation in cell passage number, cell confluency, or inconsistent incubation times. | Use cells within a defined passage number range. Seed cells and add the drug at a consistent confluency. Adhere strictly to the same incubation times for all experiments.[11] |
Data Presentation
Table 1: Representative IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hep3B | Hepatocellular Carcinoma | 5.05 | [5] |
| HepG2 | Hepatocellular Carcinoma | 6.89 | [5] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | [5] |
| Huh7 | Hepatocellular Carcinoma | 2.14 | [5] |
| MM.1S | Multiple Myeloma (Dexamethasone-sensitive) | ~2.5 (approx.) | [3] |
| MM.1R | Multiple Myeloma (Dexamethasone-resistant) | ~3.0 (approx.) | [3] |
| Hypothetical Resistant Line | - | >10 | - |
| Note: This table includes published data and a hypothetical example to illustrate the expected shift in IC50 in a resistant cell line. Researchers should determine the IC50 for their specific parental and resistant cell lines. |
Mandatory Visualizations
Caption: this compound targets key nodes in the PI3K/AKT/mTOR and BRD4 pathways.
Caption: Key mechanisms leading to this compound resistance.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a standard method for inducing drug resistance by continuous exposure.[11]
-
Initial IC50 Determination: a. Seed the parental cancer cell line in 96-well plates. b. Treat cells with a range of this compound concentrations for 72 hours. c. Determine the IC50 value using a cell viability assay (see Protocol 2).
-
Resistance Induction: a. Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20 or IC30). b. Initially, significant cell death is expected. Allow the surviving cells to proliferate until they reach approximately 80% confluency. c. Gradually increase the this compound concentration in a stepwise manner as the cells adapt and resume a normal growth rate. This process can take several months.
-
Confirmation of Resistance: a. Periodically (e.g., every 4-6 weeks), determine the IC50 of the resistant cell population and compare it to the parental cell line. b. A successfully established resistant line should exhibit a significant and stable increase in its IC50 value.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This protocol is used to measure the cytotoxic effects of this compound and determine the IC50.[11][12]
-
Cell Seeding: a. Seed parental and resistant cells in 96-well plates at a pre-determined optimal density (e.g., 5x10³ to 1x10⁴ cells/well). b. Allow cells to attach and grow overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: a. Prepare serial dilutions of this compound in fresh culture medium. b. Replace the existing medium with medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Assay: a. Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals. b. Add a solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. b. Plot the percentage of cell viability against the logarithm of the drug concentration. c. Calculate the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in protein expression and phosphorylation, providing insights into resistance mechanisms.[12]
-
Cell Lysis: a. Treat sensitive and resistant cells with and without this compound for a specified time. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze changes in protein phosphorylation to identify activated pathways.
References
- 1. Facebook [cancer.gov]
- 2. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cellphysiolbiochem.com [cellphysiolbiochem.com]
SF1126 Technical Support Center: Cell Cycle Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cell cycle analysis experiments involving the inhibitor SF1126.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the cell cycle?
This compound is a potent, cell-permeable, and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4).[1][2] It is a prodrug of LY294002, designed for improved solubility and targeted delivery.[3] The primary impact of this compound on the cell cycle is the induction of G1 phase arrest.[4][5] This is achieved through the inhibition of the PI3K/Akt/mTOR signaling pathway, which leads to the downregulation of key cell cycle regulatory proteins, most notably Cyclin D1.[2][4] By inhibiting the activity of cyclin-dependent kinases (CDKs) that are crucial for the G1/S transition, this compound prevents cells from entering the S phase (DNA synthesis), leading to an accumulation of cells in the G0/G1 phase.[2][4]
Q2: What is a typical starting concentration and treatment time for inducing cell cycle arrest with this compound?
The optimal concentration and treatment time for this compound are highly cell-line dependent. However, based on published studies, a good starting point for most cancer cell lines is a concentration range of 1-10 µM for a treatment duration of 24 to 48 hours.[4] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. This can be achieved by treating cells with a range of this compound concentrations (e.g., 0.5, 1, 2.5, 5, and 10 µM) and harvesting them at different time points (e.g., 12, 24, and 48 hours) for cell cycle analysis.
Q3: How can I confirm that this compound is inhibiting the PI3K/Akt pathway in my cells?
To confirm the on-target activity of this compound, you can perform a Western blot analysis to examine the phosphorylation status of key downstream effectors of the PI3K/Akt pathway. A significant decrease in the levels of phosphorylated Akt (p-Akt) at serine 473 (Ser473) is a reliable indicator of PI3K inhibition.[4][6] You can also assess the phosphorylation status of other downstream targets such as mTOR, p70S6K, and 4E-BP1.[2]
Troubleshooting Guide for this compound Cell Cycle Experiments
This guide addresses specific issues that may arise during cell cycle analysis using flow cytometry after treating cells with this compound.
| Problem | Possible Cause | Suggested Solution |
| No significant G1 arrest observed after this compound treatment. | 1. Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit PI3K/BRD4 in your specific cell line. 2. Insufficient treatment time: The duration of this compound exposure may not be long enough for the cells to arrest in G1. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to PI3K inhibitors. 4. Inactive this compound: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1-20 µM) to determine the optimal dose for G1 arrest in your cell line. 2. Perform a time-course experiment: Harvest cells at multiple time points (e.g., 24, 48, 72 hours) after this compound treatment. 3. Confirm target engagement: Perform a Western blot to check for inhibition of p-Akt. If p-Akt is not inhibited, it could indicate a resistant cell line. Consider using a different cell line or a combination therapy approach. 4. Ensure proper handling of this compound: Prepare fresh stock solutions and store them as recommended by the manufacturer. |
| High percentage of sub-G1 peak (apoptosis) instead of G1 arrest. | 1. This compound concentration is too high: High concentrations of this compound can induce apoptosis in some cell lines. 2. Cell line is highly sensitive to PI3K/BRD4 inhibition: Some cell lines are more prone to apoptosis upon inhibition of these pathways. | 1. Lower the this compound concentration: Use a lower concentration that is sufficient to induce G1 arrest without causing significant cell death. 2. Perform an apoptosis assay: Use an alternative method like Annexin V/PI staining to confirm and quantify apoptosis. |
| Poor resolution of cell cycle phases in the flow cytometry histogram. | 1. Improper cell fixation: Inadequate fixation can lead to poor DNA staining and broad peaks. 2. Cell clumping: Aggregated cells will not be accurately analyzed by the flow cytometer. 3. High flow rate: Running samples at a high flow rate can decrease the resolution of the DNA content histogram.[7] 4. Inadequate RNase treatment: Propidium (B1200493) iodide can also bind to double-stranded RNA, leading to a high background signal.[8] | 1. Optimize fixation: Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while gently vortexing to prevent clumping.[9][10] 2. Ensure a single-cell suspension: Gently pipette the cells to break up clumps before and after fixation. You can also pass the cell suspension through a cell strainer (e.g., 40 µm). 3. Use a low flow rate: Acquire data at a low flow rate to improve the coefficient of variation (CV) of the G0/G1 peak.[7] 4. Ensure complete RNA digestion: Use an adequate concentration of RNase A and incubate for a sufficient amount of time (e.g., 30 minutes at 37°C).[11] |
| Weak propidium iodide signal. | 1. Insufficient PI concentration or incubation time: The DNA may not be fully stained. 2. Cell loss during washing steps: Excessive or harsh washing can lead to a loss of cells. | 1. Optimize PI staining: Ensure the PI concentration is adequate (typically 20-50 µg/mL) and incubate for at least 15-30 minutes in the dark at room temperature.[10][11] 2. Handle cells gently: Centrifuge cells at appropriate speeds (e.g., 300-500 x g) and be careful when aspirating the supernatant. |
| Difficulty detaching adherent cells for analysis. | 1. Harsh detachment method: Using trypsin for extended periods can damage cell surface proteins and affect cell integrity. | 1. Use a gentle detachment method: Consider using a non-enzymatic cell dissociation solution, such as an EDTA-based buffer, to minimize cell damage.[12] For very adherent cells, a brief incubation with 5mM EDTA followed by gentle pipetting can be effective.[12] |
Quantitative Data Summary
The following tables summarize the effect of this compound on cell cycle distribution in various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Cycle Distribution in B-Cell Non-Hodgkin Lymphoma (B-NHL) Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Time (hr) | % G0/G1 | % S | % G2/M |
| TMD-8 | Control | 48 | 55.3 | 35.6 | 9.1 |
| 2.0 | 48 | 75.1 | 18.3 | 6.6 | |
| 5.0 | 48 | 80.2 | 12.5 | 7.3 | |
| SUDHL-4 | Control | 48 | 60.1 | 29.8 | 10.1 |
| 2.0 | 48 | 78.4 | 15.2 | 6.4 | |
| 5.0 | 48 | 82.3 | 10.1 | 7.6 |
Data adapted from Qi et al., 2012.[4]
Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer (CRC) Cell Line
| Cell Line | This compound Concentration (µM) | Treatment Time (hr) | % G0/G1 | % S | % G2/M |
| HT-29 | Control | 48 | 58.2 | 25.1 | 16.7 |
| 5.0 | 48 | 75.3 | 12.4 | 12.3 | |
| 10.0 | 48 | 81.6 | 8.2 | 10.2 |
Data adapted from Qin et al., 2019.[13]
Experimental Protocols
Detailed Methodology for Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of adherent cells treated with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA or a non-enzymatic cell dissociation solution
-
Complete cell culture medium
-
Ice-cold 70% ethanol
-
RNase A (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow them to be in the exponential growth phase at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin by adding 2 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This is a critical step to prevent cell clumping.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL).
-
Incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
Incubate at room temperature in the dark for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution of the cell cycle phases.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris and doublets.
-
Analyze the PI signal on a linear scale to visualize the G0/G1, S, and G2/M peaks.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway, leading to G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using this compound.
Caption: Troubleshooting logic for unexpected cell cycle analysis results with this compound.
References
- 1. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 3. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Detachment of very adherent cells for flow cytometry - Flow Cytometry [protocol-online.org]
- 13. cellphysiolbiochem.com [cellphysiolbiochem.com]
Validation & Comparative
SF1126 vs. LY294002: A Comparative Guide to PI3K Inhibition for Researchers
A head-to-head analysis of two prominent pan-PI3K inhibitors, detailing their mechanisms, efficacy, and experimental applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison to inform their research and development efforts.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. Among the multitude of PI3K inhibitors developed, LY294002 has been a cornerstone research tool for decades. However, its limitations have paved the way for the development of novel inhibitors like SF1126, a prodrug of LY294002 with enhanced pharmaceutical properties. This guide provides an in-depth comparison of this compound and LY294002, focusing on their performance as PI3K inhibitors, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | LY294002 |
| Drug Type | Prodrug of LY294002.[1][2][3] | Active small molecule inhibitor.[4][5][6][7] |
| Mechanism of Action | Pan-PI3K inhibitor, mTOR inhibitor, BRD4 inhibitor.[1][3][8][9] | Pan-PI3K inhibitor, mTOR inhibitor, DNA-PK inhibitor, CK2 inhibitor, Pim-1 inhibitor, BET inhibitor (BRD2/3/4).[5][6][10] |
| Key Advantage | Improved water solubility, enhanced pharmacokinetics, tumor-targeting via integrin binding.[2][4][8] | Well-established research tool, extensive body of literature.[4][11][12][13][14][15] |
| Key Disadvantage | Requires conversion to active form. | Poor water solubility, short in vivo half-life, off-target effects, not a viable clinical drug.[2][4][16] |
| In Vivo Application | Suitable for systemic administration in preclinical and clinical studies.[17][18] | Primarily used in vitro; in vivo use is limited by its poor pharmacological properties.[2][4][16] |
Mechanism of Action and Specificity
LY294002 is a potent, reversible inhibitor of all Class I PI3K isoforms.[6] It competitively binds to the ATP-binding pocket of the enzyme's catalytic subunit.[19] However, its utility is hampered by a lack of specificity, as it also inhibits other kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), casein kinase 2 (CK2), and Pim-1.[5][10] More recent findings have also identified it as a BET (bromodomain and extra-terminal domain) inhibitor, targeting BRD2, BRD3, and BRD4.[6]
This compound is a rationally designed prodrug of LY294002.[1][2][3] It consists of LY294002 conjugated to an Arg-Gly-Asp-Ser (RGDS) peptide moiety.[2] This design serves a dual purpose: it significantly enhances the compound's water solubility and it targets the drug to tumors by binding to integrins (specifically αvβ3 and α5β1) that are often overexpressed on tumor cells and vasculature.[2][4][8] Once it reaches the tumor microenvironment and enters the cell, this compound is hydrolyzed, releasing the active inhibitor, LY294002 (also referred to as SF1101 in some literature).[1] Like its parent compound, this compound functions as a pan-PI3K and mTOR inhibitor.[1] Furthermore, studies have confirmed that this compound also retains the BRD4 inhibitory activity of LY294002.[3][8][9]
Figure 1: Mechanism of this compound action.
In Vitro Potency and Cellular Effects
Both LY294002 and this compound demonstrate potent inhibition of the PI3K pathway in vitro, leading to decreased phosphorylation of downstream effectors like AKT and S6 kinase.[4] The IC50 values for these compounds vary depending on the cell line and the specific PI3K isoform being assayed.
Table 1: Comparative In Vitro IC50 Values
| Compound | Target/Cell Line | IC50 | Reference |
| LY294002 | PI3Kα | 0.5 µM | [5] |
| PI3Kβ | 0.97 µM | [5] | |
| PI3Kδ | 0.57 µM | [5] | |
| CK2 | 98 nM | [5] | |
| MM.1S Cells (48h) | 7.174 µM | [4] | |
| MM.1R Cells (48h) | 9.04 µM | [4] | |
| RPMI 8226 Cells (48h) | 5.83 µM | [4] | |
| This compound | MM.1S Cells (48h) | 8.89 µM | [4] |
| MM.1R Cells (48h) | 11.67 µM | [4] | |
| RPMI 8226 Cells (48h) | 11.90 µM | [4] | |
| Hep3B Cells (48h) | 5.05 µM | [3] | |
| HepG2 Cells (48h) | 6.89 µM | [3] | |
| SK-Hep1 Cells (48h) | 3.14 µM | [3] | |
| Huh7 Cells (48h) | 2.14 µM | [3] |
Studies have shown that this compound is more potent at inhibiting colorectal cancer (CRC) cells than LY294002 or the specific BRD4 inhibitor JQ1, and even more effective than the combination of JQ1 and LY294002.[8] This suggests that the covalent linkage in the prodrug or its targeted delivery may confer additional benefits beyond the activities of its individual components.[8]
Figure 2: General workflow for in vitro comparison.
In Vivo Efficacy and Pharmacokinetics
The most significant advantage of this compound over LY294002 lies in its in vivo performance. The poor water solubility and rapid clearance of LY294002 make it unsuitable for systemic administration in clinical settings.[2][4][16] In contrast, this compound is water-soluble, exhibits favorable pharmacokinetics, and is well-tolerated in animal models.[16]
Table 2: Comparative In Vivo Antitumor Activity
| Compound | Cancer Model | Dosage | Key Findings | Reference |
| LY294002 | Ovarian Carcinoma (OVCAR-3) Xenograft | 100 mg/kg | ~65% reduction in tumor burden.[12][13] | [12][13] |
| Colon Cancer (LoVo) Xenograft | Not specified | Suppression of tumor growth and induction of apoptosis.[11][15] | [11][15] | |
| Nasopharyngeal Carcinoma (CNE-2Z) Xenograft | 50-75 mg/kg | Significant reduction in tumor burden.[14] | [14] | |
| This compound | Multiple Myeloma (MM.1R) Xenograft | Not specified | 94% inhibition of tumor growth; decreased proliferation and angiogenesis.[4][17] | [4][17] |
| Colorectal Cancer (HT-29) Xenograft | Not specified | Significant inhibition of tumor growth.[8][9] | [8][9] | |
| U87MG and PC3 Xenografts | Not specified | Enhanced tumor growth inhibition compared to a non-targeting control prodrug.[16] | [16] | |
| Ewing Sarcoma Xenograft | Not specified | Decreased phosphorylation of AKT and expression of EWS; reduced bony destruction.[20] | [20] |
The integrin-targeting RGDS peptide of this compound facilitates its accumulation in tumor tissue, leading to a more potent anti-tumor effect compared to non-targeted versions of the prodrug.[4][16] In vivo studies have consistently demonstrated that this compound significantly inhibits tumor growth and angiogenesis in a variety of cancer xenograft models.[4][8][9][16][17][21] Pharmacodynamic studies in both preclinical models and human clinical trials have confirmed that this compound effectively inhibits the PI3K pathway in tumors, as evidenced by reduced levels of phosphorylated AKT.[4][18][20]
Experimental Protocols
Western Blot Analysis for PI3K Pathway Inhibition
This protocol is a generalized procedure for assessing the inhibition of the PI3K pathway by this compound or LY294002.
-
Cell Culture and Treatment: Plate cells (e.g., 1 x 10^6 cells in a 6-well plate) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or LY294002 (or DMSO as a vehicle control) for the desired duration (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K, total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intravenous or intraperitoneal injection) according to the desired dosing schedule (e.g., twice weekly). The control group should receive a vehicle control.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry for p-AKT, CD31 (to assess microvessel density), and Ki-67 (to assess proliferation), or for Western blot analysis.
Conclusion
LY294002 remains a valuable and widely used tool for in vitro studies of the PI3K pathway due to its long history and well-characterized, albeit broad, activity. However, its poor pharmacological properties make it unsuitable for clinical development. This compound represents a significant advancement, overcoming the major limitations of LY294002. As a water-soluble, tumor-targeting prodrug, this compound demonstrates superior in vivo efficacy and a more favorable safety profile, making it a promising candidate for clinical applications. For researchers investigating the PI3K pathway in vivo, this compound is the clear choice. For in vitro mechanistic studies, while LY294002 is still widely used, researchers should be mindful of its off-target effects and consider this compound as a clinically relevant alternative. The dual PI3K and BRD4 inhibitory activity of both compounds adds another layer of complexity and therapeutic potential that warrants further investigation.
References
- 1. Facebook [cancer.gov]
- 2. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. LY294002 - Wikipedia [en.wikipedia.org]
- 7. stemcell.com [stemcell.com]
- 8. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 9. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In vivo and in vitro ovarian carcinoma growth inhibition by a phosphatidylinositol 3-kinase inhibitor (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (LY294002), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. escholarship.org [escholarship.org]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Guide to SF1126 and Other Pan-PI3K Inhibitors for Researchers
This guide provides a detailed comparison of the pan-phosphoinositide 3-kinase (PI3K) inhibitor SF1126 with other notable pan-PI3K inhibitors: Buparlisib (BKM120), Piktilisib (GDC-0941), and the early-generation inhibitor Wortmannin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and clinical safety profiles to inform research and therapeutic development.
Introduction to Pan-PI3K Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1] Pan-PI3K inhibitors are small molecules designed to block the activity of all Class I PI3K isoforms (α, β, γ, and δ), thereby disrupting this oncogenic signaling cascade.[1]
Mechanism of Action and Isoform Selectivity
While all classified as pan-PI3K inhibitors, these compounds exhibit varying degrees of potency and selectivity against the different Class I PI3K isoforms. These differences can influence their efficacy in various tumor types and contribute to their distinct safety profiles.
This compound is a water-soluble prodrug of LY294002.[2][3] It is conjugated to an RGD peptide, which targets integrins expressed on tumor vasculature, enhancing drug delivery to the tumor.[2][3] Upon cell entry, this compound is hydrolyzed to its active form, SF1101 (LY294002), which inhibits all isoforms of PI3K and other members of the PI3K superfamily, such as mTOR and DNA-PK.[2][4]
Buparlisib (BKM120) is an orally bioavailable pan-class I PI3K inhibitor that competitively binds to the ATP-binding pocket of the PI3K enzyme, preventing the activation of downstream signaling.[5] It shows the highest potency against the p110α isoform.[5]
Piktilisib (GDC-0941) is a potent, oral inhibitor of all four Class I PI3K isoforms, with particular potency against the p110α and p110δ isoforms.[6][7] It binds to the ATP-binding site of PI3K, inhibiting its kinase activity.[8]
Wortmannin is a fungal metabolite and one of the first identified PI3K inhibitors.[9] It acts as a non-specific, covalent inhibitor of PI3Ks.[9] Its irreversible nature and off-target effects have limited its clinical development, but it remains a valuable tool in preclinical research.[9]
Comparative Performance Data
The following tables summarize key quantitative data for this compound and its comparators, highlighting their biochemical potency and cellular activity.
Table 1: Biochemical Potency (IC50) Against Class I PI3K Isoforms
| Inhibitor | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) | Data Source |
| This compound (active form LY294002) | 720 | 306 | 1330 | 1600 | |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | [10] |
| Piktilisib (GDC-0941) | 3 | 33 | 3 | 75 | [11] |
| Wortmannin | ~3 | ~3 | ~3 | ~3 | [12] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Data Source |
| This compound | A673 | Ewing Sarcoma | 6.7 | [13] |
| EWS502 | Ewing Sarcoma | 13.9 | [13] | |
| SK-N-MC | Ewing Sarcoma | 11.4 | [13] | |
| SK-PN-DW | Ewing Sarcoma | 13.4 | [13] | |
| SUDHL-4 | B-cell NHL | 3.28 | [14] | |
| TMD-8 | B-cell NHL | 1.47 | [14] | |
| Hep3B | Hepatocellular Carcinoma | 5.05 | [15] | |
| HepG2 | Hepatocellular Carcinoma | 6.89 | [15] | |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | [15] | |
| Huh7 | Hepatocellular Carcinoma | 2.14 | [15] | |
| Buparlisib (BKM120) | A2780 | Ovarian | 0.14 | [10] |
| U87MG | Glioblastoma | 0.95 | [10] | |
| PC3 | Prostate | 0.28 | [10] | |
| MDA-MB-361 | Breast | 0.72 | [10] | |
| Piktilisib (GDC-0941) | U87MG | Glioblastoma | 0.95 | [7] |
| A2780 | Ovarian | 0.14 | [7] | |
| PC3 | Prostate | 0.28 | [7] | |
| MDA-MB-361 | Breast | 0.72 | [7] |
In Vivo Efficacy
Direct head-to-head in vivo comparisons of these inhibitors are limited in the public domain. However, individual studies have demonstrated their anti-tumor activity in various xenograft models.
This compound has demonstrated significant tumor growth inhibition in multiple xenograft models, including those for Ewing sarcoma, multiple myeloma, and colorectal cancer.[4][9][16] In a multiple myeloma xenograft model, this compound treatment resulted in a 94% inhibition of tumor growth, which was associated with decreased cellular proliferation and angiogenesis.[4] In a colorectal cancer xenograft model, subcutaneous administration of this compound significantly inhibited HT-29 tumor growth.[16]
Buparlisib (BKM120) has shown dose-dependent tumor growth inhibition in various xenograft models, including glioblastoma and ovarian cancer.[10]
Piktilisib (GDC-0941) administered orally has demonstrated significant tumor growth inhibition in glioblastoma and HER2-amplified breast cancer xenograft models.[7]
Wortmannin has shown anti-tumor activity in mouse xenografts of mammary and pancreatic carcinoma.[2] However, its toxicity profile has limited its in vivo applications in extensive studies.
Clinical Trial and Toxicity Profile
The clinical development of these inhibitors has provided insights into their safety and tolerability in patients.
Table 3: Summary of Clinical Trial Toxicity
| Inhibitor | Phase of Development | Common Adverse Events | Dose-Limiting Toxicities | Data Source |
| This compound | Phase I | Most toxicities were grade 1 and 2. | Diarrhea | [1][2] |
| Buparlisib (BKM120) | Phase III | Hyperglycemia, diarrhea, nausea, fatigue, rash. | Mood alteration, rash, hyperglycemia. | [5][17] |
| Piktilisib (GDC-0941) | Phase II | Rash, diarrhea, nausea, fatigue, hyperglycemia. | Rash, mucosal inflammation. | [6] |
| Wortmannin | Preclinical | High toxicity, short half-life. | Not applicable for clinical trials. | [9] |
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by pan-PI3K inhibitors.
General Experimental Workflow for In Vitro IC50 Determination
Caption: A typical workflow for determining the in vitro IC50 value of a pan-PI3K inhibitor.
Experimental Protocols
In Vitro Kinase Assay (for Biochemical IC50)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ)
-
Test inhibitors (this compound's active form, Buparlisib, Piktilisib, Wortmannin) serially diluted in DMSO
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 200 μg yttrium silicate (B1173343) polylysine (B1216035) SPA beads, 4 mM MgCl2, 1 mM DTT)
-
[γ-33P]-ATP for radioactive detection or a suitable kinase assay kit (e.g., Kinase-Glo®) for luminescence-based detection
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, PIP2 substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding the recombinant PI3K enzyme and ATP (spiked with [γ-33P]-ATP if using radioactive detection).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction (e.g., by adding PBS).
-
Detect the kinase activity. For radioactive assays, this involves measuring the incorporation of 33P into the lipid substrate using a scintillation counter. For luminescence-based assays, the amount of ADP produced is measured, which is proportional to kinase activity.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model (e.g., sigmoidal dose-response).
Cell Proliferation Assay (for Cellular IC50)
Objective: To determine the concentration of the inhibitor required to inhibit the proliferation of cancer cells by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors serially diluted in culture medium
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent (e.g., CellTiter-Glo®)
-
DMSO (for solubilizing MTT formazan)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test inhibitors or vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 48-72 hours).
-
Add the MTT reagent to each well and incubate for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
Western Blot Analysis for PI3K Pathway Inhibition
Objective: To assess the effect of the inhibitors on the phosphorylation of key downstream effectors of the PI3K pathway, such as AKT.
Materials:
-
Cancer cell line of interest
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cancer cells to ~70-80% confluency and treat with various concentrations of the test inhibitor for a specified time.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., p-AKT) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., total AKT) and a loading control (e.g., β-actin) to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
- 1. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wortmannin - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SF1126 and CAL-101 in PI3K Pathway Inhibition
For Immediate Publication
SOUTH SAN FRANCISCO, CA – December 22, 2025 – In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway represent a critical class of therapeutics, particularly for hematological malignancies. This guide provides a detailed comparison of two notable PI3K inhibitors: SF1126, a pan-PI3K inhibitor, and CAL-101 (Idelalisib), a specific inhibitor of the PI3K delta isoform. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, comparative efficacy, and the experimental protocols used for their evaluation.
Introduction to the Inhibitors
This compound is a water-soluble prodrug that, upon administration, is hydrolyzed to its active form, SF1101, which is identical to the well-characterized pan-PI3K inhibitor LY294002.[1][2] As a pan-inhibitor, this compound targets all Class I PI3K isoforms (α, β, γ, and δ).[1][3] The prodrug is conjugated to an RGD peptide, designed to target integrins, potentially enhancing its delivery to the tumor microenvironment.[4]
CAL-101 (Idelalisib) is a highly potent and selective small-molecule inhibitor of the p110δ isoform of PI3K.[5][6] The expression of PI3Kδ is predominantly restricted to hematopoietic cells, making it an attractive target for B-cell malignancies where the PI3Kδ pathway is often hyperactivated.[7][8]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and CAL-101 lies in their selectivity. This compound offers a broad-spectrum inhibition of the PI3K pathway, which can be advantageous in tumors where multiple PI3K isoforms contribute to oncogenesis. In contrast, CAL-101's targeted approach against PI3Kδ aims to minimize off-target effects by focusing on the isoform most critical for the survival and proliferation of malignant B-cells.
Comparative Performance Data
Biochemical Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The data below, compiled from multiple sources, illustrates the distinct selectivity profiles of this compound's active form (LY294002) and CAL-101.
| Inhibitor | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) |
| This compound (LY294002) | 720[1][3] | 306[1][3] | 1600[1][3] | 1330[1][3] |
| CAL-101 (Idelalisib) | 8600[7] | 4000[7] | 2100[7] | 2.5[5][6] |
Note: Lower IC50 values indicate greater potency. Data for this compound is for its active metabolite, LY294002. Discrepancies in IC50 values across different studies can arise from variations in assay conditions.
Cellular Activity in B-Cell Non-Hodgkin's Lymphoma (B-NHL)
A direct comparison in aggressive B-NHL cell lines demonstrated superior preclinical activity for this compound over CAL-101 in inducing apoptosis and inhibiting proliferation.[9][10]
| Cell Line | Parameter | This compound | CAL-101 |
| SUDHL-4 | Apoptosis Induction | 25%[9][10] | 12%[9][10] |
| Proliferation IC50 | 3.28 µM[9][10] | 5.62 µM[9][10] | |
| TMD-8 | Apoptosis Induction | 23%[9][10] | 15%[9][10] |
| Proliferation IC50 | 1.47 µM[9][10] | 5.31 µM[9][10] |
These findings suggest that in certain contexts, broad inhibition of multiple PI3K isoforms may be more effective than targeting PI3Kδ alone.[9]
Key Experimental Methodologies
The following sections detail the protocols for the foundational experiments used to generate the comparative data.
In Vitro PI3K Kinase Activity Assay
This assay directly measures the enzymatic activity of purified PI3K isoforms and the potency of inhibitors.
-
Reagents and Materials : Purified recombinant PI3K isoforms (α, β, γ, δ), lipid substrate (e.g., PI(4,5)P2), ATP, kinase reaction buffer, this compound/CAL-101, and a detection system (e.g., ADP-Glo™, HTRF®, or ELISA-based).[5][11][12]
-
Procedure :
-
Prepare serial dilutions of the test inhibitors (this compound, CAL-101) in the appropriate buffer.
-
In a multi-well plate, add the purified PI3K enzyme to the kinase reaction buffer.
-
Add the diluted inhibitors to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the output. This can be the amount of ADP produced (luminescence) or the amount of phosphorylated product (PIP3) generated (fluorescence or colorimetric).[10][12]
-
Plot the measured activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Viability (MTS/MTT) Assay
This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.
-
Reagents and Materials : Cancer cell lines (e.g., SUDHL-4, TMD-8), cell culture medium, 96-well plates, this compound/CAL-101, and MTS or MTT reagent with a solubilization solution.[13][14]
-
Procedure :
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of this compound and CAL-101 in the cell culture medium.
-
Replace the medium in the wells with the medium containing the various inhibitor concentrations. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
Add the MTS or MTT reagent to each well and incubate for an additional 1-4 hours. Live cells will convert the tetrazolium salt into a colored formazan (B1609692) product.[13][15]
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.[14]
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT).[13]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the IC50 for cell proliferation.
-
Western Blot Analysis for Pathway Inhibition
Western blotting is used to detect and quantify changes in the phosphorylation status of key proteins downstream of PI3K, such as Akt, providing direct evidence of pathway inhibition within the cell.
-
Reagents and Materials : Cancer cell lines, cell culture dishes, this compound/CAL-101, lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt), HRP-conjugated secondary antibodies, and ECL substrate.[16][17][18]
-
Procedure :
-
Plate cells and grow to 70-80% confluency. Treat with various concentrations of this compound or CAL-101 for a defined period (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt) overnight at 4°C.[16]
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After final washes, apply an ECL substrate and detect the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for the corresponding total protein (e.g., total Akt).[18] Densitometry analysis is used to quantify the relative levels of protein phosphorylation.
-
Conclusion
The choice between a pan-PI3K inhibitor like this compound and a delta-specific inhibitor like CAL-101 is a critical strategic decision in drug development and clinical application. This compound demonstrates potent, broad activity that may be beneficial in cancers driven by multiple PI3K isoforms, as suggested by its superior efficacy in some preclinical B-NHL models.[9][10] Conversely, CAL-101 offers a highly targeted approach with remarkable potency against PI3Kδ, potentially leading to a more favorable therapeutic window by sparing other isoforms essential for normal cellular function.[5][7] The experimental data and protocols presented here provide a foundational guide for researchers to objectively evaluate these and other PI3K pathway inhibitors in their own research endeavors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. promega.es [promega.es]
- 13. broadpharm.com [broadpharm.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
SF1126: A Comparative Analysis of its Dual-Target Engagement in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual-target inhibitor SF1126 with other relevant cancer therapeutics. The following sections detail its mechanism of action, comparative efficacy, and protocols for key experimental validations.
This compound is a novel, first-in-class drug that simultaneously targets two critical pathways in cancer progression: the phosphoinositide 3-kinase (PI3K) signaling cascade and the bromodomain and extra-terminal (BET) family of proteins, specifically BRD4. It is a prodrug of LY294002, a pan-PI3K and mTOR inhibitor, conjugated to an Arg-Gly-Asp-Ser (RGDS) peptide. This peptide targets integrins, which are often overexpressed on tumor cells and vasculature, thereby enhancing the delivery of the active compound to the tumor site.[1]
Mechanism of Action: A Dual Approach to Cancer Inhibition
Upon binding to integrins and cellular uptake, this compound is hydrolyzed to its active form, LY294002. This active metabolite exerts its anti-cancer effects through two primary mechanisms:
-
PI3K/Akt/mTOR Pathway Inhibition: LY294002 is a potent inhibitor of all isoforms of PI3K, a key enzyme in a signaling pathway that is crucial for cell growth, proliferation, survival, and angiogenesis. By blocking PI3K, this compound effectively downregulates the activity of downstream effectors such as Akt and mTOR, leading to cell cycle arrest and apoptosis.[2][3]
-
BRD4 Inhibition: Recent studies have revealed that this compound also functions as a BRD4 inhibitor.[4][5] BRD4 is a key reader of epigenetic marks and plays a critical role in the transcription of oncogenes, including MYC. By inhibiting BRD4, this compound downregulates the expression of MYC and its target genes, such as cyclin D1, further contributing to the suppression of tumor growth.[4][5]
Interestingly, some studies have also reported a unique activation of p38 signaling in response to this compound treatment in colorectal cancer cells, suggesting an additional, PI3K-BRD4-independent mechanism of action.[4][5]
Comparative Efficacy of this compound
The dual-targeting nature of this compound suggests a potential for enhanced efficacy compared to single-target inhibitors. The following tables summarize the available quantitative data comparing this compound to other PI3K and BRD4 inhibitors.
Table 1: Comparison of this compound with Single-Agent PI3K and BRD4 Inhibitors
| Compound | Target(s) | Cell Line | Assay | IC50 (µM) | Source |
| This compound | pan-PI3K, BRD4 | HT-29 (Colorectal) | MTT | ~5 | [6] |
| LY294002 | pan-PI3K | HT-29 (Colorectal) | MTT | >5 | [6] |
| JQ1 | BRD4 | HT-29 (Colorectal) | MTT | >5 | [6] |
| This compound | pan-PI3K, BRD4 | SUDHL-4 (B-NHL) | Proliferation | 3.28 | [7] |
| CAL-101 (Idelalisib) | PI3Kδ | SUDHL-4 (B-NHL) | Proliferation | 5.62 | [7] |
| This compound | pan-PI3K, BRD4 | TMD-8 (B-NHL) | Proliferation | 1.47 | [7] |
| CAL-101 (Idelalisib) | PI3Kδ | TMD-8 (B-NHL) | Proliferation | 5.31 | [7] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Source |
| Neuroblastoma | NB-EB | 0.95 | [1] |
| Neuroblastoma | SK-N-BE(1) | 20 (approx.) | [1] |
| Ewing Sarcoma | A673 | 6.7 | [8] |
| Ewing Sarcoma | EWS502 | 13.9 | [8] |
| Ewing Sarcoma | SK-N-MC | 11.4 | [8] |
| Multiple Myeloma | MM.1R | 8.9 - 11.9 (range) | [8] |
Table 3: Comparison with Other Clinically Relevant Inhibitors (Indirect)
| Compound | Target(s) | Cancer Type | IC50 | Source |
| This compound | pan-PI3K, BRD4 | Various | 0.95 - 20 µM | [1][8] |
| Alpelisib (B612111) | PI3Kα | Breast Cancer | 5 nM (enzymatic) | [5] |
| Idelalisib | PI3Kδ | Leukemia/Lymphoma | 2.5 nM (enzymatic) | [9] |
| OTX015 | BRD2/3/4 | Leukemia | Sub-micromolar (cell-based) | [10] |
Disclaimer: The IC50 values in Table 3 are from different studies and experimental conditions, and therefore do not represent a direct head-to-head comparison. They are provided for general reference.
Combination Therapies
The unique mechanism of this compound makes it a promising candidate for combination therapies. Preclinical studies have shown synergistic effects when this compound is combined with other anti-cancer agents:
-
With Bortezomib (B1684674) in Multiple Myeloma: The combination of this compound and the proteasome inhibitor bortezomib has demonstrated augmented anti-myeloma activity in vitro.[3][11]
-
With Sorafenib (B1663141) in Hepatocellular Carcinoma: this compound in combination with the multi-kinase inhibitor sorafenib showed synergistic inhibition of cell proliferation and tumor growth in preclinical models of hepatocellular carcinoma.[2][4]
-
With Doxorubicin in Neuroblastoma: this compound has been shown to sensitize neuroblastoma cell lines to the chemotherapeutic agent doxorubicin.[7]
-
With Trastuzumab in Breast Cancer: In HER2-overexpressing breast cancer cells, including those resistant to trastuzumab, this compound has been shown to inhibit proliferation and induce apoptosis, with synergistic effects observed when combined with trastuzumab.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with serial dilutions of this compound, a comparator drug, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for Phospho-Akt
-
Cell Treatment and Lysis: Cells are treated with this compound at various concentrations for a specified time (e.g., 2 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
This compound represents a promising therapeutic strategy due to its unique dual-targeting mechanism against both the PI3K and BRD4 pathways. The available preclinical data demonstrates its potency across a range of cancer types and suggests its potential for synergistic activity when combined with other anti-cancer agents. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various cancer settings.
References
- 1. In vitro evaluation of pan-PI3-kinase inhibitor this compound in trastuzumab-sensitive and trastuzumab-resistant HER2-over-expressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Agent and Synergistic Activity of the "First-in-Class" Dual PI3K/BRD4 Inhibitor this compound with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multiple Myeloma Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sorafenib-based combined molecule targeting in treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to SF1126 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
SF1126, a dual PI3K and bromodomain (BRD4) inhibitor, has emerged as a promising agent in oncology. Its unique mechanism of targeting two critical cancer signaling pathways simultaneously makes it a strong candidate for combination therapies aimed at overcoming drug resistance and enhancing anti-tumor efficacy. This guide provides a comparative analysis of the synergistic effects of this compound with other anticancer drugs, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
This compound in Combination with Sorafenib (B1663141) for Hepatocellular Carcinoma
The combination of this compound with the multi-kinase inhibitor sorafenib has demonstrated significant synergistic activity in preclinical models of hepatocellular carcinoma (HCC). This synergy stems from the dual blockade of the PI3K/AKT/mTOR and Ras/Raf/MAPK signaling pathways, both of which are crucial for HCC cell proliferation and survival.[1]
Quantitative Data Summary
| Cell Line | Drug Combination | IC50 (μM) | Combination Index (CI) | Synergy/Antagonism |
| HepG2 | This compound + Sorafenib | - | 0.6 | Synergy |
| SK-Hep-1 | This compound + Sorafenib | - | 0.7 | Synergy |
| Huh7 | This compound + Sorafenib | - | 0.5 | Synergy |
| Hep3B | This compound + Sorafenib | - | 1.049 | Additive Effect |
Data sourced from a study on the synergistic activity of this compound and sorafenib in HCC.[1] A Combination Index (CI) value < 1 indicates synergy, a value = 1 indicates an additive effect, and a value > 1 indicates antagonism.
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cell Seeding: HCC cell lines (HepG2, SK-Hep-1, Huh7, Hep3B) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with this compound, sorafenib, or a combination of both at various concentrations for 48 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) and Combination Index (CI) were calculated using the Chou-Talalay method.[1]
Western Blot Analysis:
-
Protein Extraction: HCC cells were treated with this compound, sorafenib, or the combination for the indicated times. Cells were then lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key proteins in the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways (e.g., p-AKT, p-ERK).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow
Caption: Dual blockade of Ras/Raf/MAPK and PI3K/AKT/mTOR pathways by Sorafenib and this compound.
References
A Head-to-Head Comparison of SF1126 and Wortmannin as PI3K Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate PI3K inhibitor is critical for the success of preclinical and clinical studies. This guide provides an objective, data-driven comparison of two widely utilized phosphoinositide 3-kinase (PI3K) inhibitors: SF1126 and wortmannin (B1684655).
The PI3K/Akt/mTOR signaling pathway is a pivotal regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a variety of cancers has established it as a prime target for therapeutic intervention. This compound, a rationally designed prodrug, and wortmannin, a fungal metabolite, both potently inhibit this pathway, yet they possess distinct biochemical properties, mechanisms of action, and off-target profiles that influence their suitability for different research applications. This guide will delve into these differences, presenting key experimental data in a clear and comparative format to aid in the informed selection of the most appropriate inhibitor for your research needs.
Mechanism of Action: Reversible Prodrug vs. Irreversible Covalent Inhibitor
A fundamental distinction between this compound and wortmannin lies in their chemical nature and how they interact with the PI3K enzyme.
This compound is a water-soluble prodrug of LY294002, a well-characterized pan-PI3K inhibitor.[1] The design of this compound as an RGD peptide conjugate enhances its solubility and is intended to target integrins within the tumor microenvironment, thereby increasing the local concentration of the active compound, LY294002.[1][2] Upon administration, this compound is cleaved to release LY294002, which acts as a reversible, ATP-competitive inhibitor of all Class I PI3K isoforms.[3] This reversible nature allows for the potential restoration of PI3K signaling upon removal of the inhibitor. Furthermore, this compound has been identified as a dual inhibitor, targeting both PI3K and bromodomain-containing protein 4 (BRD4).[4]
Wortmannin , in contrast, is a fungal metabolite that functions as a covalent and irreversible inhibitor of PI3K.[5] It forms a covalent bond with a conserved lysine (B10760008) residue in the ATP-binding site of the p110 catalytic subunit of PI3K, leading to its permanent inactivation.[6] This irreversible inhibition results in a sustained blockade of PI3K signaling. However, the high reactivity of wortmannin contributes to its short half-life in solution and a broader range of off-target activities.
Potency and Specificity: A Quantitative Comparison
The inhibitory potency of this compound and wortmannin against PI3K isoforms and other kinases is a critical factor in their experimental application. The following tables summarize their half-maximal inhibitory concentrations (IC50) based on available preclinical data.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound (as LY294002) | PI3Kα (p110α) | 720[7] | Pan-PI3K inhibitor; reversible and ATP-competitive. This compound is a prodrug of LY294002.[3][7] |
| PI3Kβ (p110β) | 306[7] | ||
| PI3Kγ (p110γ) | 1600[7] | ||
| PI3Kδ (p110δ) | 1330[7] | ||
| Wortmannin | PI3K (general) | ~1-5[8] | Pan-PI3K inhibitor; irreversible and covalent.[5][8] |
Table 1: Comparison of in vitro inhibitory potency (IC50) of the active form of this compound (LY294002) and wortmannin against Class I PI3K isoforms.
Off-Target Effects: A Key Consideration
Beyond their primary target, both inhibitors are known to interact with other kinases, which can influence experimental outcomes and interpretation.
This compound , through its active form LY294002, also inhibits the mammalian target of rapamycin (B549165) (mTOR), another key kinase in the PI3K signaling pathway.[9] Its dual activity against BRD4 is also a significant characteristic to consider in experimental design.
Wortmannin exhibits a broader off-target profile, inhibiting other PI3K-related kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), and ataxia-telangiectasia mutated (ATM) at higher concentrations.[10] It has also been shown to potently inhibit polo-like kinases (PLKs).[11]
| Inhibitor | Off-Target | IC50 (nM) |
| This compound (as LY294002) | mTOR | Micromolar range |
| BRD4 | Not specified in nM | |
| Wortmannin | DNA-PK | 16[12] |
| ATM | 150[3] | |
| PLK1 | 5.8[13] | |
| PLK3 | 48[13] |
Table 2: Off-target kinase inhibition profile of the active form of this compound (LY294002) and wortmannin.
In Vitro Cellular Activity
The anti-proliferative effects of this compound and wortmannin have been evaluated in various cancer cell lines.
| Inhibitor | Cell Line | Assay | IC50 (µM) |
| This compound | MM.1S (Multiple Myeloma) | Cell Viability | 8.89[7] |
| MM.1R (Multiple Myeloma) | Cell Viability | 11.67[7] | |
| RPMI 8226 (Multiple Myeloma) | Cell Viability | 11.90[7] | |
| A673 (Ewing Sarcoma) | Cell Viability | 6.7 | |
| EWS502 (Ewing Sarcoma) | Cell Viability | 13.9 | |
| Wortmannin | K562 (Leukemia) | Proliferation (48h) | 0.0125[12] |
| C3H Mammary Tumor | Growth | Not specified in µM | |
| MCF-7 (Breast Cancer) | Growth | Not specified in µM |
Table 3: Comparison of in vitro cellular activity of this compound and wortmannin in various cancer cell lines.
Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed experimental methodologies are crucial. Below are generalized protocols for key assays used to characterize and compare PI3K inhibitors.
In Vitro Kinase Assay (HTRF)
Objective: To determine the direct inhibitory effect of this compound and wortmannin on the enzymatic activity of purified PI3K isoforms.
Methodology:
-
Prepare a reaction buffer containing MgCl2 and DTT.
-
Add the purified recombinant PI3K isoform (e.g., p110α/p85α) to the wells of a 384-well plate.
-
Add serial dilutions of the inhibitor (this compound or wortmannin) or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding a solution containing ATP and the lipid substrate (e.g., PIP2).
-
Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the HTRF detection reagents (e.g., a biotinylated PIP3 tracer and a europium cryptate-labeled anti-GST antibody, and streptavidin-XL665).
-
Incubate for 1-2 hours at room temperature to allow for the detection reaction to occur.
-
Read the plate on an HTRF-compatible microplate reader and calculate the ratio of the fluorescence signals at 665 nm and 620 nm. The signal is inversely proportional to the kinase activity.[12][14][15]
Western Blot for Phospho-Akt
Objective: To assess the inhibition of PI3K signaling in cells by measuring the phosphorylation of its downstream effector, Akt.
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal levels of Akt phosphorylation.
-
Treat the cells with various concentrations of this compound, wortmannin, or DMSO for the desired time.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control like β-actin or GAPDH.[13][16][17][18]
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound and wortmannin on the viability and proliferation of cancer cells.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound, wortmannin, or DMSO.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.[2][4][19][20]
Signaling Pathways and Experimental Workflow Diagrams
Conclusion
Both this compound and wortmannin are potent pan-PI3K inhibitors that serve as valuable tools for cancer research. The choice between them should be guided by the specific experimental objectives.
This compound , as a reversible inhibitor and a prodrug with potentially enhanced tumor targeting, may be more suitable for in vivo studies and for investigating the dynamic regulation of the PI3K pathway. Its dual activity against BRD4 also presents unique opportunities for exploring synergistic anti-cancer effects.
Wortmannin , with its high potency and irreversible mechanism of action, is a powerful tool for achieving a complete and sustained blockade of PI3K signaling in in vitro settings. However, its broader off-target profile and instability in solution necessitate careful experimental design and data interpretation.
Ultimately, a thorough understanding of the distinct properties of this compound and wortmannin will enable researchers to select the most appropriate inhibitor to advance their investigations into the critical role of the PI3K pathway in cancer and other diseases.
References
- 1. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. The phosphatidylinositol 3-kinase inhibitors wortmannin and LY294002 inhibit autophagy in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wortmannin is a potent phosphatidylinositol 3-kinase inhibitor: the role of phosphatidylinositol 3,4,5-trisphosphate in neutrophil responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
A Comparative Analysis of SF1126 and BEZ235: Dual PI3K/mTOR Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway remains a critical axis for intervention. Dysregulation of this pathway is a hallmark of numerous malignancies, driving tumor growth, proliferation, and survival. This guide provides a detailed comparative analysis of two prominent investigational drugs targeting this pathway: SF1126 and BEZ235. Both are dual PI3K/mTOR inhibitors, yet they possess distinct chemical structures, mechanisms of action, and clinical trajectories. This analysis is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of their respective attributes, supported by experimental data.
Mechanism of Action and Target Specificity
This compound and BEZ235, while both targeting the PI3K/mTOR pathway, exhibit key differences in their molecular design and target engagement.
This compound is a water-soluble prodrug that, upon administration, is hydrolyzed to its active form, SF1101, which is identical to the well-characterized pan-PI3K inhibitor LY294002.[1][2] A unique feature of this compound is its conjugation to an Arg-Gly-Asp-Ser (RGDS) peptide.[3] This tetrapeptide targets the molecule to integrins, which are often overexpressed on the surface of tumor cells and tumor vasculature, potentially enhancing drug delivery and minimizing off-target effects.[3][4] Beyond its PI3K and mTOR inhibitory activity, the active form of this compound has also been reported to inhibit Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[5]
BEZ235 (Dactolisib) is an imidazoquinoline derivative that acts as a dual pan-Class I PI3K and mTOR kinase inhibitor. It competitively binds to the ATP-binding site of these enzymes, thereby blocking their catalytic activity.
Quantitative Analysis of Inhibitory Activity
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the potency of each compound against their primary targets. It is important to note that the IC50 values for this compound are based on its active form, LY294002.
| Target | This compound (LY294002) IC50 | BEZ235 IC50 |
| PI3Kα | 0.5 µM[6] | 4 nM |
| PI3Kβ | 0.97 µM[6] | 75 nM |
| PI3Kδ | 0.57 µM[6] | 7 nM |
| PI3Kγ | Not specified | 5 nM |
| mTOR | 2.5 µM[7] | 20.7 nM |
| Table 1: Comparative IC50 values of this compound (as LY294002) and BEZ235 against PI3K isoforms and mTOR. |
Preclinical Efficacy: A Snapshot
Both this compound and BEZ235 have demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and in vivo tumor models.
This compound has shown potent activity against multiple myeloma cells in vitro and in vivo, where it was found to inhibit tumor growth and angiogenesis.[8] In colorectal cancer cells, this compound inhibited cell survival, proliferation, and cell cycle progression.[5]
BEZ235 has demonstrated broad anti-tumor activity in preclinical models of breast cancer, glioblastoma, and non-small cell lung cancer. It has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines.
Clinical Trial Overview and Adverse Events
Both this compound and BEZ235 have undergone clinical evaluation, providing insights into their safety and efficacy in patients.
This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors and B-cell malignancies.[9] The maximum tolerated dose (MTD) was not reached in one study, with the maximum administered dose being 1110 mg/m².[9] The most common toxicities were generally mild (Grade 1 and 2), with one dose-limiting toxicity of Grade 3 diarrhea reported at 180 mg/m².[10] Stable disease was observed in a significant portion of evaluable patients.[9]
BEZ235 has been investigated in numerous Phase I and II clinical trials.[11][12] However, its clinical development has been hampered by a challenging toxicity profile and limited efficacy.[12] Common adverse events include fatigue, diarrhea, nausea, mucositis, and hyperglycemia.[13] In a Phase II study in patients with advanced pancreatic neuroendocrine tumors, BEZ235 was poorly tolerated, leading to early termination of the trial.
| Feature | This compound | BEZ235 |
| Clinical Phase | Phase I[9] | Phase I/II[11][12] |
| Common Adverse Events | Grade 1/2 toxicities, diarrhea[10] | Fatigue, diarrhea, nausea, mucositis, hyperglycemia[13] |
| Key Clinical Finding | Well-tolerated with stable disease observed[9] | Poorly tolerated with limited efficacy[12] |
| Table 2: Summary of Clinical Trial Information for this compound and BEZ235. |
Signaling Pathways and Experimental Workflows
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound and BEZ235.
Caption: A generalized experimental workflow for the comparative analysis of this compound and BEZ235.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the efficacy of PI3K/mTOR inhibitors. For specific details, it is recommended to consult the original research publications.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or BEZ235 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for PI3K Pathway Inhibition
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, S6K, 4E-BP1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, this compound, BEZ235).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., intravenous for this compound, oral gavage for BEZ235) at the predetermined dose and schedule.[9]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pathway inhibition). Compare the tumor growth inhibition between the treatment groups.
Conclusion
This compound and BEZ235 represent two distinct approaches to targeting the PI3K/mTOR pathway. This compound, with its tumor-targeting peptide and dual PI3K/BRD4 inhibitory activity, offers a potentially more targeted and multifaceted anti-cancer strategy. Its favorable tolerability profile in early clinical trials is encouraging. In contrast, BEZ235, despite its potent enzymatic inhibition, has faced significant challenges in clinical development due to its toxicity and limited efficacy. This comparative analysis underscores the importance of not only target engagement but also drug delivery and overall safety profile in the successful development of novel cancer therapeutics. Further research, including head-to-head preclinical studies and potentially more refined clinical trial designs, will be crucial to fully elucidate the therapeutic potential of these and other PI3K/mTOR inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug this compound in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. A phase I study of a dual PI3-kinase/mTOR inhibitor BEZ235 in adult patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase Ib Study of BEZ235, a Dual Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR), in Patients With Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SF1126 and Idelalisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two phosphoinositide 3-kinase (PI3K) inhibitors: SF1126, a pan-PI3K and bromodomain-containing protein 4 (BRD4) dual inhibitor, and idelalisib (B1684644), a selective PI3Kδ inhibitor. This document summarizes their mechanisms of action, presents available efficacy data, outlines relevant experimental protocols, and includes a brief overview of their clinical development status to inform research and drug development decisions.
Introduction: Targeting the PI3K Pathway
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[1] This has led to the development of various PI3K inhibitors, which can be broadly classified as either pan-PI3K inhibitors that target all Class I isoforms (p110α, p110β, p110δ, and p110γ) or isoform-selective inhibitors.[1]
This compound is a novel, water-soluble prodrug of LY294002, a potent pan-PI3K inhibitor.[2] this compound is conjugated to an RGD peptide, which targets it to integrins that are often overexpressed on tumor and endothelial cells.[2] More recently, this compound has also been identified as a "first-in-class" dual inhibitor of both PI3K and the bromodomain and extraterminal domain (BET) protein BRD4, a key regulator of oncogene transcription.[3][4]
Idelalisib (formerly CAL-101 or GS-1101) is a highly selective, orally bioavailable inhibitor of the PI3Kδ isoform.[5] The expression of PI3Kδ is predominantly restricted to hematopoietic cells, making it a targeted therapy for B-cell malignancies.[5][6]
Mechanism of Action: Distinct Inhibition Profiles
Both this compound and idelalisib exert their effects by inhibiting the PI3K/Akt/mTOR signaling cascade, albeit through different mechanisms.
Idelalisib selectively targets the p110δ catalytic subunit of PI3K, which is hyperactivated in many B-cell malignancies.[5] By inhibiting PI3Kδ, idelalisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, prevents the activation of downstream effectors such as Akt and mTOR, ultimately leading to the induction of apoptosis and inhibition of proliferation in malignant B-cells.[6][7]
This compound , as a pan-PI3K inhibitor, non-selectively blocks all Class I PI3K isoforms (α, β, γ, and δ).[2] This broad inhibition of the PI3K pathway leads to a comprehensive shutdown of downstream signaling. Furthermore, this compound's ability to also inhibit BRD4 provides a secondary mechanism of action.[3] BRD4 is a transcriptional regulator that, when inhibited, can lead to the downregulation of key oncogenes like MYC.[3][8] This dual inhibition of two critical oncogenic pathways may offer a more potent and durable anti-cancer effect.[4]
Figure 1: Simplified PI3K/Akt/mTOR and BRD4 signaling pathways, indicating the points of inhibition for this compound and idelalisib.
Comparative Efficacy Data
Direct head-to-head preclinical studies comparing this compound and idelalisib are limited in the public domain. The following tables summarize available in vitro efficacy data from separate studies to provide a context for their relative potencies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Table 1: In Vitro Efficacy of this compound | ||
| Cell Line | Cancer Type | IC50 (µM) |
| Hep3B | Hepatocellular Carcinoma | 5.05[9] |
| HepG2 | Hepatocellular Carcinoma | 6.89[9] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14[9] |
| Huh7 | Hepatocellular Carcinoma | 2.14[9] |
| A673 | Ewing Sarcoma | ~3.5-6.2[10] |
| EWS502 | Ewing Sarcoma | ~3.5-6.2[10] |
| SK-N-MC | Ewing Sarcoma | ~3.5-6.2[10] |
| SK-PN-DW | Ewing Sarcoma | ~3.5-6.2[10] |
| RDES | Ewing Sarcoma | ~3.5-6.2[10] |
| HT-29 | Colorectal Cancer | Not specified, but potent[4] |
Note: In some studies, this compound was found to be more potent than the combination of a specific BRD4 inhibitor (JQ1) and a pan-PI3K inhibitor (LY294002) in colorectal cancer cells.[4]
| Table 2: In Vitro Efficacy of Idelalisib | ||
| Target/Cell Type | Assay Type | IC50 (nM) |
| PI3Kδ (p110δ) | Biochemical Assay | 19[5] |
| PI3Kα (p110α) | Biochemical Assay | 8600[5] |
| PI3Kβ (p110β) | Biochemical Assay | 4000[5] |
| PI3Kγ (p110γ) | Biochemical Assay | 2100[5] |
| Primary CLL Cells | Proliferation Assay (EC50) | ~13,700 (in co-culture)[11] |
| B-cell proliferation (BCR crosslinking) | Cellular Assay (EC50) | 6[5] |
Note: The high EC50 for idelalisib in the CLL co-culture proliferation assay reflects the protective effect of the microenvironment.[11] Idelalisib's primary mechanism in vivo is thought to involve disrupting the interaction of CLL cells with their supportive microenvironment, leading to apoptosis, rather than direct, potent cytotoxicity in isolation.[11]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are generalized protocols for key experiments used to evaluate PI3K inhibitors.
Cell Viability/Proliferation Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]
-
Compound Treatment: Treat cells with a range of concentrations of this compound or idelalisib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay, add 10 µL of MTT reagent (final concentration 0.45 mg/ml) and incubate for 2 to 4 hours until a purple precipitate is visible. Then add 100 µL of a detergent reagent to solubilize the formazan (B1609692) crystals.[12][13]
-
For MTS assay, add 20 µL of MTS solution to each well and incubate for 1 to 4 hours.[14]
-
-
Data Acquisition: Read the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.[12][14]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or idelalisib for a specified time.
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold phosphate-buffered saline (PBS).[15]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[15][16]
-
Incubation: Incubate the cells at room temperature for 15-30 minutes in the dark.[17]
-
Data Acquisition: Analyze the stained cells by flow cytometry.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Cell Lysis: After treatment with this compound or idelalisib, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., p-Akt Ser473, p-S6) and total proteins (e.g., total Akt, total S6, and a loading control like GAPDH or β-actin).[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously or orthotopically inject human cancer cells (e.g., 5 x 10^6 cells) into immunocompromised mice (e.g., nude or SCID mice).[20]
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound (e.g., 50 mg/kg, 6 days/week) or idelalisib via the appropriate route (e.g., intravenous for this compound, oral gavage for idelalisib).[10][21]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.[20]
-
Endpoint: At the end of the study (e.g., after 30 days or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).[10]
-
Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the in vivo efficacy.
Figure 2: A general experimental workflow for an in vivo tumor xenograft study to evaluate anti-cancer agents.
Clinical Trial Overview
Both this compound and idelalisib have been evaluated in clinical trials, with idelalisib having received regulatory approval for specific indications.
| Table 3: Clinical Development Summary | |
| Feature | This compound |
| Status | Investigational |
| Highest Phase of Development | Phase I/II |
| Target Indications in Trials | Advanced solid tumors, B-cell malignancies, neuroblastoma, colorectal cancer.[3][10][22] |
| Key Clinical Findings | Generally well-tolerated in Phase I trials. Showed evidence of disease stabilization and pharmacodynamic knockdown of p-Akt in tumors.[2] Further clinical development is ongoing. |
| Table 3: Clinical Development Summary | |
| Feature | Idelalisib (Zydelig®) |
| Status | Approved (with subsequent withdrawals for some indications) |
| Highest Phase of Development | Approved and Marketed |
| Approved Indications (at time of initial approval) | Relapsed chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).[5][7] |
| Key Clinical Findings | Demonstrated significant efficacy in hematological malignancies, leading to regulatory approval.[5] However, significant and sometimes fatal toxicities (e.g., diarrhea/colitis, pneumonitis, hepatotoxicity) have been reported, particularly in combination therapies and in the frontline setting, leading to the halting of several trials and voluntary withdrawal for certain indications.[5] |
Summary and Conclusion
This compound and idelalisib represent two distinct strategies for targeting the PI3K pathway.
-
Idelalisib offers a targeted approach by selectively inhibiting PI3Kδ. This isoform specificity is advantageous in hematological malignancies where PI3Kδ signaling is a key driver, potentially minimizing off-target effects associated with broader PI3K inhibition. However, the development of resistance and significant toxicities have posed challenges to its clinical use.[6][23]
-
This compound provides a multi-pronged attack by inhibiting all Class I PI3K isoforms and the transcriptional regulator BRD4.[3] This dual mechanism may lead to a more profound and durable anti-tumor response and could potentially overcome some resistance mechanisms that arise from pathway redundancy.[4][24] The RGD-peptide targeting moiety is designed to enhance tumor delivery and reduce systemic exposure.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single Agent and Synergistic Activity of the "First-in-Class" Dual PI3K/BRD4 Inhibitor this compound with Sorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 5. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. escholarship.org [escholarship.org]
- 11. oncotarget.com [oncotarget.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 18. benchchem.com [benchchem.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. escholarship.org [escholarship.org]
- 21. benchchem.com [benchchem.com]
- 22. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. aacrjournals.org [aacrjournals.org]
Unveiling the Potency of SF1126: A Cross-Validation of its Anti-Cancer Activity in Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced activity of a therapeutic candidate across various cancer types is paramount. This guide provides an objective comparison of the investigational drug SF1126's performance in different cell lines, supported by experimental data and detailed protocols.
This compound is a novel small molecule inhibitor with a dual mechanism of action, targeting both the Phosphoinositide 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4).[1][2][3][4] This dual inhibition disrupts critical signaling pathways involved in cancer cell proliferation, survival, and growth. This compound is a prodrug of LY294002, a well-characterized pan-PI3K inhibitor, and is conjugated to an RGD peptide to enhance its solubility and facilitate targeted delivery to tumors expressing specific integrins.[4][5] This guide summarizes the cytotoxic activity of this compound across a panel of cancer cell lines, providing a comparative analysis of its efficacy.
Comparative Efficacy of this compound Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, showcasing its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | ~1-5 (72h) | [6] |
| Hep3B | Hepatocellular Carcinoma | 5.05 (48h) | [7] |
| HepG2 | Hepatocellular Carcinoma | 6.89 (48h) | [7] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 (48h) | [7] |
| Huh7 | Hepatocellular Carcinoma | 2.14 (48h) | [7] |
| SKNBE2 | Neuroblastoma | ~10 (24h) | [8] |
Deciphering the Dual-Action Mechanism of this compound
This compound exerts its anti-cancer effects by simultaneously inhibiting two key signaling pathways crucial for tumor progression: the PI3K/Akt/mTOR pathway and the BRD4-mediated transcriptional regulation.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then modulates a cascade of downstream effectors, including mTOR, leading to increased protein synthesis and cell proliferation. By inhibiting PI3K, this compound effectively shuts down this pro-survival pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
The BRD4 Signaling Pathway
BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that acts as an epigenetic reader, recognizing acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-Myc. By inhibiting BRD4, this compound prevents the transcription of these critical genes, leading to cell cycle arrest and apoptosis.[1][4]
Caption: this compound inhibits the BRD4 signaling pathway.
Experimental Protocols
To ensure the reproducibility and transparency of the findings, detailed protocols for the key experiments used to evaluate this compound's activity are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][9][10]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample and to assess the phosphorylation status of key signaling molecules.[2][4][8]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-c-Myc, anti-BRD4, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression or phosphorylation levels.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the activity of this compound in cancer cell lines.
Caption: A typical workflow for this compound activity assessment.
Conclusion
The available data consistently demonstrate that this compound is a potent anti-cancer agent with a broad spectrum of activity across various cancer cell lines. Its unique dual-inhibitory mechanism targeting both the PI3K/Akt/mTOR and BRD4 signaling pathways provides a strong rationale for its continued investigation as a promising therapeutic candidate. The provided experimental protocols and workflows offer a foundation for researchers to further explore and validate the efficacy of this compound in their specific cancer models. This guide serves as a valuable resource for the scientific community, facilitating a deeper understanding of this compound and its potential role in future cancer therapies.
References
- 1. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 3. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single Agent and Synergistic Activity of the "First-in-Class" Dual PI3K/BRD4 Inhibitor this compound with Sorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling SF1126: A Potent Dual Inhibitor of BRD4 and PI3K
A comprehensive analysis of SF1126 confirms its robust inhibitory activity against Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in cancer. This guide provides a comparative overview of this compound's performance against other BRD4 inhibitors, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
This compound, a conjugate of the pan-PI3K inhibitor LY294002, has emerged as a significant multi-targeted agent in cancer therapy. Beyond its well-established role in blocking the PI3K/AKT/mTOR signaling pathway, substantial evidence demonstrates its direct inhibition of BRD4. This dual activity allows this compound to concurrently suppress two major oncogenic pathways, offering a promising therapeutic strategy.
Comparative Efficacy of this compound in BRD4 Inhibition
Experimental data consistently show that this compound effectively downregulates the expression of key BRD4 target genes, such as MYC and Cyclin D1, at both the mRNA and protein levels[1][2][3]. Studies in various cancer cell lines, including colorectal cancer and neuroblastoma, have demonstrated that this compound can displace BRD4 from the promoter regions of its target genes, thereby repressing their transcription[4][5].
In comparative studies, this compound has shown greater potency in inhibiting cancer cell growth and inducing apoptosis than the well-characterized BRD4 inhibitor JQ1 or the PI3K inhibitor LY294002 alone. In some instances, the efficacy of this compound surpassed that of a combination of JQ1 and LY294002, suggesting a synergistic or unique mechanism of action[1][2].
Below is a summary of the inhibitory concentrations (IC50) of this compound and its active moiety, LY294002, in comparison to the established BRD4 inhibitor JQ1.
| Compound | Target(s) | Assay Type | Cell Line / Condition | IC50 Value | Reference |
| This compound | PI3K, BRD4 | Cell Viability | HT-29 (CRC) | ~1-5 µM | [1] |
| IMR-32 (Neuroblastoma) | 7.6 µM | [5] | |||
| CHLA-136 (Neuroblastoma) | 2.2 µM | [5] | |||
| LY294002 | PI3K, BRD4(BD1) | AlphaScreen | Biochemical Assay | 5 µM | [5][6] |
| JQ1 | BRD4(BD1/BD2) | AlphaScreen | Biochemical Assay | 33 nM | [5][6] |
Visualizing the Mechanism of Action
The following diagram illustrates the dual inhibitory effect of this compound on the PI3K/AKT and BRD4 signaling pathways.
Experimental Confirmation of BRD4 Inhibition by this compound
The following experimental workflows are key to confirming the inhibitory effect of this compound on BRD4.
Detailed Experimental Protocols
Western Blot Analysis
This protocol is used to assess the protein levels of BRD4 targets, such as c-Myc and Cyclin D1, following treatment with this compound.
-
Cell Treatment: Plate cancer cells and treat with desired concentrations of this compound (e.g., 0.2-10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours)[1].
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol determines if this compound displaces BRD4 from the promoter regions of its target genes, like MYC.
-
Cell Treatment and Cross-linking: Treat cells with this compound (e.g., 10 µM) or a control for 24 hours[5]. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and shear the chromatin to an average length of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 or a control IgG overnight. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Purify the DNA using a standard column-based method.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of the MYC gene to quantify the amount of co-precipitated DNA. A decrease in the amount of amplified DNA in this compound-treated samples compared to the control indicates displacement of BRD4[5].
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This biochemical assay is used to quantify the inhibitory effect of a compound on the interaction between BRD4 and acetylated histones.
-
Reagents: Purified GST-tagged BRD4 bromodomain 1 (BD1) protein, biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, and Glutathione Acceptor beads.
-
Assay Procedure:
-
Incubate the GST-BRD4(BD1) with the Glutathione Acceptor beads.
-
In a separate reaction, incubate the biotinylated histone H4 peptide with the Streptavidin-coated Donor beads.
-
Add the test compound (e.g., LY294002, the active moiety of this compound) at various concentrations.
-
Combine the two bead suspensions. In the absence of an inhibitor, the binding of BRD4 to the histone peptide brings the Donor and Acceptor beads into close proximity.
-
-
Detection: Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, resulting in light emission at 520-620 nm. An inhibitor will disrupt the BRD4-histone interaction, separating the beads and causing a decrease in the AlphaScreen signal. The IC50 value is calculated from the dose-response curve[6][7].
References
- 1. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 3. Dual PI3K-BRD4 Inhibitor this compound Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Single Agent and Synergistic Activity of the "First-in-Class" Dual PI3K/BRD4 Inhibitor this compound with Sorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
SF1126 in Combination with Chemotherapy: A Comparative Guide for Researchers
In the landscape of oncology research, the pan-PI3K inhibitor SF1126 has emerged as a promising agent, particularly in combination with traditional chemotherapy. This guide provides a comprehensive comparison of the efficacy of this compound when paired with various chemotherapeutic drugs, supported by preclinical data. Detailed experimental protocols and signaling pathway visualizations are included to facilitate further research and drug development.
This compound is a water-soluble prodrug of LY294002, a potent inhibitor of all isoforms of phosphoinositide 3-kinase (PI3K). By conjugating LY294002 to an RGD peptide, this compound is designed for targeted delivery to tumors expressing specific integrins. This targeted approach aims to enhance anti-tumor efficacy while improving tolerability. Preclinical studies have demonstrated the potential of this compound to sensitize cancer cells to the cytotoxic effects of chemotherapy, offering a new avenue for combination therapies.
Efficacy of this compound in Combination with Doxorubicin (B1662922) in Neuroblastoma
The combination of this compound and doxorubicin has shown significant promise in preclinical models of neuroblastoma, a pediatric cancer of the sympathetic nervous system. In vitro studies have demonstrated that this compound can sensitize neuroblastoma cell lines to doxorubicin, resulting in a synergistic cytotoxic effect.
Data Summary: In Vitro Synergy of this compound and Doxorubicin in Neuroblastoma
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Combination Index (CI) at IC50 | Synergy Interpretation |
| SK-N-BE(1) | Not Reported | Not Reported | 0.17544 | Very Strong Synergism[1] |
| SK-N-BE(2) | Not Reported | Not Reported | Synergistic | Synergism[1] |
| SH-SY5Y | Not Reported | Not Reported | Additive | Additive Effect[1] |
Combination Index (CI) values are based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
Experimental Protocol: In Vitro Synergy Assessment
Cell Lines and Culture: Human neuroblastoma cell lines (SK-N-BE(1), SK-N-BE(2), SH-SY5Y) were cultured in appropriate media.
Drug Treatment: Cells were treated with varying concentrations of this compound and doxorubicin, both as single agents and in combination, for 24 hours.[1]
Viability Assay: Cell proliferation was quantified using a tetrazolium-based colorimetric assay (WST-1).[1]
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method to determine the nature of the drug interaction.[1]
Signaling Pathway: this compound and Doxorubicin in Neuroblastoma
This compound inhibits the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. The synergistic effect of the combination is believed to arise from the concurrent inhibition of a key survival pathway by this compound, which lowers the threshold for doxorubicin-induced apoptosis. Doxorubicin has been shown to downregulate the Sp1/PI3K/AKT signaling pathway, suggesting a potential for enhanced pathway inhibition when combined with this compound.[2]
Efficacy of this compound in Combination with Bortezomib (B1684674) in Multiple Myeloma
In preclinical models of multiple myeloma, the combination of this compound with the proteasome inhibitor bortezomib has demonstrated potent anti-tumor activity. This combination has been shown to augment the cytotoxic effects of bortezomib and lead to significant tumor growth inhibition in vivo.
Data Summary: In Vivo Efficacy of this compound and Bortezomib in a Multiple Myeloma Xenograft Model
A study utilizing a murine xenograft model of human multiple myeloma reported that the combination of galectin-3C (a galectin-3 inhibitor) with bortezomib resulted in a 94% reduction in the mean tumor volume compared to untreated controls at day 35.[3] While this study does not directly involve this compound, it highlights the potential for synergistic interactions with bortezomib. Another study demonstrated that the combination of a PLK4 inhibitor with bortezomib showed synergy in decreasing cell viability and enhancing apoptosis by repressing PI3K/AKT signaling in multiple myeloma cell lines.[4]
Further quantitative data on the specific combination of this compound and bortezomib from in vivo studies, such as tumor growth curves, are needed for a complete comparison.
Experimental Protocol: In Vivo Xenograft Study (General Protocol)
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or orthotopically implanted with human multiple myeloma cells.
Drug Administration: Once tumors are established, mice are treated with this compound (e.g., via intravenous or intraperitoneal injection), bortezomib (e.g., via intravenous injection), or the combination, along with a vehicle control group.
Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers.
Endpoint: The study continues until a predetermined endpoint, such as a specific tumor volume or signs of morbidity, are reached. Tumor tissues can then be harvested for further analysis.[5]
Signaling Pathway: this compound and Bortezomib in Multiple Myeloma
This compound targets the PI3K/AKT/mTOR pathway, which is crucial for the survival and proliferation of multiple myeloma cells. Bortezomib inhibits the 26S proteasome, leading to the accumulation of misfolded proteins and the induction of apoptosis. The synergistic effect of this combination is thought to be due to the dual targeting of key survival pathways. Inhibition of the PI3K/AKT pathway by this compound can prevent the activation of pro-survival signals that might otherwise compensate for proteasome inhibition by bortezomib.
Efficacy of this compound in Combination with Taxanes in Prostate Cancer
The combination of this compound with taxane-based chemotherapy, such as docetaxel, is an area of interest for the treatment of prostate cancer. Taxanes are microtubule inhibitors that are a standard of care in advanced prostate cancer. The rationale for this combination lies in the potential of this compound to inhibit the PI3K/AKT pathway, which is frequently activated in prostate cancer and can contribute to taxane (B156437) resistance.
Currently, there is a lack of specific preclinical data quantifying the synergistic efficacy of this compound in combination with taxanes in prostate cancer models. Further research is required to establish the in vitro and in vivo effects of this combination.
Signaling Pathway: this compound and Taxanes in Prostate Cancer
This compound inhibits the PI3K/AKT/mTOR pathway, which is known to be interconnected with androgen receptor (AR) signaling in prostate cancer. Taxanes disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The PI3K/AKT pathway can promote resistance to taxanes through various mechanisms, including the stabilization of microtubules and the upregulation of anti-apoptotic proteins. By inhibiting this pathway, this compound may restore sensitivity to taxane-based chemotherapy.
Efficacy of this compound in Combination with Gemcitabine (B846) in Pancreatic Cancer
Pancreatic cancer is notoriously resistant to chemotherapy, and gemcitabine has been a cornerstone of its treatment for many years. The PI3K/AKT pathway is frequently activated in pancreatic cancer and is associated with gemcitabine resistance. Therefore, combining this compound with gemcitabine is a rational approach to potentially overcome this resistance.
Specific preclinical data on the synergistic efficacy of this compound in combination with gemcitabine in pancreatic cancer models is currently limited. Further in vitro and in vivo studies are necessary to quantify the potential benefits of this combination.
Signaling Pathway: this compound and Gemcitabine in Pancreatic Cancer
This compound's inhibition of the PI3K/AKT/mTOR pathway can potentially enhance the efficacy of gemcitabine. Gemcitabine is a nucleoside analog that inhibits DNA synthesis. The PI3K/AKT pathway can promote gemcitabine resistance by upregulating proteins involved in DNA repair and cell survival. By blocking this pathway, this compound may lower the threshold for gemcitabine-induced cell death. Studies have shown that inhibition of the PI3K/Akt signaling pathway can enhance gemcitabine-induced apoptosis in pancreatic cancer cells.[6]
Conclusion
The preclinical data presented in this guide suggest that the pan-PI3K inhibitor this compound holds significant potential as a combination therapy partner for various conventional chemotherapeutic agents. The synergistic effects observed with doxorubicin in neuroblastoma and the potent anti-tumor activity in combination with bortezomib in multiple myeloma models are particularly encouraging. While further research is needed to fully elucidate the efficacy of this compound with taxanes and gemcitabine, the underlying biological rationale for these combinations is strong. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to serve as a valuable resource for researchers and drug development professionals working to advance novel cancer therapies. Continued investigation into these and other this compound-based combinations is warranted to translate these promising preclinical findings into clinical benefits for patients.
References
- 1. Inhibition of the PI3K/AKT signaling pathway sensitizes diffuse large B-cell lymphoma cells to treatment with proteasome inhibitors via suppression of BAG3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Sp1/PI3K/AKT signaling pathway exacerbates doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK4 inhibitor plus bortezomib exhibits a synergistic effect on treating multiple myeloma via inactivating PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Inhibition of phosphatidylinositide 3-kinase enhances gemcitabine-induced apoptosis in human pancreatic cancer cells. | Semantic Scholar [semanticscholar.org]
Assessing the Specificity and Selectivity of SF1126: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SF1126, a pan-Phosphoinositide 3-Kinase (PI3K) inhibitor, with other relevant kinase inhibitors. The following sections detail its mechanism of action, comparative potency against primary and off-targets, and the experimental protocols used to generate this data.
Introduction to this compound
This compound is a water-soluble prodrug of the well-characterized small molecule inhibitor, LY294002.[1][2] It is designed to overcome the poor pharmacokinetic properties of LY294002, such as insolubility and a short half-life.[2] Upon administration, this compound is cleaved at physiologic pH to release its active compound, LY294002, which functions as a pan-inhibitor of Class I PI3K isoforms.[1] Additionally, this compound is conjugated to an Arg-Gly-Asp-Ser (RGDS) peptide, which targets it to integrins often overexpressed in the tumor vasculature, potentially enhancing its anti-angiogenic and anti-tumor effects.[2][3]
Comparative Kinase Inhibition Profile
The specificity and selectivity of a kinase inhibitor are paramount to its efficacy and safety profile. The following tables summarize the in vitro inhibitory activity of this compound's active form (LY294002) and compares it to other notable PI3K inhibitors.
Table 1: Potency against Class I PI3K Isoforms
| Inhibitor | p110α (IC50) | p110β (IC50) | p110δ (IC50) | p110γ (IC50) | Primary Classification |
| LY294002 (active form of this compound) | 720 nM[1] | 306 nM[1] | 1,330 nM[1] | 1,600 nM[1] | Pan-PI3K |
| ZSTK474 | 16 nM[4][5] | 44 nM[4][5] | 5 nM[4][5] | 49 nM[4][5] | Pan-PI3K |
| NVP-BEZ235 (Dactolisib) | 4 nM | 76 nM | 5 nM | 7 nM | Dual PI3K/mTOR |
| Idelalisib (CAL-101) | 820 nM[6] | 565 nM[6] | 2.5 nM[6][7][8] | 89 nM[6] | PI3Kδ-selective |
IC50 values represent the half-maximal inhibitory concentration and are indicative of the inhibitor's potency.
Table 2: Selectivity against Other Kinases (Off-Target Effects)
| Inhibitor | mTOR (IC50) | DNA-PK (IC50) | CK2 (IC50) | Notes |
| LY294002 (active form of this compound) | Weak inhibitor | 1.4 µM[9] | 98 nM[9][10] | Also inhibits other kinases like PIM-1.[10] |
| ZSTK474 | >10,000 nM[5] | Weak inhibitor[11][12] | Not significantly inhibited | Highly selective for Class I PI3Ks over a panel of 139 other kinases.[12][13] |
| NVP-BEZ235 (Dactolisib) | Low nM range | Potent inhibitor[14] | Not significantly inhibited | A potent dual inhibitor of PI3K and mTOR.[14][15][16][17] |
| Idelalisib (CAL-101) | Weak inhibitor[8][18] | Weak inhibitor[8][18] | Not significantly inhibited | High selectivity for PI3Kδ over other PI3K-related kinases.[8][18] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of this compound's activity and the methods for its assessment, the following diagrams are provided.
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the activity of PI3K enzymes and the inhibitory effects of compounds.
-
Principle: The assay is based on the detection of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of the PI3K-mediated phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2). A competition-based HTRF format is used where in vitro-generated PIP3 competes with a labeled PIP3 tracer for binding to a specific detector protein, resulting in a measurable change in the fluorescence resonance energy transfer (FRET) signal.[4][5]
-
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 0.25 mM EDTA, pH 7.4). Prepare solutions of recombinant human PI3K isoforms, the lipid substrate (PIP2), and ATP.[4]
-
Inhibitor Dilution: Create a serial dilution of the test inhibitor (e.g., this compound's active form) in DMSO, followed by a further dilution in the reaction buffer to achieve the final desired concentrations.
-
Kinase Reaction: In a multi-well plate, combine the PI3K enzyme, PIP2 substrate, and varying concentrations of the inhibitor or vehicle control (DMSO).[4]
-
Initiation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents (e.g., biotinylated-PIP3 tracer, Europium-labeled antibody, and streptavidin-XL665).
-
Signal Measurement: After an incubation period to allow for binding equilibrium, read the HTRF signal on a compatible plate reader.
-
Data Analysis: Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
Western Blot for Phosphorylated AKT (p-AKT)
This method is used to confirm the inhibitor's effect on the PI3K signaling pathway within a cellular context.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample. To assess PI3K inhibition, an antibody specific for the phosphorylated (activated) form of AKT at a key residue (e.g., Ser473) is used. A decrease in the p-AKT signal relative to the total AKT protein indicates pathway inhibition.[19][20]
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., cancer cell lines) and allow them to adhere. Serum-starve the cells to reduce basal PI3K pathway activation, if necessary. Treat the cells with various concentrations of the inhibitor or vehicle control for a defined period.[19][20]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[20]
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21]
-
Immunoblotting:
-
Block the membrane with a protein solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[20][21]
-
Incubate the membrane with a primary antibody specific for p-AKT (e.g., anti-p-AKT Ser473) overnight at 4°C.[19]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19][20]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[20]
-
Normalization: To ensure the observed changes are not due to differences in protein loading, the membrane is typically stripped and re-probed with an antibody against total AKT and a loading control protein (e.g., β-actin or GAPDH).[19] Quantify band intensities using densitometry software.
-
References
- 1. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, this compound, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, this compound, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Data from A Vascular Targeted Pan Phosphoinositide 3-Kinase Inhibitor Prodrug, this compound, with Antitumor and Antiangiogenic Activity - Cancer Research - Figshare [aacr.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effect of ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor, on DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. selleck.co.jp [selleck.co.jp]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for SF1126
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like SF1126, a pan-PI3K/BRD4 inhibitor, are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. Given its mechanism of action, which involves the inhibition of key cellular processes, this compound should be treated as a potentially hazardous or cytotoxic substance. Adherence to stringent disposal protocols is essential to mitigate risks of exposure and environmental contamination.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-grade, powder-free nitrile gloves. | Provides a robust barrier against skin contact. The outer pair can be removed and disposed of immediately after handling. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects the eyes from potential splashes of liquid waste or airborne particles of the solid compound. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles. | Minimizes the risk of respiratory exposure to the potent compound. |
All handling of this compound, including the preparation of solutions and the segregation of waste, should be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to ensure containment.
Waste Segregation and Disposal Procedures
Proper segregation of waste is a critical step in the safe disposal of this compound. All materials that have come into contact with the compound are considered contaminated and must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its solutions be poured down the drain.
Step-by-Step Disposal Protocol:
1. Solid Waste Disposal:
-
Contaminated Materials: All solid materials contaminated with this compound, including unused or expired solid compound, weighing papers, pipette tips, and contaminated PPE (gloves, gowns, etc.), must be collected in a designated hazardous waste container.
-
Container Labeling: This container must be clearly labeled as "Hazardous Chemical Waste," "Cytotoxic Waste," or with other appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) office.
-
Final Disposal: Once the container is full, it should be securely sealed and transported to a designated hazardous waste accumulation area for pickup and disposal by a certified hazardous waste management vendor. The primary method for the disposal of cytotoxic waste is high-temperature incineration.[1][2][3]
2. Liquid Waste Disposal:
-
Collection: All solutions containing this compound, including stock solutions, experimental media, and rinsate from cleaning contaminated glassware, must be collected in a sealed, leak-proof, and clearly labeled hazardous liquid waste container.
-
Container Material: The container should be made of a material compatible with the solvents used (e.g., glass or polyethylene).
-
Labeling: The container must be labeled with "Hazardous Chemical Waste," the name of the compound (this compound), the solvent(s) used, and the approximate concentration.
-
Disposal: The sealed container should be stored in a secondary containment bin in a designated hazardous waste accumulation area until it is collected by the institution's EHS for proper disposal via incineration.
3. Empty Container Disposal:
-
Triple Rinsing: Empty vials or containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.
-
Final Disposal of Container: After triple-rinsing, the defaced and empty container can typically be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional policies.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect laboratory personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill:
-
Liquid Spill: Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite), working from the outside in.
-
Solid Spill: Gently cover the spill with damp absorbent paper towels to avoid raising dust. Do not dry sweep the powder.
-
-
Clean the Area: Using forceps, carefully pick up the absorbent material and any broken glass and place it in the designated solid hazardous waste container. Clean the spill area with a suitable detergent and then with 70% ethanol. All cleaning materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and Environmental Health and Safety office for guidance tailored to your location and facilities.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
